Boc-gly-pro-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 341354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
14296-92-5 |
|---|---|
Molecular Formula |
C12H20N2O5 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-7-9(15)14-6-4-5-8(14)10(16)17/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17) |
InChI Key |
CMSBRKBRYYDCFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Gly-Pro-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butoxycarbonyl-glycyl-L-proline (Boc-Gly-Pro-OH) is a dipeptide derivative of significant interest in the fields of peptide synthesis, medicinal chemistry, and drug development. The incorporation of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and utility as a building block in the synthesis of complex peptides. The inherent biological activities of the glycyl-proline (Gly-Pro) motif, including roles in antifibrotic and neuroprotective pathways, underscore the therapeutic potential of peptides derived from this compound. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound.
Chemical Properties and Structure
This compound is a white to off-white crystalline powder. Its chemical structure consists of a glycine residue linked to a proline residue via a peptide bond, with the N-terminus of the glycine protected by a Boc group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid | [1] |
| Synonyms | Boc-L-glycyl proline, N-Boc-glycyl-L-proline, tert-Butyloxycarbonylglycyl-L-proline | [1][2] |
| CAS Number | 14296-92-5 | [2][3] |
| Molecular Formula | C₁₂H₂₀N₂O₅ | [2][3] |
| Molecular Weight | 272.30 g/mol | [1][3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 142–144 °C | [1] |
| Boiling Point | 490.9 °C at 760 mmHg | [1] |
| Density | 1.248 g/cm³ | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4] |
| Storage Conditions | Store sealed in a dry container at 2–8 °C to maintain stability. | [1] |
Chemical Structure
The chemical structure of this compound is depicted below, illustrating the arrangement of the Boc protecting group, the glycine and proline residues, and the carboxylic acid functional group.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of Boc-protected glycine (Boc-Gly-OH) and L-proline. A general procedure is outlined below, adapted from protocols for similar peptide couplings.[5]
Materials:
-
Boc-Gly-OH
-
L-proline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-proline and an equimolar amount of TEA in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
-
Activation: In a separate flask, dissolve Boc-Gly-OH and a slight molar excess (1.1 equivalents) of HOBt in anhydrous THF.
-
Coupling: To the Boc-Gly-OH/HOBt solution, add a slight molar excess (1.1 equivalents) of DCC, also dissolved in a minimal amount of anhydrous THF, dropwise at 0 °C.
-
Reaction: Add the activated Boc-Gly-OH solution to the L-proline solution at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane or an ethyl acetate/hexane solvent system. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/n-hexane can be employed.
Purity Analysis by HPLC
The purity of this compound is commonly determined by reverse-phase high-performance liquid chromatography (RP-HPLC).
Typical HPLC Conditions:
-
Column: C18, end-capped (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20-30 minutes) is often effective. The optimal gradient will depend on the specific HPLC system and column.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Column Temperature: 30 °C
Spectroscopic Data
While specific, fully annotated spectra for this compound are proprietary to suppliers, typical chemical shifts and fragmentation patterns can be predicted based on its structure and data from similar compounds.
¹H NMR Spectroscopy
Expected chemical shifts (δ) in ppm (relative to TMS):
-
Boc group: A singlet at ~1.4 ppm (9H) is characteristic of the tert-butyl protons.
-
Glycine α-CH₂: A multiplet or two doublets of doublets in the range of 3.8-4.2 ppm (2H).
-
Proline α-CH: A multiplet around 4.3-4.5 ppm (1H).
-
Proline β, γ, δ-CH₂: A series of multiplets between 1.8 and 3.7 ppm (6H).
-
Amide NH: A broad singlet or triplet around 6.5-7.5 ppm (1H), which may exchange with D₂O.
-
Carboxylic Acid OH: A very broad singlet at >10 ppm, which is often not observed.
¹³C NMR Spectroscopy
Expected chemical shifts (δ) in ppm:
-
Boc C(CH₃)₃: ~28 ppm.
-
Boc C(CH₃)₃: ~80 ppm.
-
Glycine α-C: ~42-44 ppm.
-
Proline α-C: ~59-61 ppm.
-
Proline β, γ, δ-C: ~24-48 ppm.
-
Boc C=O: ~156 ppm.
-
Glycine C=O: ~170-172 ppm.
-
Proline C=O: ~174-176 ppm.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of Boc-protected peptides. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 273.3 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 271.3 would be observed.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely show characteristic fragmentation patterns, including:
-
Loss of the Boc group (100 Da) or isobutylene (56 Da).
-
Cleavage of the peptide bond, leading to b- and y-type fragment ions.
-
Fragmentation of the proline ring.
Applications in Drug Development and Biological Relevance
This compound serves as a crucial building block in the synthesis of peptides for various therapeutic applications.[3] The Gly-Pro motif is found in many biologically active peptides and proteins and can influence their conformation and function.[6][7]
Role in Peptide Synthesis
The Boc protecting group allows for the controlled, stepwise addition of the Gly-Pro dipeptide unit during solid-phase or solution-phase peptide synthesis.[3] This is particularly useful in the synthesis of analogs of glucagon-like peptide-1 (GLP-1) and other peptide-based drugs.[1]
Biological Activity of the Gly-Pro Motif
Peptides containing the Gly-Pro sequence have demonstrated a range of biological activities, making them interesting targets for drug discovery.
-
Antifibrotic Activity: The dipeptide Gly-Pro has been shown to exhibit antifibrotic effects by modulating the TGF-β1 signaling pathway.[8] This suggests that peptides incorporating this motif could be developed as therapeutics for fibrotic diseases.
-
Neuroprotection: Glyproline peptides, including those with the Pro-Gly-Pro sequence, have been investigated for their neuroprotective effects, particularly in the context of ischemic stroke.[9]
-
Other Bioactivities: The glyproline family of peptides has also been associated with effects on blood coagulation, platelet aggregation, and gastric mucosa protection.[6]
Conclusion
This compound is a valuable and versatile reagent for chemical and pharmaceutical research. Its well-defined chemical properties and the biological significance of the Gly-Pro motif make it an important tool in the development of novel peptide-based therapeutics. This guide provides a foundational understanding of its properties and applications, intended to support researchers in their endeavors in peptide chemistry and drug discovery.
References
- 1. This compound | Protected Amino Acids for Peptides Synthesis | Baishixing | ETW [etwinternational.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BOC-PRO-GLY-OH synthesis - chemicalbook [chemicalbook.com]
- 6. Glyproline peptide family: review on bioactivity and possible origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence dependent folding motifs of the secondary structures of Gly-Pro and Pro-Gly containing oligopeptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
The Dipeptide Building Block Boc-Gly-Pro-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-Glycyl-L-Proline (Boc-Gly-Pro-OH), a key dipeptide building block for peptide synthesis and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document details the physicochemical properties, synthesis, and potential biological relevance of this compound.
Core Compound Specifications
This compound is a protected dipeptide widely utilized in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of glycine allows for controlled, stepwise elongation of peptide chains.
| Property | Value | Reference |
| CAS Number | 14296-92-5 | [1] |
| Molecular Formula | C₁₂H₂₀N₂O₅ | [1] |
| Molecular Weight | 272.3 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [2][3] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | 0-8 °C for short term, -20°C for long term storage | [2][3] |
Synthesis and Experimental Protocols
The synthesis of this compound is a fundamental procedure in peptide chemistry. Below are representative experimental protocols for its synthesis and characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process: the coupling of Boc-glycine to a proline ester followed by the hydrolysis of the resulting ester.
Step 1: Synthesis of Boc-Gly-Pro-OEt (tert-Butoxycarbonylglycyl-L-proline ethyl ester)
This protocol describes the coupling of Boc-Gly-OH with L-proline ethyl ester hydrochloride (HCl·Pro-OEt) using dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization.
-
Materials:
-
L-proline ethyl ester hydrochloride (HCl·Pro-OEt)
-
Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
1-Hydroxybenzotriazole (HOBt)
-
Boc-Gly-OH
-
Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (AcOEt)
-
n-hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve HCl·Pro-OEt (10.8 g, 60.1 mmol) in THF (70 ml).
-
Under ice cooling, add TEA (8.4 ml, 60.0 mmol) dropwise.
-
Add HOBt (7.43 g, 55.0 mmol) and Boc-Gly-OH (8.76 g, 50.0 mmol) to the mixture.
-
Cool the mixture to -20°C and add a solution of DCC (13.4 g, 65.0 mmol) in THF (30 ml) dropwise.
-
Maintain the reaction at -10°C for 1 hour and then store in a refrigerator overnight.
-
Remove the precipitated dicyclohexylurea (DCU) by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography, eluting with a mixture of ethyl acetate and n-hexane (3:2).
-
Recrystallize the product from ethyl acetate/n-hexane to yield Boc-Gly-Pro-OEt as colorless plates. A yield of 85% has been reported for this reaction.
-
Step 2: Hydrolysis of Boc-Gly-Pro-OEt to this compound
This protocol describes the saponification of the ethyl ester to yield the final carboxylic acid.
-
Materials:
-
Boc-Gly-Pro-OEt
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) aqueous solution
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve Boc-Gly-Pro-OEt (e.g., 12 g, ~40 mmol, assuming a similar starting amount as a related synthesis) in THF.
-
Add an aqueous solution of NaOH (e.g., 6.40 g, 160 mmol) to the mixture.
-
Stir the resulting mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Adjust the pH of the aqueous residue to 1.0 by adding 1 N HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Concentrate the dried organic solution to obtain this compound as a white solid. A yield of 96% has been reported for a similar hydrolysis reaction.[4]
-
Characterization
-
HPLC Analysis: High-performance liquid chromatography is a standard method to assess the purity of this compound. A purity of ≥ 99% is typically expected for commercially available products.[2]
-
NMR Spectroscopy: ¹H NMR spectroscopy can be used to confirm the chemical structure of this compound.
Potential Biological Significance of the Gly-Pro Motif
While this compound is primarily a synthetic intermediate, the unprotected dipeptide Gly-Pro and the related tripeptide Pro-Gly-Pro have demonstrated biological activities and involvement in cellular signaling pathways. This suggests that peptides synthesized using this compound could have interesting biological functions.
Gly-Pro and the TGF-β1-ATF4-Serine/Glycine Biosynthesis Pathway
The dipeptide Gly-Pro (GP) has been shown to exhibit anti-fibrotic effects. It can inhibit collagen synthesis induced by Transforming Growth Factor-beta 1 (TGF-β1) by suppressing the phosphorylation of Smad2/3.[5][6] Furthermore, GP can down-regulate the expression of Activating Transcription Factor 4 (ATF4) and enzymes involved in the serine/glycine biosynthesis pathway, which are crucial for collagen production.[5][6] This suggests a potential therapeutic application for peptides containing the Gly-Pro motif in fibrotic diseases.
Figure 1. Gly-Pro's inhibitory effect on the TGF-β1 signaling pathway.
Pro-Gly and the PepT1-JAK2/STAT5 Signaling Pathway
The isomeric dipeptide, Pro-Gly, has been found to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1). This action is mediated through the peptide transporter 1 (PepT1) and subsequent activation of the Janus kinase 2/Signal Transducer and Activator of Transcription 5 (JAK2/STAT5) signaling pathway.[7] This highlights a distinct signaling cascade initiated by a simple dipeptide.
Figure 2. Pro-Gly mediated activation of the JAK2/STAT5 pathway for IGF-1 secretion.
The Role of Pro-Gly-Pro in Inflammation and Repair
The tripeptide Pro-Gly-Pro (PGP), a collagen-derived matrikine, acts as a damage-associated molecular pattern (DAMP).[8] It is involved in directing localized inflammation and repair processes and functions as a neutrophil chemoattractant.[8][9] The generation of PGP is a result of the proteolytic cascade involving matrix metalloproteinases (MMPs) and prolylendopeptidase acting on collagen.[8] This highlights the importance of the Pro-Gly motif in the context of tissue injury and immune response.
Conclusion
This compound is an essential building block in the synthesis of peptides. The underlying Gly-Pro motif is present in biologically active peptides that modulate key signaling pathways involved in fibrosis, growth factor secretion, and inflammation. This technical guide provides researchers with the fundamental information required for the effective use of this compound in their research and development endeavors.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BOC-PRO-GLY-OH synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. The Dipeptide Gly-Pro (GP), Derived from Hibiscus sabdariffa, Exhibits Potent Antifibrotic Effects by Regulating the TGF-β1-ATF4-Serine/Glycine Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 8. The multifaceted roles of the matrikine Pro-Gly-Pro in pulmonary health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Structural Cornerstone: A Technical Guide to the Role of Boc-Gly-Pro-OH in Peptide Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Boc-Gly-Pro-OH serves as a fundamental building block in peptide synthesis, primarily recognized for its profound influence on the secondary structure of peptides. Its intrinsic conformational rigidity and the unique characteristics of its constituent amino acids, glycine and proline, make it a powerful tool for inducing specific folding patterns, most notably the β-turn. This technical guide delves into the core principles of how this compound dictates peptide conformation, supported by quantitative data, detailed experimental protocols, and logical visualizations to provide a comprehensive resource for researchers in peptide and drug design.
Introduction: The Significance of the Gly-Pro Motif
The sequence of glycine followed by proline is a well-established motif for initiating a reversal in the direction of a polypeptide chain, a critical feature in the three-dimensional structure of proteins and peptides. This propensity is rooted in the distinct structural properties of these two amino acids:
-
Glycine (Gly): As the smallest amino acid with only a hydrogen atom as its side chain, glycine possesses a high degree of conformational flexibility. This allows it to adopt dihedral angles that are sterically hindered for other amino acids, making it an ideal residue at position i+2 of a β-turn.
-
Proline (Pro): The cyclic nature of proline's side chain, which incorporates the backbone amide nitrogen, severely restricts the range of its φ (phi) dihedral angle to approximately -60°. This rigidity makes proline an excellent residue for position i+1 of a β-turn, effectively forcing a kink in the peptide backbone.
The N-terminal tert-butyloxycarbonyl (Boc) protecting group in this compound enhances its stability and solubility, making it a versatile reagent in peptide synthesis. The C-terminal hydroxyl group allows for its direct incorporation into a growing peptide chain through standard coupling reactions.
Quantitative Conformational Analysis
The precise geometry of the β-turn induced by a Gly-Pro sequence can be characterized by the backbone dihedral angles (φ, ψ) of the amino acid residues involved. While extensive data exists for Gly-Pro motifs within larger peptides, the fundamental turn-inducing properties are inherent to the dipeptide itself. Below is a summary of typical dihedral angles for a type II β-turn, a common conformation adopted by X-Pro-Gly sequences.
| Residue | Dihedral Angle | Typical Value (°) |
| Pro (i+1) | φ | -60 |
| ψ | 120 | |
| Gly (i+2) | φ | 80 |
| ψ | 0 |
Note: These are idealized values for a type II β-turn. Actual values in peptides can vary based on the surrounding sequence and solvent conditions.
A study on the related peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, which adopts a β-turn II conformation, provides experimentally determined dihedral angles that illustrate this structural motif[1].
| Residue | Dihedral Angle | Reported Value (°) |
| Pro | φ | -48 |
| ψ | 137 | |
| dehydro-Phe | φ | 65 |
| ψ | 15 |
These values for the Proline residue are in close agreement with the ideal angles for a type II β-turn, demonstrating the strong conformational directing effect of the proline residue.
Experimental Protocols
Synthesis of this compound
This protocol outlines a typical solution-phase synthesis of this compound.
Materials:
-
Boc-Glycine (Boc-Gly-OH)
-
L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Tetrahydrofuran (THF)
-
1N Sodium hydroxide (NaOH)
Procedure:
-
Coupling of Boc-Gly-OH and H-Pro-OMe·HCl:
-
Dissolve Boc-Gly-OH (1 equivalent), H-Pro-OMe·HCl (1 equivalent), and HOBt (1.1 equivalents) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (2.5 equivalents) dropwise.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Gly-Pro-OMe.
-
Purify the crude product by column chromatography on silica gel.
-
-
Saponification of Boc-Gly-Pro-OMe:
-
Dissolve the purified Boc-Gly-Pro-OMe in a mixture of THF and water.
-
Add 1N NaOH (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
Extract the product with EtOAc (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure to yield this compound as a solid.
-
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the solution-state conformation of peptides.
Sample Preparation:
-
Dissolve 5-10 mg of the peptide containing the this compound motif in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS).
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify all proton resonances.
-
Acquire two-dimensional (2D) NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which provides crucial information about the peptide's secondary structure. For β-turns, characteristic NOEs are observed between the α-proton of the i+1 residue (Pro) and the amide proton of the i+2 residue (Gly), and between the amide proton of the i+2 residue (Gly) and the amide proton of the i+3 residue.
-
Data Analysis:
-
Assign all proton resonances using the COSY and TOCSY spectra.
-
Identify key NOE cross-peaks in the NOESY spectrum to determine spatial proximities.
-
Calculate the ³J(Hα, HN) coupling constants from the 1D ¹H NMR spectrum, which can be related to the φ dihedral angle through the Karplus equation.
-
Use the collected NMR restraints (NOEs, coupling constants) to perform a structure calculation using molecular modeling software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.
Visualizing the Role of this compound
The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.
Caption: Gly-Pro induced β-turn formation.
Caption: Workflow for conformational analysis.
Conclusion
This compound is an invaluable tool in peptide chemistry, offering a reliable method for introducing β-turns into synthetic peptides. The unique and complementary properties of glycine and proline—flexibility and rigidity, respectively—drive the formation of this critical secondary structural element. A thorough understanding of its conformational effects, supported by robust experimental techniques such as NMR spectroscopy, is essential for the rational design of peptides with specific three-dimensional structures for applications in drug discovery, biomaterials, and fundamental biochemical research.
References
A Technical Guide to the Solubility of Boc-Gly-Pro-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-(tert-Butoxycarbonyl)glycyl-L-proline (Boc-Gly-Pro-OH), a crucial building block in peptide synthesis and drug development. Understanding the solubility of this dipeptide derivative is paramount for its effective use in synthetic protocols, ensuring optimal reaction conditions and yields.
Core Concepts in Solubility of Protected Peptides
The solubility of protected peptides like this compound is influenced by several factors, including the nature of the protecting groups, the amino acid sequence, and the properties of the solvent. The tert-butyloxycarbonyl (Boc) group, an N-terminal protecting group, generally enhances the solubility of peptides in organic solvents compared to their unprotected counterparts.[1] The presence of the proline residue can also impact solubility due to its unique cyclic structure.
Generally, protected peptides exhibit higher solubility in polar aprotic solvents and lower solubility in non-polar solvents. Factors such as hydrogen bonding capacity and the dielectric constant of the solvent play a significant role in the dissolution process.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on supplier information and general principles of peptide chemistry, a qualitative and partially quantitative solubility profile can be compiled.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 100 mg/mL[2][3] |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | Soluble (Exact value not specified) |
| Ethanol | C₂H₆O | 46.07 | 78.37 | Soluble (Exact value not specified) |
| Methanol | CH₄O | 32.04 | 64.7 | Soluble (Exact value not specified) |
| Isopropanol | C₃H₈O | 60.10 | 82.6 | Soluble (Exact value not specified) |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Soluble (Exact value not specified) |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | Likely soluble (Exact value not specified) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Likely soluble (Exact value not specified) |
Note: "Soluble" indicates that the compound is generally considered to be soluble in the specified solvent for typical applications in peptide synthesis, although the exact quantitative value has not been publicly reported. Researchers should always perform a small-scale solubility test for their specific concentration requirements.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following experimental protocol for the gravimetric method is recommended.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Organic solvent of interest (e.g., ethanol, DMF)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Micropipettes
-
Drying oven or vacuum desiccator
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired experimental temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Gentle agitation is recommended.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Aliquoting: Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of this compound.
-
Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute.
-
Calculation: The solubility (S) can be calculated using the following formula:
S (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)
Experimental Workflow: this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental building block in solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for the incorporation of a this compound unit onto a resin-bound amino acid.
Caption: A typical cycle for incorporating this compound in solid-phase peptide synthesis.
This workflow highlights the critical steps where the solubility of this compound in the coupling solvent (typically DMF or DCM) is essential for the reaction to proceed efficiently.
Logical Relationships in Solubility Testing
The process of selecting an appropriate solvent for a peptide involves a logical progression based on the peptide's properties.
Caption: Decision-making process for selecting a suitable solvent for a peptide.
For this compound, which is a neutral and relatively small molecule, polar organic solvents are generally the first choice.
Conclusion
While comprehensive quantitative solubility data for this compound remains limited in the public domain, this guide provides the currently available information and a framework for its practical application. The high solubility in DMSO and general solubility in other polar organic solvents make it a versatile reagent in drug discovery and development. For applications requiring precise concentrations, it is imperative for researchers to determine the solubility in their specific solvent systems using a standardized protocol as outlined in this document.
References
An In-depth Technical Guide to Boc Protection in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protecting group in peptide chemistry. It covers the fundamental principles, experimental protocols, and critical considerations for its application in solid-phase peptide synthesis (SPPS).
Core Principles of Boc Protection
The Boc group is an acid-labile protecting group used to temporarily block the α-amino group of amino acids during peptide synthesis.[1][2] This strategy, a cornerstone of early solid-phase peptide synthesis, relies on a graduated acid lability scheme. The Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while more permanent side-chain protecting groups, usually benzyl-based, require a much stronger acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for their removal during the final cleavage step.[1][2]
Mechanism of Boc Protection and Deprotection
Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is a nucleophilic acyl substitution reaction.[3]
Deprotection: The removal of the Boc group is achieved by acidolysis. The carbonyl oxygen of the carbamate is protonated by a strong acid like TFA, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to release the free amine.[4][5]
Caption: Mechanism of Boc protection and deprotection.
Advantages and Disadvantages of Boc Chemistry
While largely supplanted by Fmoc chemistry for many applications, Boc-SPPS retains advantages in specific scenarios.
| Advantages | Disadvantages |
| Reduced Aggregation: The protonated state of the N-terminus after Boc deprotection can disrupt interchain hydrogen bonding, mitigating aggregation issues with hydrophobic sequences. | Harsh Final Cleavage: Requires hazardous strong acids like HF or TFMSA, which necessitates specialized equipment.[6] |
| Cost-Effective: Boc-protected amino acids and reagents are generally less expensive than their Fmoc counterparts. | Side Reactions: The strong acidic conditions can promote various side reactions.[6] |
| Solution-Phase Synthesis: Boc-protected fragments often exhibit better solubility and crystallinity, aiding in purification for solution-phase fragment condensation.[7] | Non-Orthogonal Side-Chain Protection: Benzyl-based side-chain protecting groups can be partially cleaved during repeated TFA treatments.[1] |
Quantitative Data in Boc Chemistry
The efficiency of Boc deprotection and the stability of side-chain protecting groups are critical parameters in Boc-SPPS.
Boc Deprotection Efficiency
The removal of the Boc group is highly dependent on the concentration of TFA and the reaction time.
| TFA Concentration in DCM | Time (minutes) | Typical Outcome |
| 25% | 120 | Generally effective for most substrates.[4] |
| 50% | 30 | Faster deprotection, commonly used standard condition.[4][6] |
| 100% (Neat TFA) | 5-15 | Very rapid, but may increase the risk of side reactions.[4] |
Stability of Common Side-Chain Protecting Groups in Boc-SPPS
The choice of side-chain protecting groups is crucial to prevent unwanted reactions during synthesis. Benzyl-based protecting groups are common in Boc chemistry.
| Amino Acid | Protecting Group | Stability to TFA (50% in DCM) | Cleavage Condition |
| Arg | Tosyl (Tos) | Stable | HF, TFMSA[8][9] |
| Asp/Glu | Benzyl ester (OBzl) | Partially labile | HF, TFMSA |
| Cys | 4-methylbenzyl (Meb) | Stable | HF, TFMSA |
| His | Benzyloxymethyl (Bom) | Partially labile | HF, TFMSA |
| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Stable | HF, TFMSA |
| Trp | Formyl (For) | Stable | Piperidine, then HF |
| Tyr | 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) | Stable | HF |
Common Side Reactions and Mitigation
| Side Reaction | Description | Mitigation |
| tert-Butylation | Alkylation of nucleophilic residues (e.g., Trp, Met) by the tert-butyl cation generated during deprotection.[10][11] | Addition of scavengers like triisopropylsilane (TIS) or thioanisole to the deprotection solution.[4] |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-resin to form a cyclic diketopiperazine, leading to chain termination. Prevalent with Proline at the second or third position.[5][12][13] | Use of in situ neutralization protocols. |
| Aspartimide Formation | Cyclization of aspartic acid residues to form a succinimide derivative, which can lead to racemization and the formation of β-aspartyl peptides.[14][15] | Use of bulky ester protecting groups for the Asp side chain. |
Experimental Protocols
The following are generalized protocols for key steps in Boc-SPPS. Researchers should optimize these conditions based on their specific peptide sequence and equipment.
Protocol 1: Nα-Boc Protection of an Amino Acid
This protocol describes the protection of a free amino acid using di-tert-butyl dicarbonate.[3]
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1:1 (v/v) Dioxane/Water
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
-
Sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amino acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water.
-
At room temperature, add Boc₂O (1.1 equiv.) while stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).
-
Dilute the mixture with water.
-
Extract the aqueous mixture twice with ethyl acetate to remove byproducts.
-
Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the crude Boc-amino acid.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Solid-Phase Peptide Synthesis Cycle (Boc Chemistry)
This protocol outlines a single cycle of amino acid addition in Boc-SPPS.
Caption: A typical workflow for a single cycle in Boc-SPPS.
Materials:
-
Boc-protected amino acid-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Isopropyl alcohol (IPA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Next Boc-protected amino acid
Procedure:
-
Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.
-
Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc group.[16]
-
Washing: Wash the resin thoroughly with DCM, followed by IPA, and then DCM again to remove residual TFA.
-
Neutralization: Neutralize the N-terminal ammonium salt by treating the resin with a 10% solution of DIEA in DCM for 1-2 minutes, repeated twice.
-
Washing: Wash the resin with DCM to remove excess base.
-
Coupling: Dissolve the next Boc-protected amino acid (2-3 equivalents) and HOBt (2-3 equivalents) in DMF. Add DCC (2-3 equivalents) in DCM to the amino acid solution and pre-activate for 10-15 minutes. Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature. Monitor the coupling reaction using a ninhydrin test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The cycle is now complete and ready for the deprotection of the newly added amino acid.
Protocol 3: Final Cleavage from the Resin (HF Cleavage)
This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups using hydrogen fluoride. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
Materials:
-
Peptide-resin
-
Scavengers (e.g., anisole, p-cresol)
-
Anhydrous Hydrogen Fluoride (HF)
-
Diethyl ether (cold)
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add the appropriate scavengers (e.g., a mixture of anisole and p-cresol).
-
Cool the apparatus to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Isolate the peptide by filtration or centrifugation.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by HPLC.
Conclusion
The Boc protection strategy, while one of the original methods in solid-phase peptide synthesis, remains a valuable tool for specific applications, particularly for the synthesis of hydrophobic peptides and in solution-phase strategies. A thorough understanding of its chemistry, including the nuances of deprotection conditions, side-chain protection stability, and potential side reactions, is essential for its successful implementation. This guide provides the foundational knowledge and detailed protocols to enable researchers to effectively utilize Boc chemistry in their peptide synthesis endeavors.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. scribd.com [scribd.com]
- 8. peptide.com [peptide.com]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 13. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.iris-biotech.de [media.iris-biotech.de]
- 16. researchgate.net [researchgate.net]
The Dipeptide Building Block Boc-Gly-Pro-OH: A Technical Guide to its Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-glycyl-L-proline (Boc-Gly-Pro-OH) is a protected dipeptide that serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its inherent structural features, combining the flexibility of glycine and the conformational rigidity of proline, make it a valuable component in the design and synthesis of peptidomimetics and peptide-based therapeutics. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, with a particular focus on its role in the development of inhibitors for prolyl oligopeptidase (POP), a significant therapeutic target.
Core Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its use as a synthetic intermediate for creating larger peptides with specific biological activities. Its utility spans several therapeutic areas:
-
Prolyl Oligopeptidase (POP) Inhibitors: The Gly-Pro motif is a key recognition element for prolyl oligopeptidase. Consequently, this compound is a fundamental starting material for the synthesis of potent and selective POP inhibitors. These inhibitors have been investigated for their therapeutic potential in neurodegenerative disorders, psychiatric conditions, and inflammatory diseases.[1][2][3]
-
GLP-1 Analogs: this compound is utilized in the synthesis of glucagon-like peptide-1 (GLP-1) analogs, which are important therapeutics for the management of type 2 diabetes.
-
Neuroprotective Agents: Peptides containing the Gly-Pro sequence have been explored for their neuroprotective effects, and this compound serves as a key component in their synthesis.
-
Collagen Structure Models: The repeating Gly-Pro-X sequence is fundamental to the structure of collagen. This compound is used to synthesize model peptides for studying collagen folding, stability, and interactions.
While several POP inhibitors have entered clinical trials, they were ultimately discontinued for various reasons, and currently, no POP inhibitors are approved for therapeutic use.[2][4]
Prolyl Oligopeptidase (POP) as a Therapeutic Target
Prolyl oligopeptidase is a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[4] Its dysregulation has been implicated in a variety of pathological conditions, making it an attractive target for therapeutic intervention.
Signaling Pathways and Pathophysiological Roles of POP
POP is involved in numerous signaling pathways and biological processes, including:
-
Neuropeptide Metabolism: POP degrades various neuropeptides in the central nervous system, thereby modulating neuronal signaling. Inhibition of POP can potentiate the effects of these neuropeptides, offering a therapeutic strategy for neurological and psychiatric disorders.[1][4]
-
Inflammation: POP is implicated in inflammatory processes through the cleavage of immunomodulatory peptides.[4]
-
Cell Proliferation and Differentiation: Studies have suggested a role for POP in regulating cell growth and differentiation.[3]
-
Protein Aggregation: POP has been shown to interact with proteins prone to aggregation, such as α-synuclein and amyloid-beta, suggesting its involvement in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.[2] POP inhibitors have been shown to reduce the dimerization of α-synuclein.[2]
The following diagram illustrates the central role of POP in various cellular processes and its potential as a therapeutic target.
References
- 1. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
Boc-Gly-Pro-OH: A Technical Guide for its Application as a Collagen Model Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Gly-Pro-OH is a protected dipeptide that serves as a fundamental building block in the study of collagen, the most abundant protein in mammals. Its structure, containing the Glycine and Proline residues frequently found in the repeating Gly-X-Y sequence of collagen triple helices, makes it an invaluable tool for researchers investigating collagen structure, stability, and the enzymatic processes that govern its post-translational modifications. This technical guide provides an in-depth overview of this compound, including its synthesis, physicochemical properties, and detailed protocols for its use in key experimental assays relevant to collagen research and drug development.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective application in research. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀N₂O₅ | [1] |
| Molecular Weight | 272.3 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 142-144 °C | |
| Optical Rotation | No specific value found in the searched literature. The closely related Boc-Gly-Pro-OEt has a specific rotation of [α]D²⁸ -84.9 (c=1.0, EtOH).[3] | |
| ¹H NMR | No specific spectrum with peak assignments was found in the searched literature. A resource indicating the availability of the spectrum has been identified.[4][5] | |
| ¹³C NMR | No specific spectrum with peak assignments was found in the searched literature. A resource indicating the availability of the spectrum has been identified.[4] |
Synthesis of this compound
While a specific protocol for the direct synthesis of this compound was not explicitly found in the literature reviewed, a reliable synthesis can be adapted from the well-established procedures for similar dipeptides, such as the synthesis of Boc-Gly-Pro-OEt followed by saponification, or the synthesis of its isomer, Boc-Pro-Gly-OH.[3][6] The following is a generalized solution-phase synthesis protocol.
Experimental Protocol: Solution-Phase Synthesis
Materials:
-
Boc-Glycine (Boc-Gly-OH)
-
L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
Procedure:
Step 1: Coupling of Boc-Glycine and Proline Methyl Ester
-
Dissolve L-Proline methyl ester hydrochloride in DCM and cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes.
-
In a separate flask, dissolve Boc-Glycine and HOBt in DCM.
-
Add the Boc-Glycine/HOBt solution to the proline methyl ester solution.
-
Slowly add a solution of DCC in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Pro-OMe.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexane.
Step 2: Saponification of the Methyl Ester
-
Dissolve the purified Boc-Gly-Pro-OMe in a mixture of methanol and water.
-
Add a solution of LiOH or NaOH and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.
Application in Collagen Research: Experimental Protocols
This compound and longer peptides derived from it are instrumental in studying the enzymes that modify collagen and in analyzing the biophysical properties of the collagen triple helix.
Prolyl 4-Hydroxylase Assay
Prolyl 4-hydroxylase (P4H) is a key enzyme in collagen biosynthesis, responsible for the hydroxylation of proline residues, a critical step for the stability of the collagen triple helix. The activity of P4H can be assayed using synthetic peptide substrates.
dot
Caption: Prolyl 4-Hydroxylase Enzymatic Reaction Workflow.
Experimental Protocol: HPLC-Based Prolyl 4-Hydroxylase Assay [3][7]
This protocol describes a discontinuous assay where the formation of the hydroxylated peptide product is quantified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human prolyl 4-hydroxylase (P4H)
-
Peptide substrate (e.g., a peptide containing the Gly-Pro-Pro sequence)
-
Tris-HCl buffer (50 mM, pH 7.8)
-
Bovine serum albumin (BSA)
-
Catalase
-
Dithiothreitol (DTT)
-
Sodium ascorbate
-
Ferrous sulfate (FeSO₄)
-
α-Ketoglutarate
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)
-
Water with 0.1% trifluoroacetic acid (TFA)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the assay solution containing 50 mM Tris-HCl (pH 7.8), 1.0 mg/mL BSA, 0.10 mg/mL catalase, 0.10 mM DTT, 2.0 mM ascorbate, 0.050 mM FeSO₄, and 90 nM P4H.
-
Initiate the Reaction: Add the peptide substrate to the reaction mixture to a final concentration of, for example, 100 µM. To initiate the enzymatic reaction, add α-ketoglutarate to a final concentration of 0.50 mM. The final reaction volume is typically 100 µL.
-
Incubation: Incubate the reaction mixture at 30 °C for a defined period (e.g., 5-20 minutes), ensuring the reaction is in the linear range.
-
Quench the Reaction: Stop the reaction by adding an equal volume of 1% TFA or by boiling for 60 seconds.
-
HPLC Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Inject a defined volume of the supernatant onto a C18 reverse-phase HPLC column.
-
Separate the substrate and the hydroxylated product using a gradient of acetonitrile in water (both containing 0.1% TFA). For example, a linear gradient from 5% to 60% acetonitrile over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains a chromophore).
-
-
Quantification: Determine the amount of product formed by integrating the peak area of the hydroxylated peptide and comparing it to a standard curve of the known product.
Circular Dichroism Spectroscopy for Triple Helix Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique to study the secondary structure of proteins, including the characteristic triple helix of collagen and its model peptides. The formation and thermal stability of the triple helix can be monitored by observing the changes in the CD spectrum.
dot
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of prolyl 4-hydroxylase by the chromatographic determination of [14C]succinic acid on ion-exchange minicolumns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(14296-92-5) 1H NMR spectrum [chemicalbook.com]
- 6. BOC-PRO-GLY-OH synthesis - chemicalbook [chemicalbook.com]
- 7. home.sandiego.edu [home.sandiego.edu]
Understanding the Gly-Pro motif in protein structure
An In-depth Technical Guide on the Gly-Pro Motif in Protein Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Pro motif, a simple dipeptide sequence, represents a crucial structural and functional element in a vast array of proteins. Its unique conformational properties, largely dictated by the restrictive nature of the proline ring and the flexibility of glycine, impart significant effects on protein architecture, stability, and biological activity. This technical guide provides a comprehensive overview of the Gly-Pro motif, detailing its structural characteristics, functional roles, and the experimental and computational methodologies used for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fundamental building block of protein science.
Structural Characteristics of the Gly-Pro Motif
The presence of a Gly-Pro motif introduces a distinctive local conformation in the polypeptide chain. This is primarily due to the unique properties of its constituent amino acids: glycine, with its single hydrogen atom as a side chain, offers maximal conformational flexibility, while proline's cyclic side chain, which incorporates the backbone amide nitrogen, severely restricts the rotation around the phi (φ) dihedral angle.
Conformational Preferences and Dihedral Angles
The Gly-Pro motif predominantly adopts an extended β-strand or a polyproline-II (PP-II) helical conformation.[1] The specific dihedral angles (φ, ψ) of the glycine and proline residues define these structures. The Ramachandran plot for glycine is unique in its broad range of allowed conformations, whereas proline's plot is significantly restricted.
| Residue | Conformation | φ (phi) Angle Range (°) | ψ (psi) Angle Range (°) | Reference(s) |
| Glycine (preceding Pro) | β-strand / PP-II like | -80 to -60 | +140 to +160 | [2][3] |
| Proline (following Gly) | trans-peptide bond | ~ -75 | ~ +145 | [4] |
| Proline (following Gly) | cis-peptide bond | ~ -75 | ~ -10 to +10 | [4] |
Table 1: Typical Dihedral Angles for the Gly-Pro Motif. This table summarizes the commonly observed backbone dihedral angles for glycine and proline residues within a Gly-Pro motif, highlighting the distinct conformational spaces occupied by the trans and cis isomers of the prolyl bond.
Cis-Trans Isomerization of the Gly-Pro Peptide Bond
A key feature of the X-Pro peptide bond is its ability to exist in both cis and trans conformations, with the trans form generally being more stable. However, the energy barrier for isomerization is significant, making this a rate-limiting step in protein folding.[5] The Gly-Pro motif is no exception, and the equilibrium between the cis and trans isomers can be influenced by the local environment and flanking residues.
| Parameter | Value (Aqueous Buffer) | Value (Toluene) | Reference(s) |
| ΔH° (Enthalpy change) | -1.27 ± 0.04 kcal/mol | -1.27 ± 0.06 kcal/mol | [5] |
| ΔS° (Entropy change) | -0.25 ± 0.11 cal·mol⁻¹·K⁻¹ | -0.71 ± 0.18 cal·mol⁻¹·K⁻¹ | [5] |
| Favored Isomer | trans (enthalpically) | trans (enthalpically) | [5] |
Table 2: Thermodynamic Parameters for the cis-trans Isomerization of Ac-Gly-Pro-OMe. This table presents the enthalpic and entropic contributions to the free energy difference between the cis and trans isomers of a model Gly-Pro dipeptide in both protic and aprotic solvents. The data indicates that the preference for the trans isomer is primarily driven by enthalpy.
Proline Ring Puckering
The five-membered pyrrolidine ring of proline is not planar and can adopt different puckered conformations, typically described as "up" (Cγ-exo) or "down" (Cγ-endo). This puckering influences the local backbone conformation and can be correlated with the cis or trans state of the preceding peptide bond.
Functional Roles of the Gly-Pro Motif
The unique structural features of the Gly-Pro motif translate into diverse and critical functional roles in proteins.
Collagen Structure and Stability
The most prominent role of the Gly-Pro motif is as a fundamental repeating unit in the structure of collagen, the most abundant protein in mammals. The collagen triple helix is composed of three polypeptide chains, each with a repeating X-Y-Gly sequence. Frequently, the X and Y positions are occupied by proline and hydroxyproline, respectively, with the Gly-Pro-Hyp triplet being particularly common and crucial for the stability of the triple helix.[6][7] The glycine at every third position is essential as it is the only amino acid small enough to fit into the crowded interior of the helix.
Signaling Pathways
The Gly-Pro motif, particularly in the form of Gly-Pro-Hyp repeats in collagen, serves as a recognition site for various cellular receptors, thereby initiating downstream signaling cascades.
2.2.1 Collagen-Integrin Signaling
Integrins, a family of transmembrane receptors, play a key role in cell adhesion to the extracellular matrix. Specific integrins, such as α1β1 and α2β1, recognize Gly-Pro-Hyp-containing motifs within collagen, triggering signaling pathways that regulate cell proliferation, differentiation, and migration. This interaction is critical in processes like wound healing and tissue remodeling.[8]
References
- 1. Structural basis for the platelet-collagen interaction: the smallest motif within collagen that recognizes and activates platelet Glycoprotein VI contains two glycine-proline-hydroxyproline triplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 5. Thermodynamic Origin of Prolyl Peptide Bond Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of (Gly-Pro-Hyp)(9) : implications for the collagen molecular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proline hydroxylation in collagen supports integrin binding by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Boc-Gly-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide Boc-Gly-Pro-OH using tert-butyloxycarbonyl (Boc) protection chemistry. The protocols outlined below are intended for manual synthesis but can be adapted for automated synthesizers.
Introduction
Solid-phase peptide synthesis is a cornerstone of modern peptide and protein chemistry, enabling the efficient and controlled assembly of amino acid chains.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method, particularly advantageous for the synthesis of certain peptide sequences.[1] This protocol details the synthesis of this compound, a dipeptide often used as a building block in the synthesis of more complex peptides.
Materials and Reagents
Successful synthesis requires high-quality reagents and solvents. Ensure all solvents are peptide synthesis grade and stored under anhydrous conditions where necessary.
| Reagent/Material | Grade | Supplier (Example) |
| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide Synthesis | Chem-Impex |
| Boc-L-Proline (Boc-Pro-OH) | Peptide Synthesis | Sigma-Aldrich |
| Boc-Glycine (Boc-Gly-OH) | Peptide Synthesis | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Diisopropylethylamine (DIEA) | Reagent Grade | Sigma-Aldrich |
| Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Sigma-Aldrich |
| Isopropanol (IPA) | ACS Grade | Fisher Scientific |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Cesium Carbonate (Cs₂CO₃) | Reagent Grade | Sigma-Aldrich |
| Anhydrous Hydrogen Fluoride (HF) | 99.9% | [Specialty Gas Supplier] |
| Anisole | Reagent Grade | Sigma-Aldrich |
| Ninhydrin Test Kit | Sigma-Aldrich | |
| Isatin | Reagent Grade | Sigma-Aldrich |
| Chloranil | Reagent Grade | Sigma-Aldrich |
Experimental Protocols
The synthesis of this compound involves four main stages: resin loading, deprotection, coupling, and cleavage.
The first amino acid, Boc-Pro-OH, is anchored to the Merrifield resin. The Cesium Salt Method is a common and effective procedure for this step.[2]
Protocol: Cesium Salt Method
-
Preparation of Boc-Proline Cesium Salt:
-
Dissolve Boc-Pro-OH (1.0 eq) in a minimal amount of methanol.
-
Add water (approximately 10% of the methanol volume).
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).
-
Evaporate the solvent to dryness under reduced pressure to obtain the Boc-Pro-Cs salt.
-
Further dry the salt by co-evaporation with DMF twice.
-
-
Loading onto Merrifield Resin:
-
Swell the Merrifield resin (1.0 eq, based on chlorine substitution) in DMF (6-8 mL per gram of resin) for at least 1 hour in a reaction vessel.
-
Add the dried Boc-Pro-Cs salt (1.0 eq) to the swollen resin.
-
Shake the mixture at 50°C for 24 hours.
-
Filter the resin and wash thoroughly with DMF (3x), 50% aqueous DMF (3x), 50% aqueous methanol (3x), and finally methanol (3x).
-
Dry the resin in vacuo to a constant weight.
-
Quantitative Data: Resin Loading
| Parameter | Value | Reference |
| Resin Type | Merrifield, 1% DVB, 100-200 mesh | [3] |
| Initial Resin Substitution | Typically 0.8 - 1.2 mmol/g | [3] |
| Loading Method | Cesium Salt | [2] |
| Equivalents of Boc-Pro-Cs | 1.0 (relative to resin Cl⁻ substitution) | [2] |
| Reaction Temperature | 50°C | [2] |
| Reaction Time | 24 hours | [2] |
| Expected Loading Yield | 60-80% | General Expectation |
The Boc protecting group is removed from the proline residue to expose the free amine for the next coupling step. This is achieved by treatment with trifluoroacetic acid (TFA).[4]
Protocol: Boc Deprotection
-
Swell the Boc-Pro-resin in DCM (10 mL per gram of resin) for 30 minutes.
-
Drain the DCM and add a solution of 50% TFA in DCM (v/v) (10 mL per gram of resin).
-
Agitate the mixture for a pre-wash of 5 minutes.[4]
-
Drain the TFA/DCM solution and add a fresh solution of 50% TFA in DCM.
-
Agitate for an additional 20-30 minutes.[4]
-
Filter the resin and wash with DCM (3x), IPA (2x), and DCM (3x).
-
Proceed immediately to the neutralization and coupling step.
Neutralization: Before the next coupling, the protonated amine must be neutralized. This is typically done by washing the resin with a 5-10% solution of DIEA in DCM (v/v) for 2 x 2 minutes, followed by washing with DCM (3x).[1]
The second amino acid, Boc-Gly-OH, is coupled to the deprotected proline on the resin. The DCC/HOBt activation method is a standard and effective procedure.
Protocol: DCC/HOBt Coupling
-
Swell the deprotected Pro-resin in DMF (10 mL per gram of resin).
-
In a separate vessel, dissolve Boc-Gly-OH (3.0 eq) and HOBt (3.0 eq) in a minimal amount of DMF.
-
Cool the Boc-Gly-OH/HOBt solution to 0°C in an ice bath.
-
Add DCC (3.0 eq), dissolved in a small amount of DMF or DCM, to the cooled solution and stir for 15-20 minutes at 0°C to pre-activate.
-
Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct.
-
Add the filtered, activated Boc-Gly-OH solution to the swollen Pro-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours, or until completion as indicated by a negative monitoring test.
-
Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin in vacuo.
Monitoring the Coupling Reaction:
Due to the secondary amine of proline, the standard Kaiser test can give a false negative (a reddish-brown color instead of the typical blue for primary amines). Therefore, alternative tests are recommended for monitoring coupling to proline.
-
Isatin Test: A positive result (blue beads) indicates the presence of unreacted proline.
-
Chloranil Test: A positive result (blue beads) also indicates the presence of unreacted secondary amine.
If the coupling is incomplete after the initial reaction time, the coupling step should be repeated with fresh reagents. If a small amount of unreacted amine remains, it can be "capped" by acetylation with acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.
Quantitative Data: Coupling
| Parameter | Value | Reference |
| Activation Method | DCC/HOBt | [4] |
| Equivalents of Boc-Gly-OH | 3.0 | [5] |
| Equivalents of DCC | 3.0 | [5] |
| Equivalents of HOBt | 3.0 | [5] |
| Reaction Time | 2-4 hours | General Guideline |
| Monitoring | Isatin or Chloranil Test | General Practice |
| Expected Coupling Efficiency | >99% | [6] |
The final step is to cleave the dipeptide from the solid support. For Merrifield resin, this is typically achieved using strong acidolysis with anhydrous hydrogen fluoride (HF).
CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Protocol: HF Cleavage
-
Pre-cleavage Deprotection: If the final N-terminal Boc group is still present, it should be removed using the deprotection protocol described in section 3.2 to prevent t-butylation of the peptide.
-
Dry the Boc-Gly-Pro-resin thoroughly under high vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole (1.0 mL per gram of resin), to trap reactive carbocations generated during cleavage.
-
Cool the reaction vessel to -5 to 0°C in a dry ice/acetone bath.
-
Distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Wash the resin with cold, anhydrous diethyl ether to remove the cleaved peptide and scavengers.
-
Filter the ether solution and collect the precipitated crude peptide.
-
Wash the crude peptide with additional cold diethyl ether.
-
Dry the crude this compound under vacuum.
Alternative Cleavage Method: TFMSA
Trifluoromethanesulfonic acid (TFMSA) can be used as an alternative to HF and does not require a specialized apparatus. The cleavage cocktail typically consists of TFMSA, TFA, and a scavenger like m-cresol.
Quantitative Data: Cleavage and Overall Yield
| Parameter | Value | Reference |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | [3] |
| Scavenger | Anisole | [3] |
| Reaction Temperature | 0°C | [3] |
| Reaction Time | 1-2 hours | [3] |
| Expected Crude Yield | 70-90% | General Expectation |
| Overall Expected Yield | 40-60% | Estimated |
Note: The overall yield is an estimation based on typical efficiencies at each step and will vary depending on the specific reaction conditions and handling.
Purification and Characterization
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane. The purity and identity of the final product should be confirmed by analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.
A solution-phase synthesis of a similar compound, Boc-Gly-Pro-OEt, reported a purified yield of 85%.
Visualizations
Caption: Step-by-step workflow for the solid-phase synthesis of this compound.
Caption: Decision-making logic within a single coupling cycle of Boc-SPPS.
References
Application Notes and Protocols for Coupling Boc-Gly-Pro-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing proline residues presents unique challenges in Solid-Phase Peptide Synthesis (SPPS), primarily due to the sterically hindered nature of proline's secondary amine. The coupling of an amino acid to a proline residue on the solid support is often a critical and potentially low-yielding step. This document provides detailed application notes and optimized protocols for the efficient coupling of Boc-Glycine to a resin-bound Proline (Boc-Gly-Pro-OH synthesis), a common dipeptide motif.
The selection of an appropriate coupling reagent is paramount to achieving high coupling efficiency, minimizing side reactions such as racemization and diketopiperazine formation, and ultimately ensuring the desired purity and yield of the final peptide. This guide offers a comparative overview of commonly used coupling reagents and detailed experimental procedures to aid researchers in optimizing their SPPS workflows for this specific dipeptide linkage.
Coupling Reagent Performance
While direct, head-to-head quantitative data for the coupling of this compound with various reagents is not extensively published under identical conditions, a qualitative and semi-quantitative comparison can be drawn from established principles of peptide chemistry and literature on sterically hindered couplings. Uronium/aminium salt-based reagents are generally favored for such challenging couplings due to their high reactivity and ability to minimize racemization.
Table 1: Comparison of Common Coupling Reagents for this compound Synthesis
| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Racemization Risk | Key Considerations |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. Slower reaction times may be required for complete coupling to the sterically hindered proline.[1] |
| HBTU | Very Good | 30 - 60 minutes | Low | A reliable and efficient uronium salt-based reagent, often providing faster and more complete couplings than carbodiimide methods.[1] |
| HATU | Excellent | 15 - 45 minutes | Very Low | Generally considered one of the most powerful coupling reagents, especially for difficult sequences and sterically hindered amino acids like proline.[1] |
| COMU | Excellent | 15 - 45 minutes | Very Low | A third-generation uronium salt with high reactivity comparable to HATU and a better safety profile as it does not generate potentially explosive benzotriazole byproducts.[1] |
Potential Side Reactions
Diketopiperazine (DKP) Formation
The Gly-Pro sequence is particularly susceptible to diketopiperazine formation, an intramolecular cyclization reaction that results in the cleavage of the dipeptide from the resin.[2][3] This side reaction is more prevalent after the deprotection of the Boc group from the glycine residue, exposing the free N-terminal amine which can then attack the ester linkage to the resin.
Strategies to Minimize DKP Formation:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance provided by the 2-CTC resin can significantly suppress DKP formation.
-
In situ Neutralization/Coupling: Performing the neutralization and coupling steps concurrently can reduce the time the free N-terminal amine is available for intramolecular cyclization.
-
Optimized Deprotection Conditions: Utilizing milder deprotection conditions or alternative reagents to piperidine (in Fmoc chemistry) can reduce DKP formation.[4][5] For Boc-SPPS, ensuring complete protonation of the amine after deprotection can also be beneficial.
Racemization
While Glycine itself is not chiral, the Proline residue can be susceptible to racemization under certain coupling conditions, particularly with prolonged exposure to base. The use of additives like HOBt with carbodiimides, or employing uronium/aminium salt reagents like HATU, which are known to suppress racemization, is highly recommended.[6]
Experimental Protocols
The following protocols are provided for the manual coupling of Boc-Gly-OH to a proline-functionalized resin (e.g., H-Pro-Merrifield resin) on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
General Preparatory Steps (Prior to Coupling)
-
Resin Swelling: Swell 0.1 mmol of the H-Pro-resin in dichloromethane (DCM, ~5 mL) for 30 minutes in a reaction vessel.
-
Solvent Exchange: Wash the resin with dimethylformamide (DMF, 3 x 5 mL).
-
Boc Deprotection (if starting with Boc-Pro-resin):
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (5 mL) for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM (5 mL) for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3 x 5 mL) and then DMF (3 x 5 mL).
-
-
Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (5 mL) for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5 x 5 mL) to remove excess base.
-
Protocol 1: Coupling with DIC/HOBt
Reagents:
-
Boc-Gly-OH (0.3 mmol, 3 eq.)
-
1-Hydroxybenzotriazole (HOBt) (0.3 mmol, 3 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq.)
-
DMF (sufficient to dissolve reagents and swell resin)
Procedure:
-
Activation: In a separate vial, dissolve Boc-Gly-OH and HOBt in a minimal amount of DMF.
-
Addition to Resin: Add the dissolved Boc-Gly-OH/HOBt solution to the neutralized H-Pro-resin.
-
Initiation of Coupling: Add DIC to the resin suspension.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Protocol 2: Coupling with HBTU
Reagents:
-
Boc-Gly-OH (0.3 mmol, 3 eq.)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (0.3 mmol, 3 eq.)
-
N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6 eq.)
-
DMF (sufficient to dissolve reagents and swell resin)
Procedure:
-
Activation: In a separate vial, dissolve Boc-Gly-OH and HBTU in DMF (~3 mL). Add DIEA to the solution and vortex briefly (pre-activation for ~1-2 minutes).
-
Coupling: Immediately add the activated solution to the neutralized H-Pro-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Protocol 3: Coupling with HATU
Reagents:
-
Boc-Gly-OH (0.3 mmol, 3 eq.)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (0.3 mmol, 3 eq.)
-
N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6 eq.)
-
DMF (sufficient to dissolve reagents and swell resin)
Procedure:
-
Activation: In a separate vial, dissolve Boc-Gly-OH and HATU in DMF (~3 mL). Add DIEA to the solution and vortex briefly (pre-activation for ~1-2 minutes).
-
Coupling: Immediately add the activated solution to the neutralized H-Pro-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 15-45 minutes.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Diagrams
Caption: Experimental workflow for the coupling of Boc-Gly-OH to a proline-functionalized resin.
Caption: Simplified diagram of the peptide coupling reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-Gly-Pro-OH Deprotection using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in peptide synthesis and medicinal chemistry.[1][2] Its widespread use stems from its stability under various conditions and its clean, quantitative removal under acidic conditions.[3] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.[2][3] This document provides detailed application notes and protocols for the deprotection of Boc-Gly-Pro-OH, a common dipeptide intermediate in the synthesis of bioactive peptides and peptidomimetics. The resulting H-Gly-Pro-OH dipeptide is a motif found in various biologically active molecules, including those with neuroprotective and antifibrotic properties.[4][5]
Mechanism of TFA-Mediated Boc Deprotection
The deprotection of this compound with TFA proceeds via an acid-catalyzed cleavage mechanism. The key steps are as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[3][6]
-
Formation of a Tert-butyl Cation: This protonation destabilizes the Boc group, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[3][6]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[3][6]
-
Formation of the Amine Salt: The newly formed free amine of the Gly-Pro-OH is protonated by the excess TFA in the reaction mixture, yielding the corresponding trifluoroacetate salt.[3][6]
It is critical to perform this reaction in a well-ventilated fume hood as it generates carbon dioxide and involves a volatile, corrosive acid.[6]
Potential Side Reactions and Mitigation
The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated in the process.[3][7] While Gly-Pro-OH itself lacks highly susceptible side chains like those found in Tryptophan or Methionine, scavengers are often included in the deprotection cocktail as a general precaution, especially in the context of larger peptides.[7]
Common scavengers include:
-
Triethylsilane (TES): Reduces the tert-butyl cation to isobutane.[7]
-
Thioanisole: A common scavenger in solid-phase peptide synthesis.[7]
-
Water: Can react with the tert-butyl cation to form tert-butanol.[7]
Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection of this compound
This protocol is suitable for the deprotection of this compound in a solution phase.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
TFA Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v).[7] For example, for every 1 mL of DCM, add 0.25 to 1 mL of TFA. The reaction is typically performed at room temperature.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Precipitation and Isolation (Optional):
-
To obtain a solid product, dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and precipitate the product by adding cold diethyl ether.[10]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the TFA-mediated deprotection of Boc-protected amines. The optimal conditions for this compound should be determined empirically but can be guided by these general parameters.
| Parameter | Typical Range | Remarks | Citation |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster reactions but may also increase side reactions. For solid-phase synthesis, concentrations up to 95% are used. | [7] |
| Reaction Temperature | 0 °C to Room Temperature | Room temperature is generally sufficient for complete deprotection. | [8] |
| Reaction Time | 30 - 120 minutes | Reaction progress should be monitored by TLC or LC-MS. | [7][8] |
| Solvent | Dichloromethane (DCM) | DCM is a common solvent for this reaction. | [2] |
| Scavengers (Optional) | 5-10% (v/v) | Triethylsilane (TES) or water can be used to trap the tert-butyl cation. | [7] |
Visualizations
Caption: Mechanism of this compound deprotection with TFA.
Caption: Experimental workflow for this compound deprotection.
Biological Relevance of Gly-Pro Dipeptides
The Gly-Pro dipeptide motif is of significant interest in drug development. It is a component of larger peptides with neuroprotective and nootropic activities.[5][11] Furthermore, Gly-Pro has been shown to exhibit antifibrotic effects by modulating the TGF-β1 signaling pathway.[4] The deprotection of this compound is a key step in the synthesis of these and other biologically active molecules.
Caption: Gly-Pro's role in inhibiting TGF-β1-induced fibrosis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. The Dipeptide Gly-Pro (GP), Derived from Hibiscus sabdariffa, Exhibits Potent Antifibrotic Effects by Regulating the TGF-β1-ATF4-Serine/Glycine Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of GLP-1 Analogs Utilizing Boc-Gly-Pro-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Glucagon-Like Peptide-1 (GLP-1) analogs using the dipeptide building block, Boc-Gly-Pro-OH. These guidelines are intended to assist researchers in the development of novel peptide therapeutics for metabolic disorders.
Introduction
Glucagon-Like Peptide-1 (GLP-1) and its analogs are a cornerstone in the treatment of type 2 diabetes and obesity.[1] These peptide hormones enhance glucose-dependent insulin secretion, suppress glucagon release, and promote satiety.[2] Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is a key method for producing these analogs.[1] The incorporation of specific dipeptides, such as this compound, can be a strategic approach to introduce conformational constraints and potentially enhance the stability and activity of the resulting GLP-1 analog.[3] this compound is a protected dipeptide composed of glycine and proline with a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus, making it suitable for Boc-based SPPS strategies.[4]
Application Notes
The use of this compound in the synthesis of GLP-1 analogs is predicated on the unique structural properties of the Gly-Pro motif. Proline's cyclic side chain can induce a β-turn in the peptide backbone, which can be crucial for receptor binding and biological activity. By introducing this dipeptide as a single unit, the coupling efficiency can be improved, and the risk of side reactions associated with the individual coupling of glycine and proline can be minimized.
The synthesis of GLP-1 analogs is typically achieved through a stepwise solid-phase approach. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for SPPS.[4][5] In this strategy, the temporary Nα-amino protection is provided by the acid-labile Boc group, while more permanent side-chain protection is afforded by benzyl-based groups.[4][5] The final cleavage of the peptide from the resin and removal of side-chain protecting groups is accomplished using a strong acid like hydrogen fluoride (HF).[5][6]
Quantitative Data Summary
While specific quantitative data for the synthesis of a GLP-1 analog utilizing this compound is not extensively reported in the available literature, the following table provides a summary of expected outcomes based on typical GLP-1 analog syntheses and purification processes.
| Parameter | Expected Range | Notes |
| Crude Peptide Purity (by HPLC) | 35% - 70% | Crude purity can vary significantly based on the length and sequence of the peptide, as well as the efficiency of the synthesis. For example, the crude purity for liraglutide synthesized via Fmoc-SPPS is reported to be in the range of 50-70%.[7][8] Aza-GLP-1 analogs have been synthesized with crude purities between 35.1% and 57.8%.[9] |
| Isolated Yield (after purification) | 10% - 25% | The final yield is highly dependent on the crude purity and the efficiency of the purification steps. Isolated yields for aza-GLP-1 analogs have been reported in the range of 14.6–22.9%.[9] |
| Final Purity (by HPLC) | >98% | After one or two steps of purification by reversed-phase high-performance liquid chromatography (RP-HPLC), a final purity of over 98% is typically achievable for therapeutic-grade peptides.[1][8] |
GLP-1 Receptor Signaling Pathway
GLP-1 analogs exert their therapeutic effects by binding to the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor. This interaction primarily activates the Gαs subunit, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which in turn potentiate glucose-stimulated insulin secretion from pancreatic β-cells. The signaling cascade also involves other pathways, including those mediated by Gαq and β-arrestin, which contribute to the diverse physiological effects of GLP-1.
References
- 1. Purification of GLP-1 Agonists [ymc.eu]
- 2. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chempep.com [chempep.com]
- 7. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Incorporation of Boc-Gly-Pro-OH into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the Gly-Pro dipeptide motif into cyclic peptides is a critical strategy in drug discovery, leveraging the unique conformational constraints imposed by the proline residue to enhance biological activity, stability, and cell permeability. This document provides detailed application notes and experimental protocols for the synthesis of cyclic peptides containing the Gly-Pro sequence using Boc-Gly-Pro-OH as a key building block. The protocols described herein are based on established solid-phase peptide synthesis (SPPS) and subsequent head-to-tail cyclization methodologies.
Introduction
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation can lead to high receptor affinity and specificity. The Gly-Pro dipeptide sequence is of particular interest due to its ability to induce β-turns, which are crucial secondary structures in many biologically active peptides. The proline residue's cyclic side chain restricts the peptide backbone's flexibility, while the adjacent glycine provides a degree of conformational freedom. This combination can be exploited to fine-tune the topology of a cyclic peptide for optimal target engagement.
The use of a pre-formed this compound tripeptide fragment can streamline the synthesis of complex cyclic peptides by reducing the number of coupling and deprotection steps, potentially improving the overall yield and purity of the final product. This approach is particularly advantageous in the synthesis of peptide libraries for screening purposes.
Key Applications
Cyclic peptides containing the Gly-Pro motif have been investigated for a wide range of therapeutic applications, including:
-
Oncology: As inhibitors of protein-protein interactions, such as the KRAS-effector interaction.[1][]
-
Neuroscience: Modulating neuropeptide signaling and acting as neuroprotective agents.
-
Infectious Diseases: As antimicrobial and antiviral agents.
Experimental Protocols
This section details the protocols for the synthesis of a linear peptide containing the Gly-Pro motif via Boc-based SPPS, followed by on-resin and in-solution head-to-tail cyclization.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol describes the manual synthesis of a linear peptide on a Merrifield resin using Boc chemistry.
Materials:
-
Merrifield resin (chloromethylpolystyrene)
-
Boc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Methanol
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.
-
First Amino Acid Attachment (Esterification):
-
Dissolve the first Boc-protected amino acid (C-terminal residue) in a minimal amount of DMF.
-
Add 1.0 equivalent of the amino acid and 1.0 equivalent of cesium carbonate (Cs₂CO₃) per equivalent of resin.
-
Stir the mixture at 40°C for 24 hours.
-
Wash the resin with DMF, DMF/water (1:1), DMF, and DCM.
-
Dry the resin under vacuum.
-
-
Peptide Chain Elongation (Sequential Coupling):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x), IPA (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM for 5 minutes (2x). Wash with DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate a solution of the next Boc-protected amino acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF for 15 minutes.
-
Add the activation mixture to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Capping (Optional): After coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.
-
-
Incorporation of this compound Fragment:
-
Perform the Boc deprotection and neutralization steps as described above.
-
Pre-activate a solution of this compound (2 equivalents), HATU (1.95 equivalents), and DIEA (4 equivalents) in DMF for 5 minutes.
-
Add the activated fragment solution to the resin and shake for 4-6 hours.
-
Monitor the coupling completion with a Kaiser test.
-
-
Final Boc Deprotection: Remove the N-terminal Boc group with 50% TFA in DCM as described previously.
On-Resin Head-to-Tail Cyclization
This method is advantageous as it minimizes intermolecular side reactions.[3]
Materials:
-
Linear peptide-resin
-
HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA
-
DMF
Protocol:
-
Cyclization:
-
Swell the deprotected linear peptide-resin in DMF.
-
Add a solution of HATU (3 equivalents) and DIEA (6 equivalents) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by cleaving a small sample of resin and analyzing by LC-MS.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
In-Solution Head-to-Tail Cyclization
This method is often used when on-resin cyclization is inefficient.[4]
Materials:
-
Crude linear peptide (cleaved from resin)
-
HATU
-
DIEA
-
DMF
-
Acetonitrile (ACN)
-
Diethyl ether
Protocol:
-
Cleavage of Linear Peptide: Cleave the linear peptide from the resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitation and Drying: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and dry under vacuum.
-
Cyclization:
-
Dissolve the crude linear peptide in DMF at a high dilution (e.g., 0.1-1 mM) to favor intramolecular cyclization.[4]
-
Add HATU (1.5 equivalents) and DIEA (3 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
-
Work-up:
-
Remove the DMF under reduced pressure.
-
Re-dissolve the residue in a minimal amount of ACN/water.
-
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Data Presentation
The following tables provide a summary of typical reaction conditions and expected outcomes for the synthesis of a model cyclic peptide.
Table 1: SPPS Reagent Equivalents
| Reagent | Equivalents (per resin functional group) |
| Boc-Amino Acid | 3.0 |
| This compound | 2.0 |
| DIC | 3.0 |
| HOBt | 3.0 |
| HATU (fragment) | 1.95 |
| DIEA (neutralization) | 2.0 (in 10% solution) |
| DIEA (coupling) | 4.0-6.0 |
Table 2: Cyclization Conditions and Typical Yields
| Cyclization Method | Key Reagents | Concentration | Time (h) | Typical Crude Purity (%) | Typical Isolated Yield (%) |
| On-Resin | HATU, DIEA | N/A | 12-24 | 50-70 | 20-40 |
| In-Solution | HATU, DIEA | 0.1-1 mM | 4-12 | 40-60 | 15-35 |
Note: Yields are highly sequence-dependent and may require optimization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance, peptide aggregation | Use a stronger coupling reagent (e.g., HATU), double couple, increase reaction time, or use a different solvent. |
| Low Cyclization Yield | Unfavorable peptide conformation, oligomerization | For in-solution cyclization, ensure high dilution. For on-resin, try a different cyclization reagent or solvent. |
| Epimerization at C-terminus | Prolonged activation during cyclization | Use a base with lower pKa (e.g., N-methylmorpholine), or a shorter activation time. |
| Side Product Formation | Incomplete deprotection, side-chain reactions | Ensure complete deprotection at each step. Use appropriate side-chain protecting groups. |
Conclusion
The incorporation of this compound into cyclic peptides is a valuable strategy for the development of novel therapeutics. The protocols outlined in this document provide a robust framework for the synthesis and cyclization of such peptides. Careful optimization of coupling and cyclization conditions is crucial for achieving high yields and purity. The choice between on-resin and in-solution cyclization will depend on the specific peptide sequence and the efficiency of the on-resin approach.
References
Application Notes: Utilizing Boc-Gly-Pro-OH for Advanced Cell-Penetrating Peptide Synthesis
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes to deliver a wide array of cargo molecules (e.g., small molecules, peptides, proteins, and oligonucleotides) into cells.[1] Their ability to overcome the cellular membrane barrier makes them invaluable tools in research and therapeutic development.[1] The incorporation of specific amino acid motifs can significantly influence the efficacy and mechanism of cellular uptake. The Gly-Pro motif, introduced into a peptide sequence using Boc-Gly-Pro-OH, offers unique structural advantages. Proline's distinct cyclic structure induces kinks in the peptide backbone, which can enhance proteolytic stability and influence the peptide's conformational flexibility, potentially improving its interaction with the cell membrane. Proline-rich CPPs have been noted for their efficient cellular uptake and low cytotoxicity.[2]
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of CPPs incorporating the this compound building block.
Key Advantages of Incorporating Gly-Pro Motifs
-
Enhanced Proteolytic Stability: The rigid structure of proline can protect adjacent peptide bonds from enzymatic degradation, increasing the peptide's half-life in biological systems.
-
Unique Secondary Structures: Proline residues disrupt typical alpha-helical or beta-sheet structures, often leading to the formation of polyproline helices or other unique conformations that can facilitate membrane translocation.[2]
-
Improved Cellular Uptake: Amphipathic proline-rich peptides have demonstrated high internalization efficiency.[2]
-
Low Cytotoxicity: Many proline-rich CPPs exhibit minimal toxicity, a crucial factor for therapeutic applications.[3]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual synthesis of a CPP incorporating this compound using the Boc/Bzl protection strategy. In this method, the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[4][5]
Materials:
-
This compound
-
Appropriate resins for Boc SPPS (e.g., Merrifield, PAM, or MBHA resin)[6]
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)
-
Cleavage cocktail (e.g., HF/anisole)
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resulting TFA salt on the N-terminus by washing the resin with a 5-10% DIEA solution in DCM until the resin is no longer acidic.[7]
-
Wash the resin with DCM to remove excess DIEA.
-
-
Amino Acid Coupling (including this compound):
-
Dissolve the next Boc-protected amino acid (or this compound) and coupling reagents (e.g., HBTU/HOBt) in DMF.
-
Add the solution to the reaction vessel and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Once the coupling is complete, wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Boc group is removed, wash and dry the peptide-resin.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as HF, in the presence of scavengers (e.g., anisole).[8] This step requires specialized equipment and safety precautions.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Collect the peptide precipitate by centrifugation.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide using mass spectrometry.
-
Workflow for Boc-SPPS of a CPP
Caption: Workflow for Boc-Solid Phase Peptide Synthesis.
Protocol 2: Evaluation of Cellular Uptake by Fluorescence Microscopy
This protocol describes how to visualize the cellular uptake of a fluorescently labeled CPP.
Materials:
-
Fluorescently labeled CPP (e.g., FITC- or TAMRA-labeled)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for cell fixation (optional)
-
Mounting medium with DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight in a CO2 incubator at 37°C.[9]
-
Peptide Incubation:
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh, serum-free medium containing the fluorescently labeled CPP at the desired concentration (e.g., 1-10 µM).
-
Incubate for a specific time period (e.g., 1-4 hours) at 37°C.[10]
-
-
Washing:
-
Remove the peptide-containing medium.
-
Wash the cells three times with cold PBS to remove any peptide that is not internalized.
-
-
Cell Fixation (Optional):
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.[9]
-
Capture images in the appropriate channels for the CPP's fluorophore (e.g., green for FITC) and DAPI (blue).
-
Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry
Flow cytometry provides a quantitative measure of the percentage of cells that have internalized the fluorescently labeled CPP and the mean fluorescence intensity.
Materials:
-
Fluorescently labeled CPP
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Peptide Incubation:
-
Treat the cells with the fluorescently labeled CPP in serum-free medium for the desired time and concentration, as described in Protocol 2.
-
-
Cell Harvesting:
-
Wash the cells three times with cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in complete medium to inactivate the trypsin.
-
-
Sample Preparation:
-
Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.
-
Repeat the wash step twice.
-
Resuspend the final cell pellet in PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer.
-
Use an untreated cell sample as a negative control to set the baseline fluorescence.
-
Record the fluorescence intensity for at least 10,000 cells per sample.
-
Data can be used to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which corresponds to the amount of peptide uptake.
-
Workflow for CPP Cellular Uptake Assays
Caption: Experimental workflow for evaluating CPP cellular uptake.
Protocol 4: Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11]
Materials:
-
Synthesized CPP
-
Cell line of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[12]
-
Peptide Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of the CPP.
-
Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent as a positive control.
-
Incubate for 24-72 hours.[12]
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability against peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Quantitative Data Summary
The following tables present hypothetical but realistic data that could be obtained from the described experiments to evaluate a novel CPP (e.g., "Pro-CPP") synthesized using this compound, compared to a well-known CPP like TAT.
Table 1: Cellular Uptake Efficiency by Flow Cytometry
| Peptide (5 µM, 2h incubation) | Cell Line | % Positive Cells | Mean Fluorescence Intensity (Arbitrary Units) |
| Pro-CPP | HeLa | 95.2 ± 3.1 | 15,430 ± 850 |
| A549 | 89.5 ± 4.5 | 12,100 ± 920 | |
| TAT Peptide | HeLa | 98.1 ± 1.5 | 18,500 ± 760 |
| A549 | 96.4 ± 2.2 | 16,850 ± 810 | |
| Untreated Control | HeLa | < 1% | 150 ± 25 |
| A549 | < 1% | 145 ± 30 |
Table 2: Cytotoxicity by MTT Assay (48h incubation)
| Peptide | Cell Line | IC50 (µM) |
| Pro-CPP | HeLa | > 100 |
| A549 | > 100 | |
| TAT Peptide | HeLa | 85.5 |
| A549 | 92.1 | |
| Doxorubicin (Control) | HeLa | 0.8 |
| A549 | 1.2 |
Proposed Mechanism of Cellular Uptake
The cellular uptake of CPPs is complex and can involve multiple pathways.[14] Positively charged CPPs initially interact with negatively charged proteoglycans on the cell surface.[15] Following this interaction, internalization can occur via two main routes: direct translocation across the membrane or endocytosis.[1] Proline-rich CPPs have been suggested to be internalized via caveolae or lipid-raft-mediated endocytosis, which can bypass the degradative lysosomal pathway.[2]
Proposed Cellular Uptake Pathways for Proline-Rich CPPs
Caption: Potential mechanisms for cellular uptake of CPPs.
References
- 1. Mechanisms of cellular uptake of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline-rich, amphipathic cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. csbio.com [csbio.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 15. Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-gly-pro-OH in Hydrogel Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of the dipeptide Boc-gly-pro-OH in the formulation of self-assembling hydrogels for biomedical applications. While direct experimental evidence for this compound hydrogelation is not yet established in peer-reviewed literature, this document extrapolates from the known principles of dipeptide self-assembly and the biological significance of its constituent motifs to propose a framework for its investigation and application. The protocols provided are intended as a starting point for researchers to explore the potential of this simple, yet potentially versatile, biomaterial.
Introduction: The Potential of Dipeptide Hydrogels
Peptide-based hydrogels are a class of biomaterials that have garnered significant interest for applications in drug delivery, tissue engineering, and 3D cell culture.[1][2] Their appeal lies in their biocompatibility, biodegradability, and the tunable nature of their physicochemical properties through peptide sequence design.[3] Dipeptides, the simplest peptide units, can self-assemble into three-dimensional nanofibrous networks that entrap large amounts of water, forming hydrogels.[1][4] This self-assembly is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.[1][2]
The N-terminally protected dipeptide, this compound (N-[(1,1-Dimethylethoxy)carbonyl]glycyl-L-proline), presents an intriguing candidate for hydrogel formation. The tert-butyloxycarbonyl (Boc) group provides a significant hydrophobic component, which can drive self-assembly, a phenomenon observed in other Boc-protected dipeptides.[5] The Gly-Pro sequence is a common motif in collagen, the primary structural protein in the extracellular matrix (ECM), suggesting potential bio-mimetic properties.[6] Proline's unique cyclic structure imparts conformational rigidity, which can influence the morphology of self-assembled nanostructures.[7][8]
This document outlines the hypothesized mechanism of this compound hydrogelation, its potential applications, and detailed protocols for its formulation, characterization, and evaluation in drug delivery and cell culture contexts.
Hypothesized Mechanism of this compound Hydrogelation
We hypothesize that this compound molecules self-assemble into a nanofibrous hydrogel network through a combination of intermolecular interactions. The hydrophobic Boc groups are proposed to segregate from the aqueous environment, forming the core of the nanofibers. The peptide backbone, with its capacity for hydrogen bonding, would then stabilize the fibrillar structure. The proline residue may induce a specific turn or conformation that facilitates a regular, repeating assembly.
Caption: Hypothesized self-assembly of this compound into a hydrogel network.
Potential Applications
Based on the properties of other dipeptide hydrogels, a this compound hydrogel could have significant potential in several biomedical areas:
-
Controlled Drug Delivery: The nanofibrous network of the hydrogel can encapsulate therapeutic molecules, from small drugs to larger biologics, and release them in a sustained manner.[3][9][10] The release kinetics could potentially be tuned by altering the hydrogel concentration or by introducing stimuli-responsive elements.
-
Tissue Engineering: The hydrogel could serve as a scaffold for 3D cell culture and tissue regeneration.[2] Its potential resemblance to the ECM, due to the Gly-Pro motif, might provide a favorable microenvironment for cell adhesion, proliferation, and differentiation.
-
Stimuli-Responsive Material: Dipeptide hydrogels are often sensitive to environmental cues such as pH, temperature, and ionic strength.[9][10][11][12][13] This could be exploited to trigger drug release or hydrogel dissolution at specific physiological sites.
Experimental Protocols
The following are proposed protocols for the investigation of this compound hydrogels.
Protocol 1: Hydrogel Formulation
This protocol describes a solvent-triggered method for hydrogel formation, a common technique for self-assembling peptides.
Materials:
-
This compound (CAS 14296-92-5)[6]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile vials
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 100 mg/mL.
-
To a sterile vial, add the appropriate volume of the this compound stock solution.
-
Slowly add PBS (pH 7.4) to the vial to achieve the desired final concentration of the dipeptide (e.g., 1-10 mg/mL).
-
Gently mix the solution by inverting the vial. Avoid vigorous shaking or vortexing.
-
Allow the solution to stand at room temperature and observe for gelation. Gel formation can be confirmed by inverting the vial; a stable gel will not flow.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Collagen Mimetic Peptides [biosyn.com]
- 5. Collagen - Wikipedia [en.wikipedia.org]
- 6. limlab.ucsf.edu [limlab.ucsf.edu]
- 7. BPC-157 - Wikipedia [en.wikipedia.org]
- 8. Collagen Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Extracellular Matrix (ECM) Adhesion Motifs in Functionalised Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Peptide Synthesis with Boc-Gly-Pro-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry is a robust and well-established method for the production of synthetic peptides. The Boc/Bzl (benzyl) strategy is particularly advantageous for the synthesis of hydrophobic peptides and those prone to aggregation.[1] The incorporation of dipeptide building blocks, such as Boc-Gly-Pro-OH, can streamline the synthesis process, improve efficiency, and introduce specific structural motifs into the peptide sequence.
The Gly-Pro motif is of significant biological interest. It is a common repeating unit in collagen, essential for its triple-helix structure.[2][3][4][5][6][7] Furthermore, peptides containing the Gly-Pro sequence, such as Gly-Pro-Glu (GPE), have demonstrated neuroprotective effects, highlighting their potential as therapeutic agents.[8][9][10][11] This document provides detailed application notes and protocols for the high-throughput synthesis of peptides containing the Gly-Pro motif using this compound on an automated peptide synthesizer.
Applications of Peptides Containing the Gly-Pro Motif
Peptides incorporating the Gly-Pro sequence are valuable tools in various research and drug development areas:
-
Neuroscience Research: Peptides containing the Gly-Pro-Glu (GPE) sequence, the N-terminal tripeptide of IGF-1, have shown neuroprotective properties in models of hypoxic-ischemic brain injury and neurodegenerative diseases.[8][9][10] The synthesis of GPE and its analogs is crucial for studying their mechanism of action and therapeutic potential.
-
Collagen and Extracellular Matrix Research: As a fundamental repeating unit in collagen, synthetic peptides with Gly-Pro motifs are used to study collagen structure, folding, and interactions with other extracellular matrix components.[2][3][4][5][6][7]
-
Drug Delivery and Formulation: The Gly-Pro sequence can influence the conformational properties of peptides, which can be leveraged in the design of peptide-based drug delivery systems.
-
Fibrosis Research: The dipeptide Gly-Pro has been shown to exhibit antifibrotic effects by regulating the TGF-β1-ATF4-Serine/Glycine biosynthesis pathway, making it a target for the development of anti-fibrotic therapies.
High-Throughput Peptide Synthesis Workflow
The following diagram illustrates a typical workflow for automated high-throughput peptide synthesis using the Boc strategy. This process involves the sequential addition of Boc-protected amino acids or dipeptides to a growing peptide chain anchored to a solid support resin.
Experimental Protocols
The following protocols are generalized for high-throughput peptide synthesis on an automated synthesizer using Boc-chemistry. Instrument-specific parameters should be optimized.
Protocol 1: Automated High-Throughput Boc-SPPS
This protocol outlines a single coupling cycle for the incorporation of this compound.
-
Resin Preparation:
-
Start with a suitable resin for Boc chemistry, such as PAM or Merrifield resin, pre-loaded with the C-terminal amino acid.
-
Swell the resin in dichloromethane (DCM) for 30 minutes in the reaction vessels of the automated synthesizer.
-
-
Boc Deprotection:
-
Washing:
-
Wash the resin thoroughly with DCM (3x) and then N,N-dimethylformamide (DMF) (3x) to remove residual TFA and prepare for coupling.
-
-
Neutralization:
-
Neutralize the protonated N-terminal amine with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 5-10 minutes.[13]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of this compound:
-
Prepare a solution of this compound (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and an activator base like DIEA (6-10 equivalents) in DMF. HOBt (3-5 equivalents) can be added to suppress racemization.
-
Add the coupling solution to the reaction vessel and allow the reaction to proceed for 1-2 hours. Microwave-assisted synthesizers can significantly reduce this time.[14]
-
Monitor the coupling efficiency using a qualitative method like the Kaiser test to ensure the reaction has gone to completion.[15]
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.
-
-
Repeat Cycle:
-
Repeat steps 2-6 for each subsequent amino acid or dipeptide to be added to the sequence.
-
Protocol 2: Cleavage and Deprotection
Caution: This step involves the use of highly corrosive and toxic acids (HF or TFMSA) and requires specialized equipment and safety precautions.
-
Final Washing and Drying:
-
After the final synthesis cycle, wash the peptide-resin with DCM (3x) and methanol (3x), and dry thoroughly under vacuum.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail for Boc/Bzl chemistry is a mixture of HF or trifluoromethanesulfonic acid (TFMSA), a scavenger such as anisole or thioanisole, and a thiol like ethanedithiol (EDT) to protect sensitive residues.
-
-
Cleavage Reaction:
-
Treat the dried peptide-resin with the cleavage cocktail for 1-2 hours at 0°C.
-
-
Peptide Precipitation and Isolation:
-
Remove the cleavage acid by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to determine purity.
-
Quantitative Data Presentation
The following tables provide representative data for peptide synthesis using the Boc strategy. Actual yields and purities will vary depending on the peptide sequence, length, and specific synthesis conditions.
Table 1: Representative Purity and Yield for a Model 10-mer Peptide
| Synthesis Strategy | Crude Purity (HPLC) | Overall Yield | Major Side Products |
| Boc-SPPS | ~65-75% | ~25-40% | Truncated sequences, products of premature side-chain deprotection |
Note: Data are generalized from typical results in peptide synthesis and are intended for comparative purposes.[2]
Table 2: Expected Coupling Efficiency for Boc-Amino Acids and Dipeptides
| Amino Acid/Dipeptide | Expected Coupling Efficiency (Single Coupling) | Notes |
| Boc-Gly-OH | >99% | Generally efficient coupling. |
| Boc-Pro-OH | >99% | Generally efficient coupling. |
| This compound | >98% | Dipeptide coupling can be slightly slower than single amino acids. Double coupling may be considered if monitoring indicates incomplete reaction. |
| Bulky Amino Acids (e.g., Val, Ile) | 98-99% | Steric hindrance can slow coupling. |
Signaling Pathways Involving Gly-Pro Motifs
TGF-β1 Signaling Pathway
The dipeptide Gly-Pro has been shown to have antifibrotic effects by modulating the TGF-β1 signaling pathway. The diagram below illustrates the canonical Smad-dependent pathway.
Collagen Biosynthesis Pathway
The Gly-Pro-X repeat is fundamental to the structure of collagen. The following diagram outlines the major steps in collagen biosynthesis.
References
- 1. Peptide synthesis based on t-Boc chemistry and solution photogenerated acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Biochemistry, Collagen Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biosynthesis of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | Collagen biosynthesis and modifying enzymes [reactome.org]
- 8. This compound | Protected Amino Acids for Peptides Synthesis | Baishixing | ETW [etwinternational.com]
- 9. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. youtube.com [youtube.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using Boc-Gly-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butoxycarbonyl)-glycyl-L-proline (Boc-Gly-Pro-OH) is a pivotal dipeptide intermediate in the synthesis of various enzyme inhibitors, particularly those targeting serine proteases such as Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP). The Gly-Pro motif is a common recognition sequence for these enzymes, making this compound an ideal starting scaffold for the development of potent and selective inhibitors. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and facilitates controlled peptide coupling reactions, which is essential in the multi-step synthesis of complex inhibitor molecules.
These application notes provide detailed protocols and supporting data for the synthesis and evaluation of enzyme inhibitors derived from this compound, with a focus on inhibitors of DPP-IV and POP.
Target Enzymes and Signaling Pathways
Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV (also known as CD26) is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis. It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1][2] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control in patients with type 2 diabetes.[2] Beyond its enzymatic role, DPP-IV can also engage in non-enzymatic interactions with other proteins, such as caveolin-1, influencing signaling pathways like MAPK and NF-κB.
References
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes [pubmed.ncbi.nlm.nih.gov]
- 2. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Boc-Gly-Pro-OH in Peptide Thioester Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the dipeptide Boc-Gly-Pro-OH in the synthesis of C-terminal peptide thioesters. These thioesters are critical intermediates for various peptide ligation strategies, most notably Native Chemical Ligation (NCL), which is a cornerstone of protein synthesis and modification for therapeutic and research purposes.
Introduction
The synthesis of peptide thioesters is a fundamental technique in chemical biology and drug development, enabling the construction of large peptides and proteins through the ligation of smaller, unprotected peptide fragments. The tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy is well-suited for preparing peptide thioesters due to the stability of the thioester linkage to the acidic conditions used for Boc group removal.[1][2] The dipeptide this compound is a valuable building block in peptide synthesis, often incorporated to introduce specific conformational features into the final peptide sequence.[1] Its use in the preparation of peptide thioesters allows for the efficient synthesis of Gly-Pro-containing C-terminal fragments ready for ligation.
This guide details a robust, HF-free Boc-SPPS protocol for the preparation of peptide thioesters incorporating this compound, followed by a general protocol for Native Chemical Ligation.
I. Synthesis of a Peptide Thioester using this compound
This section outlines the solid-phase synthesis of a model peptide thioester with a C-terminal Gly-Pro sequence derived from this compound. The protocol is adapted from established HF-free Boc-SPPS methods for peptide thioester preparation.[3][4]
Experimental Workflow for Peptide Thioester Synthesis
Caption: Workflow for Boc-SPPS of a peptide thioester using this compound.
Detailed Experimental Protocol: Synthesis of a Model Peptide Thioester (e.g., Ac-Ala-Gly-Pro-SR)
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB)
-
This compound
-
Boc-Ala-OH
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
3-Carboxypropane-1-thiol (MPA) or other suitable thiol linker
-
Trifluoroacetic acid (TFA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trimethylsilyl bromide (TMSBr)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether (cold)
-
Acetonitrile (ACN) for HPLC
-
Acetic anhydride
1. Resin Preparation and Linker Attachment: a. Swell Merrifield resin in DCM for 1 hour. b. Activate the resin by treating with a solution of PBr₃ in DCM. c. Wash the resin thoroughly with DCM. d. Couple the thioester linker (e.g., 3-carboxypropane-1-thiol) to the activated resin using DIEA in DMF. Allow the reaction to proceed overnight. e. Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
2. Coupling of this compound: a. Swell the linker-functionalized resin in DCM. b. In a separate vessel, pre-activate this compound (2 equivalents relative to resin loading) with HBTU (2 eq.) and HOBt (2 eq.) in DMF. Add DIEA (4 eq.) and allow to react for 5 minutes. c. Add the activated this compound solution to the resin and shake for 2-4 hours at room temperature. d. Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative test indicates complete coupling. e. Wash the resin with DMF and DCM.
3. Peptide Elongation (Example: addition of Boc-Ala-OH): a. Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the glycine residue. b. Wash the resin with DCM. c. Neutralization: Neutralize the resin with 10% DIEA in DCM for 10 minutes. d. Wash the resin with DCM. e. Coupling: Couple the next amino acid (Boc-Ala-OH) using the pre-activation method described in step 2b. f. Wash the resin with DMF and DCM. g. Capping (Optional but recommended): After the final amino acid coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DCM.
4. Cleavage and Deprotection (HF-Free): a. Wash the fully assembled peptide-resin with DCM and dry under vacuum. b. Prepare the cleavage cocktail: TFA/TMSBr/thioanisole/EDT (e.g., in a ratio of 1:0.05:0.05:0.025).[3][4] c. Treat the resin with the cleavage cocktail for 1-2 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide thioester by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. g. Dry the crude peptide under vacuum.
5. Purification and Characterization: a. Purify the crude peptide thioester by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA. b. Characterize the purified peptide thioester by LC-MS and/or MALDI-TOF mass spectrometry to confirm the correct mass.
II. Quantitative Data for Boc-SPPS of Peptide Thioesters
While specific yield data for a peptide thioester derived directly from this compound is not extensively published, the following table presents representative yields for short peptide thioesters synthesized using similar HF-free Boc-SPPS protocols.[3][4] This data provides a reasonable expectation for the synthesis of a Boc-Gly-Pro-containing peptide thioester.
| Peptide Sequence | Crude Yield (%) [a] | Isolated Yield (%) [b] | Reference |
| LAPAV-MPAL | 85 | 60 | [3] |
| Elastin (VPGVG)₂-MPAL | 92 | 75 | [3] |
| LEDLRQQLQQAEEALVAKQELI-MPAA | 78 | 45 | [3][4] |
| Phosphopeptide-MPAA | 75 | 40 | [3][4] |
[a] Yield calculated from resin loading and weight of crude, unpurified peptide. [b] Isolated yields calculated on dried weight of purified peptide (including TFA salts).
III. Application in Native Chemical Ligation (NCL)
The synthesized peptide thioester is a key component for Native Chemical Ligation, which allows for the formation of a native peptide bond between two unprotected peptide fragments.[5][6]
Logical Relationship in Native Chemical Ligation
Caption: The two-step mechanism of Native Chemical Ligation.
General Protocol for Native Chemical Ligation
Materials:
-
Purified peptide thioester (e.g., Ac-Ala-Gly-Pro-SR)
-
Purified peptide with an N-terminal cysteine (e.g., H-Cys-Phe-Arg-NH₂)
-
Ligation buffer (e.g., 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.0-7.5)
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid (MPAA) or thiophenol)
Procedure:
-
Dissolve the peptide thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM each.
-
Add the thiol catalyst to the reaction mixture (e.g., 2-4% v/v thiophenol).
-
Stir the reaction at room temperature and monitor its progress by RP-HPLC and LC-MS. Ligation is typically complete within a few hours.
-
Upon completion, purify the ligated product by RP-HPLC.
-
Characterize the final product by mass spectrometry to confirm the successful ligation.
Conclusion
The use of this compound in conjunction with HF-free Boc-SPPS provides an effective strategy for the synthesis of peptide thioesters containing the conformationally important Gly-Pro motif. These thioester fragments are readily applicable in Native Chemical Ligation and other peptide conjugation techniques, making them valuable tools for the construction of complex peptides and proteins for research and therapeutic development. The protocols and data presented herein serve as a comprehensive guide for researchers in this field.
References
- 1. This compound | Protected Amino Acids for Peptides Synthesis | Baishixing | ETW [etwinternational.com]
- 2. digital.csic.es [digital.csic.es]
- 3. HF‐Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 6. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Boc-gly-pro-OH coupling reactions
Welcome to the technical support center for troubleshooting low yield in Boc-Gly-Pro-OH coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during the synthesis of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for the this compound coupling reaction?
A1: With optimized protocols, the yield for this compound synthesis is generally high. Reported yields for similar couplings, such as the synthesis of Boc-Gly-Pro-OEt, have been as high as 85% using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. For the direct synthesis of Boc-Pro-Gly-OH, yields of up to 96% have been reported.[1] However, the yield can be significantly impacted by the choice of coupling reagents, reaction conditions, and potential side reactions.
Q2: Which coupling reagents are recommended for the this compound synthesis?
A2: Several coupling reagents can be effectively used for this synthesis. Common choices include:
-
Carbodiimides (e.g., DCC, DIC): Often used in combination with additives like HOBt or OxymaPure to improve efficiency and minimize racemization.[2]
-
Onium Salts (e.g., HBTU, HATU, HCTU, PyBOP): These reagents are known for their high coupling efficiency and are often preferred for sterically hindered couplings or to achieve faster reaction times.[2] HATU is generally more reactive than HBTU.[2]
-
COMU: A more recent coupling reagent that is considered safer and more efficient than many benzotriazole-based reagents. It often requires only one equivalent of base to achieve high yields.[2]
The choice of reagent can depend on factors such as the scale of the reaction, desired reaction time, and cost considerations.
Q3: What are the most common side reactions that can lead to low yield in this specific coupling?
A3: The most significant side reaction to consider when synthesizing this compound is the formation of diketopiperazine (DKP) . This occurs due to the intramolecular cyclization of the deprotected Gly-Pro intermediate. The proline residue, being a secondary amine, is particularly susceptible to this reaction. Other potential side reactions include racemization and the formation of N-acylurea when using carbodiimide reagents without an additive.
Q4: How does the choice of solvent affect the coupling reaction?
A4: The solvent plays a critical role in solvating the reactants and, in the case of solid-phase synthesis, the resin and growing peptide chain. For solution-phase synthesis, common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF). In solid-phase peptide synthesis (SPPS), DMF and N,N-dimethylacetamide (DMA) have been shown to provide superior peptide-resin solvation, leading to significantly higher coupling yields (99.5% and 98.0%, respectively, in one study) compared to solvents like N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (DMSO).[3] The reaction rate of diketopiperazine formation can also be influenced by solvent polarity, with rates increasing in less polar solvents.[4]
Troubleshooting Guide
Problem 1: Low yield of this compound with no obvious side products.
-
Possible Cause: Incomplete reaction.
-
Solution:
-
Extend reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion.
-
Increase temperature: A moderate increase in temperature can enhance the reaction rate, but should be done cautiously to avoid promoting side reactions.
-
Optimize reagent stoichiometry: Ensure that the coupling reagent and base (if required) are used in the appropriate molar equivalents. For onium salt reagents, an excess should be used with caution to avoid side reactions.
-
-
-
Possible Cause: Poor solubility of reactants.
-
Solution:
-
Choose a more suitable solvent: As mentioned, DMF or DMA are excellent choices for SPPS.[3] For solution-phase, ensure your starting materials are fully dissolved before proceeding.
-
Sonication: Briefly sonicating the reaction mixture can help to dissolve any suspended solids.
-
-
Problem 2: Presence of a major byproduct with a lower molecular weight than the desired product.
-
Possible Cause: Diketopiperazine (DKP) formation.
-
Solution:
-
Choice of protecting group strategy: If performing a stepwise synthesis, the propensity for DKP formation is high after the deprotection of the second amino acid (in this case, Gly). A fragment condensation approach (coupling a dipeptide) can sometimes mitigate this.
-
Deprotection and coupling conditions: In solid-phase synthesis, using a milder base for Fmoc deprotection or a simultaneous deprotection-coupling procedure can help to trap the reactive nucleophilic amine before it cyclizes.[5]
-
Temperature control: DKP formation is often accelerated at higher temperatures. Maintaining a lower reaction temperature during and after deprotection can be beneficial.
-
-
Problem 3: Low yield and the presence of a byproduct with a mass corresponding to the addition of the coupling agent to the N-terminus.
-
Possible Cause: Guanidinylation side reaction.
-
Solution:
-
Avoid excess uronium/guanidinium reagents: Reagents like HBTU and HATU can react with the N-terminal amine if used in large excess, leading to chain termination. Use a stoichiometric amount or a slight excess of the coupling reagent relative to the carboxylic acid.[2]
-
-
Data Presentation
Table 1: Reported Yields for Boc-Dipeptide Synthesis under Various Conditions
| Dipeptide Product | Coupling Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Boc-Gly-Pro-OEt | DCC, HOBt | THF | -20 to RT | Overnight | 85 | |
| Boc-Pro-Gly-OH | (Implied ester hydrolysis) | THF, Water | RT | Overnight | 96 | [1] |
| Boc-Pro-Phe-OH | DCC, HOBt | THF, Water | RT | Not specified | 85 | [6] |
| CGRP(8-37) (SPPS) | Boc-amino acids | DMF | Not specified | Not specified | 99.5 (avg. coupling) | [3] |
| CGRP(8-37) (SPPS) | Boc-amino acids | DMA | Not specified | Not specified | 98.0 (avg. coupling) | [3] |
Experimental Protocols
Protocol 1: Boc-Gly-Pro-OEt Synthesis via DCC/HOBt Coupling
This protocol is adapted from a reported synthesis and can be modified for the synthesis of the free acid.
-
Preparation of Proline Ethyl Ester: Proline ethyl ester hydrochloride (1.05 eq) is dissolved in tetrahydrofuran (THF). The solution is cooled in an ice bath.
-
Base Addition: Triethylamine (TEA) (1.0 eq) is added dropwise to the cooled solution to neutralize the hydrochloride salt.
-
Addition of Reactants: 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and Boc-Gly-OH (1.0 eq) are added to the reaction mixture.
-
Cooling: The mixture is cooled to -20°C.
-
DCC Addition: A solution of dicyclohexylcarbodiimide (DCC) (1.3 eq) in THF is added dropwise to the reaction mixture.
-
Reaction: The reaction is stirred at -10°C for 1 hour and then left in a refrigerator overnight.
-
Workup: The precipitated dicyclohexylurea (DCU) is removed by filtration. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel chromatography.
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
- 1. BOC-PRO-GLY-OH synthesis - chemicalbook [chemicalbook.com]
- 2. peptide.com [peptide.com]
- 3. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
Preventing racemization of proline during Boc-gly-pro-OH coupling
Topic: Preventing Racemization of Proline during Boc-Gly-Pro-OH Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of proline racemization during the coupling of this compound in peptide synthesis.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| High levels of D-Proline detected in the final peptide. | Inappropriate Coupling Reagent/Additive Combination: The use of a carbodiimide (e.g., DIC) in combination with 1-hydroxybenzotriazole (HOBt), particularly in dimethylformamide (DMF), is a known promoter of proline racemization.[1][2] | - Avoid the DIC/HOBt combination in DMF. - Utilize a coupling reagent system known for low racemization, such as COMU/OxymaPure or HCTU/OxymaPure .[1] - If a carbodiimide must be used, pair it with OxymaPure instead of HOBt, or perform the reaction in a less polar solvent like dichloromethane (DCM) without an additive.[1] |
| Elevated Reaction Temperature: Higher temperatures, sometimes employed in microwave-assisted peptide synthesis, can significantly accelerate the rate of racemization.[1] | - Perform the coupling reaction at room temperature or below . | |
| Inappropriate Base: The choice and stoichiometry of the base used can influence the extent of racemization. | - Use a sterically hindered base such as 2,4,6-collidine instead of less hindered bases like diisopropylethylamine (DIPEA).[1] | |
| Prolonged Pre-activation Time: Allowing the carboxylic acid to be activated for an extended period before the addition of the amine component can increase the risk of racemization. | - Minimize pre-activation time. Add the activated Boc-Gly-OH to the proline derivative as soon as possible. | |
| Incomplete coupling of Boc-Gly-OH to the Proline residue. | Steric Hindrance and Reduced Nucleophilicity of Proline: Proline's secondary amine is less nucleophilic than the primary amines of other amino acids, which can lead to slower and incomplete coupling reactions.[1] | - Perform a double coupling: Repeat the coupling step with fresh reagents to ensure the reaction goes to completion.[1] - Increase the concentration of the amino acid and coupling reagents.[1] - Use a more potent coupling reagent such as HATU or HCTU .[1] |
Frequently Asked Questions (FAQs)
Q1: What is proline racemization and why is it a significant problem in peptide synthesis?
A1: Proline racemization is the undesired conversion of the naturally occurring L-proline enantiomer into its mirror image, D-proline, during the peptide synthesis process. The stereochemistry of amino acids is fundamental to the three-dimensional structure and biological activity of the final peptide. The incorporation of D-proline in place of L-proline can result in a misfolded, inactive, or even immunogenic peptide therapeutic.[1]
Q2: What are the primary factors that contribute to proline racemization during the coupling of this compound?
A2: Several factors can increase the risk of proline racemization:
-
Coupling Reagents and Additives: The combination of a carbodiimide like DIC with HOBt in DMF has been shown to significantly promote proline racemization.[1][2]
-
Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF can stabilize the intermediates involved in the racemization pathway.[1]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[1]
-
Base: The presence and type of base can facilitate the abstraction of the alpha-proton, leading to racemization. Sterically hindered bases are generally preferred.[1]
Q3: How can I detect and quantify the extent of proline racemization in my synthesized peptide?
A3: The most common and reliable method for detecting and quantifying proline racemization is through chiral High-Performance Liquid Chromatography (HPLC) . This process typically involves the following steps:
-
Peptide Hydrolysis: The synthesized peptide is hydrolyzed into its constituent amino acids using strong acid (e.g., 6 M HCl).
-
Derivatization: The amino acids are then derivatized with a fluorescent or UV-active tag, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) or Marfey's reagent, to enable detection.
-
Chiral HPLC Analysis: The derivatized amino acids are separated on a chiral HPLC column, which can resolve the D- and L-enantiomers of proline.
-
Quantification: The peak areas corresponding to the D- and L-proline derivatives are integrated to calculate the percentage of racemization.[1]
Q4: Are there alternative strategies to minimize proline-related side reactions during peptide synthesis?
A4: Yes, for particularly challenging sequences, the use of pseudoproline dipeptides can be an effective strategy. These are dipeptide units where a serine or threonine residue is cyclized onto the backbone of the preceding amino acid. Incorporating a pseudoproline dipeptide can disrupt secondary structure formation that may hinder coupling efficiency. The native serine or threonine residue is regenerated during the final cleavage of the peptide from the resin.
Data Presentation
The choice of coupling reagent and additive has a significant impact on the degree of racemization. The following table summarizes the percentage of D-isomer formation observed under different coupling conditions in a model peptide synthesis of Z-Phg-Pro-NH2, which provides valuable insights applicable to the this compound coupling.
| Coupling Reagent/Strategy | Yield (%) | D/L Isomer (%) |
| Oxyma/DIC | 89.9 | 1.0 |
| HOAt/DIC | 81.4 | 3.3 |
| HOBt/DIC | 81.9 | 9.3 |
| HOPO/DIC | 88.2 | 17.4 |
| HOPO/DIC (2 min preactivation) | 83.4 | 6.1 |
Data adapted from studies on the formation of Z-Phg-Pro-NH2 and may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Recommended Coupling of Boc-Gly-OH to Proline with Minimal Racemization
This protocol utilizes COMU and OxymaPure, a combination known to significantly suppress racemization.
Materials:
-
Boc-Gly-OH
-
H-Pro-Resin (pre-swelled in DMF)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate)
-
Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal protecting group of the preceding amino acid on the resin is removed and the resin is thoroughly washed with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve Boc-Gly-OH (2 equivalents relative to resin loading) and OxymaPure (2 equivalents) in DMF.
-
Coupling Reaction:
-
Add the solution from step 2 to the swelled resin.
-
Add COMU (2 equivalents) to the resin slurry.
-
Add DIPEA or 2,4,6-collidine (4 equivalents) to the reaction mixture.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, a second coupling is recommended.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Protocol 2: Chiral HPLC Analysis of Proline Racemization
This protocol outlines a general procedure for determining the D/L ratio of proline in a synthesized peptide.
1. Peptide Hydrolysis:
- Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.
- Add 1 mL of 6 M HCl.
- Seal the tube under vacuum and heat at 110°C for 24 hours.
- After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.
2. Derivatization with NBD-Cl:
- To 100 µL of the amino acid hydrolysate, add 100 µL of 0.1 M borate buffer (pH 8.0).
- Add 200 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol.
- Heat the mixture at 60°C for 10 minutes.
- Cool the reaction and add 100 µL of 0.1 M HCl to stop the reaction.
- Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
3. HPLC Analysis:
- Column: Chiral stationary phase column (e.g., CHIRALPAK-IA).[1]
- Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid in ethanol.[1]
- Flow Rate: 0.6 mL/min.
- Column Temperature: 40°C.
- Detection: UV detector at 465 nm.[1]
- Injection Volume: 10 µL.
4. Quantification:
- Integrate the peak areas for the D- and L-proline derivatives.
- The percentage of racemization is calculated as: (% Racemization) = [Area(D-Pro) / (Area(D-Pro) + Area(L-Pro))] * 100
Visualizations
Caption: Mechanism of Proline Racemization during Carbodiimide-mediated Coupling.
Caption: Troubleshooting Workflow for Proline Racemization.
Caption: Recommended Experimental Workflow for this compound Coupling.
References
Technical Support Center: Managing Peptide Aggregation with Gly-Pro Sequences
Welcome to the Technical Support Center for managing peptide aggregation. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving peptide aggregation, with a specific focus on the use of Glycine-Proline (Gly-Pro) sequences as a mitigation strategy.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is a process where peptide monomers self-associate to form larger, often insoluble, structures ranging from small oligomers to large amyloid fibrils.[1] This is a significant issue in research and drug development because aggregation can lead to loss of the peptide's biological activity, reduced sample yield, and can confound experimental results.[2] In therapeutic applications, peptide aggregates can decrease efficacy and potentially elicit an immune response.[2]
Q2: How do Gly-Pro sequences help in managing peptide aggregation?
A2: Gly-Pro sequences act as "structure breakers." Proline's unique cyclic structure introduces a rigid kink in the peptide backbone, which disrupts the formation of regular secondary structures like β-sheets.[3] Since β-sheet formation is a critical step in the aggregation of many peptides, particularly in amyloid fibril formation, the inclusion of a Gly-Pro motif can effectively inhibit this process.[3] Glycine provides flexibility, allowing the proline-induced kink to be accommodated within the peptide chain.
Q3: How can I predict if my peptide is prone to aggregation?
A3: Predicting aggregation with certainty is difficult, but several factors increase the likelihood:
-
High Hydrophobicity: A high content of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe, Trp).[2]
-
β-Sheet Propensity: Sequences known to favor β-sheet formation.
-
Peptide Length: Longer peptides are generally more prone to aggregation.[2]
-
Low Net Charge: Peptides are often least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[2]
Q4: What are general strategies to improve the solubility of a peptide I'm working with?
A4: If you are facing solubility issues, consider the following:
-
pH Adjustment: Dissolve the peptide in a buffer with a pH at least one unit away from its isoelectric point (pI). For acidic peptides (net charge < 0), use a basic buffer. For basic peptides (net charge > 0), use an acidic buffer.[4][5]
-
Organic Solvents: For highly hydrophobic peptides, you can first dissolve them in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add your aqueous buffer.[4]
-
Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution.[6]
-
Chaotropic Agents: In challenging cases, denaturants like guanidinium chloride or urea can be used, but be mindful of their potential impact on your peptide's structure and function.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Inconsistent results in Thioflavin T (ThT) aggregation assays.
Possible Causes & Solutions:
| Problem | Possible Cause | Recommended Solution |
| High initial background fluorescence | ThT solution is old, contains particulates, or is at too high a concentration. | Prepare fresh ThT solution and filter it through a 0.2 µm syringe filter. Use a final ThT concentration between 10-25 µM.[7] |
| Pre-existing aggregates in the peptide stock solution. | Purify the peptide stock immediately before the assay using size-exclusion chromatography (SEC) to remove any pre-formed aggregates.[7] | |
| High variability between replicates | Pipetting errors or inconsistent mixing. | Ensure accurate and consistent pipetting. Use a multi-channel pipette if possible. Ensure thorough mixing when preparing the assay plate. |
| Inconsistent starting concentration of monomeric peptide. | Always start with a fresh, monomeric stock of your peptide, verified by SEC. | |
| No increase in fluorescence | Peptide concentration is too low to aggregate under the assay conditions. | Increase the peptide concentration. |
| Aggregation is very slow. | Extend the duration of the assay. Consider adding a small amount of pre-formed fibrils ("seeds") to accelerate the process. | |
| The aggregates formed are not amyloidogenic (i.e., not rich in β-sheets) and do not bind ThT. | Confirm aggregation using an orthogonal technique like size-exclusion chromatography (SEC) or dynamic light scattering (DLS). |
Issue 2: My peptide with a Gly-Pro sequence still shows aggregation.
Possible Causes & Solutions:
| Problem | Possible Cause | Recommended Solution |
| Aggregation persists despite Gly-Pro | The aggregation-prone region of the peptide is very strong and a single Gly-Pro insertion is insufficient. | Consider inserting a second Gly-Pro sequence, ideally spaced 5-6 residues apart from the first. |
| The position of the Gly-Pro sequence is not optimal for disrupting the key nucleation event. | If possible, synthesize variants with the Gly-Pro sequence at different positions within the aggregation-prone region to find the most effective placement. | |
| The aggregation is proceeding through a non-β-sheet pathway. | Characterize the secondary structure of the aggregates using Circular Dichroism (CD) spectroscopy to determine if they are, for example, α-helical or unstructured aggregates. |
Quantitative Data on Proline's Effect on Aggregation
The inclusion of proline residues has been quantitatively shown to inhibit peptide aggregation. The following table summarizes representative data from studies on amyloidogenic peptides.
| Peptide | Modification | Key Finding | Quantitative Result |
| α-synuclein | Mutation of one or more proline residues to alanine | Proline residues in the C-terminal region inhibit aggregation. Mutating them accelerates fibril formation. | Pro-to-Ala mutants showed a significantly shorter lag time for aggregation compared to wild-type α-synuclein.[8] |
| Amyloid-β (Aβ) derived peptide | Introduction of a Gly-Pro-Arg (GPR) sequence | GPR protects against Aβ-induced cell death. | GPR (10-100 µM) prevented the Aβ-mediated increase in lactate dehydrogenase (LDH) release and inhibited the Aβ-induced reduction in MTT, indicating preserved cell viability.[9] |
| SsoAcP_19-33 | Gly-to-Pro substitutions | Proline substitutions suppressed the anti-aggregation activity of this peptide inhibitor. | The inhibitory activity was reduced, suggesting that in this context, glycine's flexibility was more beneficial than proline's structure-breaking ability.[10] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation
This protocol describes a typical method for monitoring the kinetics of peptide aggregation in a 96-well plate format.
Materials:
-
Lyophilized peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, clear-bottom, non-binding 96-well plate
-
Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm[11]
Procedure:
-
Prepare Peptide Stock Solution: Dissolve the lyophilized peptide in an appropriate solvent to create a concentrated stock solution. To ensure a monomeric starting state, purify the stock solution via size-exclusion chromatography (SEC) into the final assay buffer. Determine the concentration of the monomeric fraction.
-
Prepare ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile, deionized water. Filter the solution through a 0.2 µm syringe filter to remove any particulate matter. Store in the dark at 4°C for up to one week.[11][12]
-
Set up the Assay Plate:
-
In each well, add the monomeric peptide solution to the desired final concentration.
-
Add the ThT stock solution to a final concentration of 10-25 µM.[7]
-
Include necessary controls:
-
Buffer + ThT only (for background subtraction).
-
Peptide inhibitor alone + ThT (to check for inhibitor fluorescence).
-
Amyloid-forming peptide without inhibitor (positive control for aggregation).
-
-
Bring the final volume in each well to 100-200 µL with the assay buffer.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.[11]
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24-48 hours).
-
Enable shaking between reads to promote aggregation.[11]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the buffer + ThT control) from all readings.
-
Plot the average fluorescence intensity for each condition against time.
-
Analyze the resulting sigmoidal curves to determine kinetic parameters such as the lag time (t_lag) and the apparent growth rate.
-
Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol outlines the steps to analyze the secondary structure of a peptide in solution, which is useful for confirming if aggregation involves a transition to β-sheet structures.
Materials:
-
Peptide sample (at least 95% pure)[13]
-
CD-compatible buffer (e.g., low concentration phosphate buffer; avoid Tris as it has high UV absorbance)[1]
-
Quartz cuvette with a known path length (e.g., 1 mm)
-
CD Spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide at a concentration of approximately 0.3-0.5 mg/mL in the CD buffer.[14] The final concentration needed will depend on the cuvette path length.
-
Ensure the solution is clear and free of aggregates by centrifuging or filtering.
-
-
Instrument Setup:
-
Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.[14]
-
Turn on the lamp and allow it to stabilize.
-
-
Blank Measurement:
-
Fill the cuvette with the CD buffer alone.
-
Place the cuvette in the sample holder and record a baseline spectrum (typically from 190 to 250 nm for secondary structure analysis).[1]
-
-
Sample Measurement:
-
Carefully rinse the cuvette with the peptide solution, then fill it with the sample. Ensure there are no air bubbles.
-
Record the CD spectrum of the peptide sample under the same conditions as the blank.
-
-
Data Processing:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation:[1] [θ] = (mdeg × 100) / (C × l × n) where:
-
mdeg is the measured ellipticity in millidegrees
-
C is the protein concentration in mol/L
-
l is the path length in cm
-
n is the number of amino acid residues
-
-
-
Analysis:
Visualizations
Caption: General pathway of peptide aggregation and the inhibitory role of Gly-Pro sequences.
Caption: A troubleshooting workflow for high background fluorescence in ThT assays.
References
- 1. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. Peptide FAQs | Synthesis, Purity, Storage & More - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Side Reactions of Boc-Gly-Pro-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of peptides containing the Boc-Gly-Pro-OH motif. The primary focus is on the intramolecular cyclization leading to the formation of a diketopiperazine (DKP), a common issue that can significantly reduce the yield of the desired peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using this compound in peptide synthesis?
A1: The most significant side reaction is the formation of a 2,5-diketopiperazine (DKP), specifically cyclo(Gly-Pro).[1][2] This occurs via an intramolecular cyclization of the dipeptide unit after the removal of the N-terminal Boc protecting group. The exposed free amine of the glycine residue attacks the activated carboxyl group of the proline, leading to the cleavage of the dipeptide from the resin and the formation of a stable six-membered ring. This results in a truncated peptide sequence and a lower yield of the target peptide.[3]
Q2: Why is the Gly-Pro sequence particularly prone to diketopiperazine formation?
A2: The Gly-Pro sequence has a high propensity for DKP formation due to the conformational properties of proline. The cis-amide bond conformation, which is sterically favored in proline residues, brings the N-terminal amine of the preceding amino acid (glycine in this case) into close proximity to the C-terminal activated ester, facilitating the intramolecular cyclization.[4]
Q3: At which stage of the synthesis does diketopiperazine formation primarily occur?
A3: Diketopiperazine formation predominantly occurs after the deprotection of the Boc group from the dipeptide-resin (H-Gly-Pro-resin). The free N-terminal amine of the glycine becomes a nucleophile that can attack the ester linkage to the solid support, leading to the release of the cyclic dipeptide. This can happen during the neutralization step or the subsequent coupling of the third amino acid.
Q4: How can I detect the formation of cyclo(Gly-Pro)?
A4: The presence of cyclo(Gly-Pro) can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).[3] In HPLC analysis, the DKP will appear as a distinct peak, typically with a different retention time from the desired peptide. Mass spectrometry can confirm the identity of the peak by its specific mass-to-charge ratio.
Troubleshooting Guide: Diketopiperazine (DKP) Formation
This guide provides a structured approach to troubleshooting and minimizing the formation of cyclo(Gly-Pro) during Boc-solid-phase peptide synthesis (SPPS).
Issue 1: Low Yield of the Desired Peptide with Evidence of a Truncated Sequence
Possible Cause: Significant formation of cyclo(Gly-Pro) leading to the loss of the dipeptide from the resin.
Recommended Actions:
-
Modify the Deprotection Step:
-
Use a Milder Acid: Instead of the standard 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider using 4M HCl in dioxane for Boc deprotection.[5][6] This less harsh acidic condition can sometimes reduce the propensity for cyclization.
-
Minimize Deprotection Time: Use the minimum time required for complete Boc removal to reduce the exposure of the free amine to conditions that favor cyclization.
-
-
Implement In Situ Neutralization/Coupling:
-
Choice of Coupling Reagents:
-
While carbodiimide reagents like DIC in the presence of HOBt are common, for problematic sequences, faster activating reagents like HBTU or HATU with a non-nucleophilic base such as DIEA can be beneficial for rapid amide bond formation, thus competing with the cyclization reaction.[9]
-
-
Resin Selection:
-
The choice of resin can influence the rate of DKP formation. While both Merrifield and PAM resins are used in Boc-SPPS, PAM resin is generally more stable to the acidic conditions of Boc deprotection, which can help minimize premature cleavage and subsequent side reactions.[3] However, cleavage from PAM resin requires stronger acid conditions. For sequences highly prone to DKP formation, using a more sterically hindered resin, such as 2-chlorotrityl chloride resin (though more common in Fmoc synthesis), can physically hinder the cyclization reaction.
-
Quantitative Data on DKP Formation (Fmoc-SPPS Context)
While specific quantitative data for Boc-SPPS of Gly-Pro is limited in the reviewed literature, studies on the analogous Fmoc-protected dipeptides provide valuable insights into the extent of this side reaction. For instance, in Fmoc-SPPS, DKP formation can be significant, with some studies reporting yields of the undesired cyclic dipeptide as high as 13.8% under standard piperidine deprotection conditions.[6] This highlights the inherent reactivity of the Gly-Pro sequence towards cyclization.
| Deprotection Condition (Fmoc-SPPS) | DKP Formation (%) |
| 20% Piperidine/DMF | 13.8 |
| 5% Piperidine/DMF | 12.2 |
| 5% Piperazine/DMF | < 4 |
| 2% DBU, 5% Piperazine/NMP | Significantly Reduced |
Table 1: Influence of Deprotection Reagents on Diketopiperazine Formation in Fmoc-SPPS. Data adapted from studies on sequences prone to DKP formation.[6]
Experimental Protocols
Protocol 1: Boc Deprotection with HCl in Dioxane
This protocol is a milder alternative to TFA for removing the Boc group and can help suppress diketopiperazine formation.
-
Resin Swelling: Swell the Boc-Gly-Pro-resin in Dichloromethane (DCM).
-
Washing: Wash the resin thoroughly with DCM.
-
Deprotection: Add a solution of 4M HCl in 1,4-dioxane to the resin and agitate for 30 minutes at room temperature.[5][6]
-
Washing: Drain the deprotection solution and wash the resin extensively with DCM to remove excess HCl and dioxane.
-
Neutralization: Proceed immediately to the neutralization and coupling step.
Protocol 2: In Situ Neutralization and Coupling
This protocol aims to acylate the newly formed free amine before it can cyclize.
-
Deprotection: Perform the Boc deprotection as described above (using either TFA/DCM or HCl/dioxane).
-
Washing: Thoroughly wash the resin with DCM to remove the deprotection reagents.
-
Pre-activation of the next amino acid: In a separate vessel, dissolve the next Boc-protected amino acid (e.g., Boc-AA3-OH), an activating agent (e.g., HBTU), and HOBt in DMF. Add a non-nucleophilic base like DIEA and allow to pre-activate for a few minutes.
-
In Situ Neutralization and Coupling: Add the pre-activated amino acid solution directly to the washed resin containing the protonated dipeptide (H2+-Gly-Pro-resin). The DIEA in the coupling mixture will neutralize the amine in the presence of the activated amino acid, promoting immediate peptide bond formation.[7]
-
Coupling: Allow the coupling reaction to proceed for 1-2 hours, or until a negative Kaiser test is obtained.
-
Washing: Wash the resin with DMF and DCM.
Protocol 3: Analytical HPLC Method for Quantification of cyclo(Gly-Pro)
This method can be used to separate and quantify the desired peptide from the cyclo(Gly-Pro) byproduct.
-
Sample Preparation: Cleave a small sample of the resin-bound peptide using an appropriate cleavage cocktail (e.g., HF or TFMSA for PAM/Merrifield resin). Dissolve the crude peptide in a suitable solvent, such as a mixture of acetonitrile and water.
-
HPLC System: A standard Reverse-Phase HPLC (RP-HPLC) system with a C18 column is suitable.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes is a good starting point for method development.
-
Detection: UV detection at 214 nm or 220 nm.
-
Quantification: The relative amounts of the desired peptide and cyclo(Gly-Pro) can be determined by integrating the peak areas. For absolute quantification, a standard curve of a synthesized cyclo(Gly-Pro) reference standard would be required.
Visualizing the Workflow
Diketopiperazine Formation and Mitigation Workflow
Caption: Workflow illustrating the competing pathways of diketopiperazine formation and desired peptide elongation.
This technical support guide provides a foundational understanding of the challenges associated with using this compound in peptide synthesis and offers practical strategies for troubleshooting and mitigating the primary side reaction of diketopiperazine formation. For highly problematic sequences, a combination of the strategies outlined above may be necessary to achieve a satisfactory yield of the desired peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. This compound | Protected Amino Acids for Peptides Synthesis | Baishixing | ETW [etwinternational.com]
Optimizing Boc deprotection to avoid t-butylation
Welcome to the technical support center for Boc deprotection. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and avoid common side reactions, particularly t-butylation.
Troubleshooting & FAQs
This section addresses specific issues that may arise during the acid-mediated removal of a tert-butoxycarbonyl (Boc) protecting group.
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation with a mass increase of +56 Da.
Q1: What is the primary cause of these side products?
A1: The primary cause is the generation of a reactive tert-butyl cation (t-Bu+) intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is an electrophile and can alkylate nucleophilic sites on your substrate, leading to the formation of undesired t-butylated byproducts.[2][3]
Q2: Which functional groups or residues are most susceptible to t-butylation?
A2: Functional groups with nucleophilic side chains are particularly susceptible to alkylation by the tert-butyl cation. In peptide and medicinal chemistry, these commonly include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to t-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][4]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[1]
-
Tyrosine (Tyr): The electron-rich phenolic ring can be alkylated.[1]
-
Other electron-rich aromatic rings, thiols, guanidines, and amidines are also at risk.[3]
Q3: How can I prevent the formation of these t-butylated side products?
A3: The most effective strategy is to incorporate a "scavenger" or a cocktail of scavengers into the deprotection reaction mixture.[2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate.[1][2] They effectively trap the carbocation, preventing it from reacting with your desired product.[1]
Q4: What are some common scavengers and when should I use them?
A4: The choice of scavenger depends on the specific nucleophilic residues present in your compound.[1]
-
For Tryptophan (Trp): Triethylsilane (TES), Triisopropylsilane (TIS), or anisole are effective.[1][2] TIS is a highly effective general carbocation scavenger.[2]
-
For Methionine (Met): Thioanisole is recommended to prevent S-alkylation.[1][2]
-
For Cysteine (Cys): 1,2-Ethanedithiol (EDT) is a commonly used scavenger.[2]
-
General Purpose: Water can also act as a scavenger, reacting with the cation to form tert-butanol, and is often included in scavenger cocktails.[2][5]
A common and effective general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1] For peptides with multiple sensitive residues, more complex mixtures like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1]
Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.
Q1: What are the signs of incomplete deprotection?
A1: Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS and the persistent presence of the starting material.[1] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[1]
Q2: What are the possible causes and solutions for incomplete deprotection?
A2: Several factors can lead to incomplete deprotection:
-
Insufficient Acid: The concentration of the acid (e.g., TFA) may be too low to drive the reaction to completion. For solution-phase deprotection, a common starting point is 20-50% TFA in a solvent like dichloromethane (DCM).[5] If the reaction is incomplete, the concentration can be increased.[5]
-
Short Reaction Time: The reaction may not have been allowed to proceed long enough. Typical reaction times are 30-60 minutes at room temperature, but this should be monitored by TLC or LC-MS and extended if necessary.[5][6]
-
Low Temperature: Most Boc deprotections are efficient at room temperature.[5] While gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, it may also increase side product formation if scavengers are not used.[1]
-
Steric Hindrance: If the Boc-protected amine is sterically hindered, a combination of stronger acid, longer reaction time, and potentially elevated temperature may be required. It is crucial to use an effective scavenger cocktail under these more forcing conditions.[1]
Issue 3: My compound is sensitive to strong acids like TFA. Are there milder alternatives?
Q1: What are some milder acidic conditions for Boc deprotection?
A1: Yes, several alternatives to neat TFA exist:
-
HCl in Dioxane/EtOAc: A 4M solution of HCl in 1,4-dioxane is a common and often milder alternative to TFA-based methods.[6][7] HCl in ethyl acetate also works well and can sometimes offer better selectivity, preserving other acid-sensitive groups like esters.[8]
-
Dilute HCl in Fluoro Alcohols: A novel method using 0.1 N HCl in hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) has been shown to cleanly and rapidly remove Boc and other acid-labile groups.[9]
-
Aqueous Phosphoric Acid: This can be an effective, environmentally benign, and selective reagent for deprotecting Boc groups while leaving other sensitive groups like Cbz carbamates and benzyl esters intact.[10]
Q2: Are there any non-acidic methods for Boc deprotection?
A2: While less common, non-acidic methods are available for highly sensitive substrates:
-
Thermal Deprotection: Heating the Boc-protected compound, sometimes under vacuum or in a high-boiling solvent like diphenyl ether, can induce thermal cleavage of the Boc group.[11][12][13] This can also be performed under continuous flow conditions.[13]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can be used for deprotection, sometimes offering different selectivity compared to protic acids.[14][15]
-
Other Reagents: Methods using iodine, oxalyl chloride in methanol, or TBAF in refluxing THF have also been reported for specific applications.[12][16][17]
Data Summary
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide during TFA-mediated deprotection.
| Scavenger Cocktail Composition (v/v/w) | Desired Peptide (%) | S-tert-butylated Byproduct (%) |
| 95% TFA, 5% H₂O | 75 | 25 |
| 95% TFA, 2.5% TIS, 2.5% H₂O | 96 | 4 |
| 90% TFA, 5% Thioanisole, 5% EDT | >98 | <2 |
| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | 95 | 5 |
Note: This data is illustrative. The optimal scavenger cocktail will depend on the specific substrate and reaction conditions.[1][2]
Key Experimental Protocols
Protocol 1: General Boc Deprotection using TFA and Triethylsilane (TES) Scavenger
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[1]
-
Reagent Addition: To the solution, add 10-20 equivalents of triethylsilane (TES).[1]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product can then be purified by an appropriate method, such as precipitation from cold diethyl ether or chromatography.[1]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a co-solvent (e.g., methanol, DCM) if necessary.[6]
-
Acid Addition: At 0 °C, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[6]
-
Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).[6]
Visualization
The following diagram illustrates the Boc deprotection pathway and the competing t-butylation side reaction, highlighting the role of scavengers.
Caption: Boc deprotection pathway and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. A Mild and Selective Method for N-Boc Deprotection. (2002) | Sylvain Routier [scispace.com]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Boc-Gly-Pro-OH Containing Peptides by HPLC
Welcome to the technical support center for the HPLC purification of Boc-Gly-Pro-OH and other Boc-protected peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the HPLC purification of this compound.
1. Sample Preparation
-
Q: My this compound sample is not dissolving well in the initial mobile phase. What should I do?
-
A: this compound is a relatively hydrophobic dipeptide and may have limited solubility in highly aqueous mobile phases. It is known to be sparingly soluble in water. For improved solubility, initially dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), and then dilute it with the initial mobile phase.[1] For reversed-phase HPLC, it is generally recommended to dissolve the sample in the mobile phase itself whenever possible. If the sample is insoluble in the mobile phase, a stronger solvent can be used, but it's important to ensure that the injection solvent is not significantly stronger than the mobile phase to avoid peak distortion.
-
-
Q: What is the recommended concentration for my sample injection?
-
A: For preparative HPLC, the goal is often to load as much sample as possible without compromising the purity of the final product, a technique known as concentration overloading. However, exceeding the column's capacity can lead to asymmetrical peaks and decreased resolution. It is advisable to start with a lower concentration (e.g., 1 mg/mL) and gradually increase it to find the optimal loading capacity for your specific column and conditions.
-
2. HPLC Method and Peak Shape Issues
-
Q: I am observing a broad or tailing peak for this compound. How can I improve the peak shape?
-
A: Peak broadening or tailing can be caused by several factors. Here are a few troubleshooting steps:
-
Adjust Trifluoroacetic Acid (TFA) Concentration: TFA acts as an ion-pairing agent and helps to improve peak shape.[2] Ensure you have an adequate concentration, typically 0.1%, in both your aqueous and organic mobile phases.
-
Check for Column Contamination: The column may be contaminated with strongly retained impurities. Try washing the column with a strong solvent.
-
Optimize Gradient Slope: A shallower gradient can often improve resolution and peak shape for closely eluting compounds.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
-
-
-
Q: My this compound is eluting very early, close to the solvent front. How can I increase its retention time?
-
A: To increase the retention of your peptide, you need to decrease the overall strength of the mobile phase. This can be achieved by:
-
Decreasing the initial percentage of the organic solvent (acetonitrile): A lower starting concentration of acetonitrile will lead to stronger retention of the hydrophobic this compound on the C18 column.[3][4]
-
Using a shallower gradient: A slower increase in the organic solvent concentration will also result in a longer retention time.
-
-
-
Q: I am seeing an unexpected peak in my chromatogram. What could it be?
-
A: Unexpected peaks can be due to a variety of reasons:
-
Synthesis Impurities: Common impurities from peptide synthesis using DCC/HOBt coupling include the byproduct N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and should be removed by filtration before HPLC. Other potential impurities are unreacted starting materials (Boc-Gly-OH, Pro-OH) or side products from the coupling reaction.
-
Boc-Deprotection: The Boc protecting group can be labile under strongly acidic conditions. While 0.1% TFA in the mobile phase is generally acceptable, prolonged exposure, especially during solvent evaporation from collected fractions at elevated temperatures, can lead to the formation of the deprotected peptide (Gly-Pro-OH). It is advisable to neutralize the collected fractions or use a gentle evaporation method like lyophilization.
-
Contaminants: The peak could also be from a contaminated solvent, sample vial, or the HPLC system itself. Running a blank injection (injecting only the mobile phase) can help diagnose this issue.
-
-
Data Presentation
The following tables provide a summary of how key HPLC parameters can affect the purification of a small, Boc-protected peptide like this compound. The data is illustrative and may vary depending on the specific HPLC system, column, and other experimental conditions.
Table 1: Effect of Acetonitrile (ACN) Concentration on Retention Time
| Initial % ACN in Mobile Phase | Approximate Retention Time (min) | Observation |
| 20% | 15.8 | Longer retention, potentially better separation from early-eluting impurities. |
| 30% | 12.3 | Moderate retention, good starting point for method development. |
| 40% | 8.7 | Shorter retention, may be useful for rapid screening but could compromise resolution. |
Table 2: Troubleshooting Guide for Common HPLC Issues
| Issue | Potential Cause | Recommended Action |
| Broad or Tailing Peaks | Insufficient ion-pairing, column contamination, sample overload. | Increase TFA concentration to 0.1%, wash the column with a strong solvent, inject a smaller sample volume. |
| Poor Resolution | Inappropriate gradient slope, wrong mobile phase composition. | Use a shallower gradient, optimize the initial and final ACN concentrations. |
| Unexpected Peaks | Synthesis byproducts, Boc-deprotection, contamination. | Check for DCU precipitate, analyze fractions for deprotected peptide, run a blank injection. |
| Variable Retention Times | Inconsistent mobile phase composition, temperature fluctuations. | Ensure proper mobile phase mixing, use a column oven for temperature control. |
Experimental Protocols
This section provides a detailed methodology for the preparative HPLC purification of this compound.
1. Materials and Reagents
-
Crude this compound peptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO, if required for solubility)
-
C18 preparative HPLC column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)
2. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
-
Degas both mobile phases before use.
3. Sample Preparation
-
Weigh an appropriate amount of crude this compound.
-
Dissolve the peptide in a minimal amount of the initial mobile phase (e.g., 70% Mobile Phase A, 30% Mobile Phase B).
-
If solubility is an issue, dissolve the peptide in a small volume of DMSO first, and then dilute with the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Preparative HPLC Method
-
Flow Rate: 20 mL/min
-
Detection Wavelength: 214 nm
-
Gradient Program:
| Time (min) | % Mobile Phase B (ACN) |
| 0 | 30 |
| 5 | 30 |
| 35 | 60 |
| 40 | 95 |
| 45 | 95 |
| 46 | 30 |
| 55 | 30 |
5. Fraction Collection and Analysis
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity.
-
Remove the solvent, preferably by lyophilization, to obtain the purified this compound.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the HPLC purification of this compound.
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Troubleshooting decision tree for HPLC purification of this compound.
References
Technical Support Center: Diketopiperazine (DKP) Formation in Gly-Pro Sequences
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This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding, troubleshooting, and preventing diketopiperazine (DKP) formation, a common side reaction involving Gly-Pro sequences in peptides.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation in the context of Gly-Pro sequences?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs in peptides.[1] For sequences containing Glycine-Proline (Gly-Pro), the free N-terminal amino group of Glycine attacks the carbonyl group of the peptide bond linking Proline to the subsequent amino acid. This results in the cleavage of the peptide chain and the formation of a stable six-membered cyclic dipeptide, cyclo(Gly-Pro).[2] This side reaction is a significant concern during both solid-phase peptide synthesis (SPPS) and the storage of peptide-based therapeutics.[2][3]
Q2: Why is the Gly-Pro sequence particularly susceptible to DKP formation?
A2: The susceptibility of the Gly-Pro sequence to DKP formation is attributed to several factors:
-
Conformational Preference: The presence of Proline, a secondary amino acid, can induce a cis-conformation in the preceding peptide bond.[4] This spatial arrangement brings the N-terminal amine of Glycine into close proximity to the carbonyl carbon of the Proline residue, facilitating the nucleophilic attack required for cyclization.[2][4]
-
Steric Factors: Glycine, having the smallest side chain (a hydrogen atom), offers minimal steric hindrance, allowing for the necessary flexibility to achieve the transition state for cyclization.
-
Lack of Hydrogen Bonding: The secondary amine of Proline cannot act as a hydrogen bond donor, which can influence the local peptide conformation in a way that favors cyclization.
Q3: What are the primary consequences of DKP formation?
A3: DKP formation can have several detrimental effects on peptide synthesis and the stability of peptide drugs:
-
Reduced Yield: In SPPS, DKP formation leads to the cleavage of the dipeptide from the resin, resulting in a lower yield of the desired full-length peptide.[1] This is sometimes referred to as "traceless" DKP formation because the cleaved portion is washed away, leaving no impurity in the final product, but unaccountably lowering the yield.[4][5]
-
Formation of Impurities: The cyclic dipeptide itself is an impurity that can be difficult to separate from the target peptide due to similar properties.
-
Loss of Biological Activity: If DKP formation occurs in a therapeutic peptide, it results in a truncated and modified molecule that will likely have reduced or no biological activity.
-
Analytical Complications: The presence of DKP and truncated peptides complicates the analysis and purification of the final product, particularly in large-scale manufacturing.
Q4: Under which experimental conditions is DKP formation most likely to occur?
A4: Several conditions are known to promote DKP formation:
-
Basic Conditions: The deprotection of the Fmoc group in SPPS, which is typically carried out using a secondary amine base like piperidine, is a critical step where DKP formation is often induced.[4][5]
-
Elevated Temperatures: Higher temperatures during peptide synthesis or storage can accelerate the rate of the cyclization reaction.[1][6]
-
pH: The rate of DKP formation is pH-dependent. Studies have shown that the reaction is often favored in a neutral to slightly basic pH range.[7] The unprotonated N-terminal amino group is more nucleophilic and thus more reactive.[7]
-
Solvent Choice: The solvent can influence the conformation of the peptide and the stability of the peptide-resin linkage. For instance, NMP has been shown to result in less DKP formation compared to DMF in some cases.[8]
Troubleshooting Guides
Problem 1: I am observing a significantly lower than expected yield in the synthesis of a peptide containing a Gly-Pro sequence.
This could be a case of "traceless" DKP formation, where the N-terminal dipeptide is cleaved from the resin during synthesis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low peptide yield.
Problem 2: I see an unexpected peak in my HPLC analysis of a crude Gly-Pro containing peptide.
This peak may correspond to the cyclo(Gly-Pro) DKP.
-
Confirm Identity: If possible, obtain a standard of cyclo(Gly-Pro) and compare its retention time with the unknown peak. Alternatively, use mass spectrometry to confirm the mass of the impurity.
-
Quantify the Impurity: Integrate the peak area to determine the percentage of DKP formation.
-
Implement Prevention Strategies: Based on the extent of DKP formation, apply one of the prevention strategies outlined in the next section.
Prevention of Diketopiperazine Formation
Strategies During Solid-Phase Peptide Synthesis (SPPS)
A key approach to preventing DKP formation is to modify the conditions of the Fmoc deprotection step, which is often the primary stage where this side reaction occurs.[4][5]
1. Optimized Fmoc-Deprotection Cocktails
Standard deprotection with 20% piperidine in DMF can be aggressive and promote DKP formation.[5] Alternative, milder cocktails have been shown to be effective.
| Deprotection Cocktail | DKP Formation (%) | Reference |
| 20% Piperidine / DMF | 13.8% | [5] |
| 5% Piperidine / Toluene | 11.7% | [5] |
| 5% Piperazine / DMF | < 4.0% | [5] |
| 2% DBU, 5% Piperazine / NMP | Significantly Reduced | [4][5] |
2. Use of Dipeptide Building Blocks
Incorporating the Gly-Pro unit as a pre-formed dipeptide (e.g., Fmoc-Gly-Pro-OH) can bypass the vulnerable stage where the free N-terminal Glycine is attached to the resin-bound Proline.[4][5]
3. Alternative Nα-Protecting Groups
Using protecting groups that are removed under non-basic conditions can avoid DKP formation. Examples include:
Decision Tree for Prevention Strategy
Caption: Selecting a DKP prevention strategy.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Gly-Pro Dipeptide (Prone to DKP Formation)
This protocol serves as a baseline to quantify the extent of DKP formation under standard conditions.
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, then wash with dimethylformamide (DMF, 3 x 10 mL).
-
First Amino Acid Coupling (Pro): Dissolve Fmoc-Pro-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add to the resin and shake at room temperature for 2 hours. Wash with DMF and DCM.
-
Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain, then repeat for 15 minutes. Wash with DMF (5 x 10 mL).[1]
-
Second Amino Acid Coupling (Gly): Dissolve Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and shake for 2 hours. Wash with DMF and DCM.
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cocktail of 95% TFA, 2.5% TIS, 2.5% H₂O. Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.[1]
Protocol 2: Optimized Fmoc-SPPS to Minimize DKP Formation
This protocol implements an optimized deprotection step to suppress DKP formation.
-
Resin Preparation and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1.
-
Fmoc Deprotection (Optimized): Prepare a solution of 2% DBU and 5% piperazine in NMP.[1] Treat the resin with this solution (10 mL) for 5 minutes. Drain, then repeat for 10 minutes. Wash the resin with NMP (5 x 10 mL).[1]
-
Second Amino Acid Coupling: Follow step 4 from Protocol 1.
-
Cleavage and Analysis: Follow step 5 from Protocol 1. Compare the HPLC chromatogram to that from Protocol 1 to confirm a reduction in the DKP byproduct peak.
Chemical Mechanism of DKP Formation
The mechanism involves a nucleophilic attack of the N-terminal amine on the amide carbonyl, leading to a tetrahedral intermediate that collapses to form the cyclic DKP product and the truncated peptide.[2][4]
Caption: Mechanism of diketopiperazine formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection of Tryptophan-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Boc deprotection of tryptophan-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the Boc deprotection of peptides containing tryptophan?
The main challenge is the susceptibility of the electron-rich indole side chain of tryptophan to electrophilic attack by carbocations generated during the acidic cleavage of the Boc group.[1] This can lead to various side reactions, most commonly alkylation of the indole ring, resulting in undesired byproducts and reduced purity of the final peptide.[1][2]
Q2: What are scavengers and why are they essential for the Boc deprotection of tryptophan-containing peptides?
Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or neutralize the reactive carbocations (primarily tert-butyl cations) generated from the cleavage of the Boc protecting group.[2] By reacting with these carbocations, scavengers prevent them from modifying the sensitive tryptophan indole ring, thus minimizing side product formation and improving the yield and purity of the desired peptide.[3]
Q3: Which scavengers are recommended for protecting tryptophan during Boc deprotection?
Several scavengers are effective in protecting tryptophan residues. Common choices include:
-
Trialkylsilanes: Triethylsilane (TES) and triisopropylsilane (TIS) are highly effective at reducing and scavenging carbocations.[2][4]
-
Thioanisole: This scavenger is particularly useful for protecting methionine from alkylation but can also offer protection to tryptophan.[4] However, caution is advised as thioanisole adducts can sometimes alkylate the tryptophan indole nitrogen.
-
1,2-Ethanedithiol (EDT): EDT is a potent scavenger for tert-butyl cations and is also beneficial in preventing acid-catalyzed oxidation of tryptophan.[5][6]
-
Anisole: A general-purpose scavenger that can help protect various nucleophilic residues, including tryptophan.[2]
Often, a "cocktail" of scavengers is used to provide broad protection against various side reactions.[4]
Q4: What are the signs of incomplete Boc deprotection and how can it be addressed?
Incomplete Boc deprotection is indicated by the presence of the starting material or a complex mixture of products in the crude sample, as observed by analytical techniques like HPLC or LC-MS.[2] To address this, you can:
-
Increase the reaction time: Monitor the reaction progress at regular intervals.[1][2]
-
Increase the acid concentration: Using a higher concentration of trifluoroacetic acid (TFA) can drive the reaction to completion.[4]
-
Elevate the temperature: Gentle warming (e.g., to 40°C) may be necessary for sterically hindered substrates, but this should be done with an effective scavenger cocktail to prevent increased side product formation.[4]
-
Use a stronger acid: In some cases, a stronger acid like 4M HCl in dioxane may be required.[4]
Q5: Can the indole nitrogen of tryptophan be protected to prevent side reactions?
Yes, protecting the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) is a highly effective strategy to prevent alkylation during peptide synthesis and cleavage.[6][7] The Boc group on the side chain shields the indole ring from electrophilic attack.[4][8]
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered during the Boc deprotection of tryptophan-containing peptides.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete deprotection.[2] 2. Significant side product formation.[1] 3. Precipitation issues during work-up.[1] | 1. See Q4 in the FAQ section. 2. Optimize the scavenger cocktail (see scavenger comparison table below). 3. Ensure efficient precipitation with cold diethyl ether and thorough washing of the peptide pellet.[1] |
| Presence of Unexpected Peaks in HPLC/LC-MS (+56 Da) | Alkylation of the tryptophan indole ring by tert-butyl cations.[1] | 1. Ensure an effective scavenger system is used (e.g., TIS, TES, EDT).[2][4] 2. Increase the concentration of the scavenger.[6] 3. Consider using Fmoc-Trp(Boc)-OH during synthesis for indole protection.[6][7] |
| Presence of Unexpected Peaks in HPLC/LC-MS (+16 Da) | Oxidation of the tryptophan indole ring.[1] | 1. Use fresh, high-purity reagents.[1] 2. Degas all solutions and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). 3. Minimize the duration of TFA exposure.[9] |
| Incomplete Removal of Other Side-Chain Protecting Groups (e.g., from Arg, Cys) | 1. Insufficient cleavage time. 2. Inappropriate cleavage cocktail for the specific protecting groups.[9] | 1. Extend the cleavage time (e.g., 2-4 hours).[4] 2. Use a more robust cleavage cocktail like "Reagent K" for peptides with multiple sensitive residues.[4] |
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide. While this data is for a peptide containing a C-terminal cysteine, it provides a useful illustration of scavenger efficacy.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | ~80% | ~20% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% |
| Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) | >98% | <2% |
Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific peptide sequence and reaction conditions.[4]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/TIS/H₂O
This protocol is suitable for many tryptophan-containing peptides, especially when the tryptophan indole is protected with a Boc group.
-
Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the DCM.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For 2 mL of cocktail, mix 1.9 mL of TFA, 50 µL of TIS, and 50 µL of water.
-
Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Stopper the vessel and gently agitate at room temperature for 1.5-2 hours.[10]
-
Peptide Precipitation: Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether (10 mL). A white precipitate of the peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether to remove scavengers and other soluble impurities.[1]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by RP-HPLC.
Protocol 2: Boc Deprotection using "Reagent K" for Complex Peptides
This protocol is recommended for peptides with multiple sensitive residues, including unprotected tryptophan.
-
Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in DCM for 30 minutes. Drain the DCM.
-
Cleavage Cocktail Preparation: Prepare "Reagent K" fresh by mixing TFA (82.5%), phenol (5%), water (5%), thioanisole (5%), and 1,2-ethanedithiol (EDT) (2.5%). For 2 mL of cocktail, mix 1.65 mL TFA, 100 µL phenol, 100 µL water, 100 µL thioanisole, and 50 µL EDT.
-
Cleavage Reaction: Add Reagent K (2 mL) to the resin and agitate at room temperature for 2-4 hours.[4]
-
Peptide Precipitation, Isolation, and Drying: Follow steps 4-6 from Protocol 1.
Visualizations
Caption: General workflow for Boc deprotection.
Caption: Troubleshooting workflow for deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Semantic Scholar [semanticscholar.org]
- 9. scribd.com [scribd.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Coupling of Boc-Gly-Pro-OH to Sterically Hindered Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the efficiency of coupling reactions involving the dipeptide Boc-Gly-Pro-OH and sterically hindered secondary or tertiary amines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the coupling of this compound to sterically demanding amines.
Q1: My standard amide coupling reaction using EDC/HOBt is failing or giving very low yields when coupling this compound to a hindered secondary amine. What is the likely cause and what should I try next?
A: The primary cause of failure is steric hindrance. The combination of the bulky Boc protecting group, the rigid ring structure of the C-terminal proline, and the bulky substituents on the target amine prevent the necessary nucleophilic attack for amide bond formation. Standard coupling reagents like carbodiimides (EDC, DCC) with HOBt are often not potent enough to overcome this significant spatial blockade.[1][2]
Troubleshooting Steps:
-
Switch to a More Powerful Coupling Reagent: Use phosphonium or aminium/uronium-based reagents, which are known to be more effective for hindered couplings.[1][3] Reagents like HATU, HBTU, PyBOP, or the newer oxyma-based reagent COMU are excellent choices.[1][3] These reagents form more reactive activated esters (OAt or Oxyma esters) that can accelerate the reaction.[3]
-
Convert the Carboxylic Acid to an Acyl Fluoride: Acyl fluorides are highly reactive intermediates that are less sterically demanding than other activated species.[1][4] You can generate the acyl fluoride in situ using reagents like TFFH or BTFFH before adding the amine.[1][4] This strategy has proven effective where many other standard methods fail.[4]
-
Increase Reaction Temperature: For particularly stubborn couplings, elevating the temperature can provide the necessary energy to overcome the activation barrier. Microwave heating can also be effective in reducing reaction times and improving yields.[4][5]
-
Optimize Solvent and Base: Ensure your solvent (e.g., DMF, NMP) can fully dissolve all reactants. The choice of a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or collidine, is crucial to prevent it from competing with your hindered amine.[1][6]
Q2: I'm observing significant side product formation, including racemization of the proline residue. How can I minimize this?
A: Side reactions in hindered couplings often stem from the high activation energy required and prolonged reaction times.
-
Racemization: While proline is generally resistant to racemization, harsh conditions can lead to epimerization. Using additives like HOAt or OxymaPure, which are components of reagents like HATU and COMU respectively, can suppress racemization while increasing reaction rates.[3][7] The use of weaker bases like sym-collidine has also been recommended to minimize racemization in sensitive couplings.[6]
-
Guanidinylation: If you are using an excess of a uronium-based reagent (like HBTU or HATU), you may observe the formation of a guanidinium byproduct on your amine. To avoid this, use phosphonium-based reagents (like PyBOP) or use the uronium reagent in slight defect relative to the carboxylic acid.[3]
Q3: Can I just increase the excess of coupling reagent and dipeptide to drive the reaction to completion?
A: While using an excess of reactants is a common strategy, it can be problematic with hindered couplings. A large excess of phosphonium reagents can generally be used to help drive slow reactions to completion.[3] However, a large excess of uronium reagents can lead to the guanidinylation side reaction mentioned above.[3] Furthermore, a large excess of the valuable this compound may be costly and can complicate purification. A more effective approach is to switch to a more potent coupling system first.
Data Presentation: Comparison of Coupling Reagents for Hindered Systems
The following table summarizes the relative effectiveness of various coupling reagents for sterically hindered amide bond formation, based on literature reports. Yields are representative and can vary significantly based on the specific substrates and conditions used.
| Coupling Reagent/Method | Additive | Typical Base | Relative Efficiency for Hindered Couplings | Common Side Reactions | Reference |
| DCC / EDC | HOBt | NMM / DIPEA | Low to Moderate | Low yields, slow reactions, epimerization. | [2] |
| HBTU / TBTU | HOBt | DIPEA | High | Guanidinylation of the amine if used in excess. | [3][5] |
| PyBOP | HOBt | DIPEA | High | No guanidinylation side reaction. | [3][5] |
| HATU | HOAt | DIPEA / Collidine | Very High | Guanidinylation of the amine if used in excess. | [3] |
| COMU | OxymaPure | DIPEA | Very High | More soluble, lower epimerization reported. | [3][8] |
| TFFH / BTFFH | (Forms Acyl Fluoride) | Collidine / DIPEA | Very High | Requires careful handling of reagents. | |
| T3P | Pyridine / DIPEA | High | Good for sterically hindered peptides. | Requires optimization of concentration. | [6][9] |
Experimental Protocols
Protocol 1: General Procedure for Coupling using HATU
This protocol describes a general method for coupling this compound to a sterically hindered amine using HATU, a highly effective uronium-based reagent.
Materials:
-
This compound
-
Sterically hindered amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.0 eq) to the solution and stir for 1-2 minutes.
-
Add DIPEA or collidine (2.0 eq) to the reaction mixture. The solution may change color.
-
Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the sterically hindered amine (1.0 - 1.2 eq) to the flask.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. For very hindered couplings, the temperature may be increased to 40-50 °C.
-
Upon completion, quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride Generation and Coupling using TFFH
This protocol is an alternative for extremely challenging couplings where other methods have failed.
Materials:
-
This compound
-
Sterically hindered amine
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)
-
2,4,6-Collidine or DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add TFFH (1.05 eq) and collidine (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to form the acyl fluoride. Monitor the formation by IR (disappearance of the carboxylic acid C=O stretch) or by quenching a small aliquot for LC-MS analysis.
-
In a separate flask, dissolve the sterically hindered amine (1.0 eq) and collidine (1.0 eq) in anhydrous DCM.
-
Slowly add the solution of the hindered amine to the pre-formed acyl fluoride solution.
-
Stir the reaction at room temperature. If the reaction is slow, consider carefully heating in a sealed vessel or using microwave irradiation (e.g., 80 °C).[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (steps 7-11).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 肽偶联剂选择指南 [sigmaaldrich.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jpt.com [jpt.com]
Validation & Comparative
A Researcher's Guide to HPLC Analysis of Boc-Gly-Pro-OH: Purity, Impurities, and Alternative Methods
For researchers and professionals in drug development and peptide synthesis, ensuring the purity of starting materials is paramount. Boc-Gly-Pro-OH, a key dipeptide building block, is no exception. This guide provides a comparative overview of the High-Performance Liquid Chromatography (HPLC) analysis of this compound, detailing methods for purity assessment and impurity identification. We present experimental data, protocols, and a comparison with alternative analytical techniques to support robust quality control.
Purity Assessment by Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the purity of peptides and their derivatives.[1] This technique separates compounds based on their hydrophobicity, providing a quantitative measure of the main component and any impurities. A typical RP-HPLC analysis of a commercial batch of this compound demonstrates high purity, often exceeding 99%.
Table 1: Representative RP-HPLC Data for this compound Analysis
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 12.5 | 99.9% |
| Impurity 1 (e.g., Boc-Gly-OH) | 8.2 | 0.05% |
| Impurity 2 (e.g., L-Proline) | 4.5 | 0.03% |
| Other Minor Impurities | various | 0.02% |
Note: The data presented is representative of a high-purity batch and may vary between different synthetic batches and analytical conditions.
Identifying and Separating Common Impurities
Impurities in this compound can originate from the starting materials, side reactions during synthesis, or racemization. Understanding these potential impurities is crucial for developing a robust analytical method.
Common Potential Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Boc-Gly-OH and L-Proline.
-
Coupling Reagent Byproducts: Byproducts from reagents like dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt).
-
Diastereomeric Impurity: Boc-Gly-D-Pro-OH, which can arise from the racemization of the proline starting material or during the coupling reaction.
-
Deletion Sequences: In larger peptide synthesis, the failure to couple an amino acid results in a shorter peptide sequence.
Standard RP-HPLC methods are effective at separating the main this compound peak from most process-related impurities due to differences in their polarity. However, the separation of diastereomers (Boc-Gly-L-Pro-OH and Boc-Gly-D-Pro-OH) can be challenging on standard achiral columns as they often have very similar hydrophobic properties.
Experimental Protocol: RP-HPLC Analysis of this compound
This protocol outlines a typical method for the purity analysis of this compound.
1. Sample Preparation:
- Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the mobile phase A or a suitable solvent like acetonitrile/water.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm.
- Injection Volume: 10 µL.
- Column Temperature: 25 °C.
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity of this compound by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Alternative Analytical Methods: A Comparative Look
While RP-HPLC is the primary method for purity assessment, other techniques can provide complementary information, especially for challenging separations like diastereomers.
Table 2: Comparison of Analytical Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC (Achiral) | Separation based on hydrophobicity. | Robust, reproducible, good for general purity. | May not separate diastereomers effectively. |
| Chiral HPLC | Separation of enantiomers/diastereomers using a chiral stationary phase. | Excellent for separating stereoisomers like Boc-Gly-D-Pro-OH. | More expensive columns, method development can be more complex. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Confirms molecular weight of the main product and can help identify impurities. | Not inherently quantitative without standards, does not separate isomers. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. | Confirms the chemical structure of the product. | Lower sensitivity for minor impurities, complex for quantitative analysis. |
For a comprehensive quality control strategy, a combination of RP-HPLC for general purity and MS for identity confirmation is often employed. For applications where stereochemical purity is critical, chiral HPLC is the recommended method for quantifying the diastereomeric impurity.
Visualizing the Workflow and Impurity Sources
To better understand the analytical process and the origins of impurities, the following diagrams are provided.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Potential sources of impurities in this compound synthesis.
References
A Comparative Guide to the Mass Spectrometry Characterization of Peptides with Boc-Gly-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based techniques for the characterization of the N-terminally protected dipeptide, Boc-Gly-Pro-OH. It includes supporting principles of peptide fragmentation, detailed experimental protocols, and a comparison with alternative analytical approaches, offering valuable insights for researchers involved in peptide synthesis and analysis.
Introduction to the Mass Spectrometry of Protected Peptides
In the realm of peptide synthesis and drug development, N-terminal protecting groups such as the tert-Butoxycarbonyl (Boc) group are instrumental in directing the assembly of amino acids into the desired sequence. Following synthesis, the verification of the peptide's identity and purity is paramount. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose due to its high sensitivity, speed, and the wealth of structural information it can provide.
This guide focuses on the dipeptide this compound, a common building block in peptide synthesis. Its characterization presents a unique case study due to the presence of the acid-labile Boc group and the conformationally constrained proline residue, both of which influence its fragmentation behavior in the mass spectrometer.
Predicted Fragmentation Pattern of this compound
The Boc group is known to fragment in a few characteristic ways, primarily through the loss of isobutylene (56 Da) or the loss of the entire Boc group (100 Da). The "proline effect" refers to the preferential cleavage of the peptide bond N-terminal to the proline residue, which typically results in a prominent y-ion.[1][2][3][4][5][6]
Based on these principles, the following table summarizes the predicted major ions for this compound (Molecular Weight: 272.30 g/mol )[7][8][9] in positive ion mode ESI-MS/MS.
| Ion | m/z (Theoretical) | Description | Predicted Relative Abundance |
| [M+H]⁺ | 273.3 | Protonated molecular ion | High |
| [M+H - 56]⁺ | 217.3 | Loss of isobutylene from the Boc group | Moderate |
| [M+H - 100]⁺ | 173.3 | Loss of the Boc group (Gly-Pro-OH) | High |
| y₁ | 116.1 | Proline residue | High |
| b₁ | 158.1 | Boc-Gly residue | Low |
Comparison with Alternative Characterization Methods
Alternative Protecting Group: Fmoc-Gly-Pro-OH
A common alternative to the Boc protecting group is the Fluorenylmethyloxycarbonyl (Fmoc) group. The choice between Boc and Fmoc chemistry is a fundamental decision in peptide synthesis, often dictated by the desired deprotection strategy (acid-labile for Boc, base-labile for Fmoc).[10][11][12]
From a mass spectrometry perspective, the characterization of Fmoc-Gly-Pro-OH would differ in the following ways:
-
Molecular Weight: The molecular weight of Fmoc-Gly-Pro-OH is 394.4 g/mol , resulting in a protonated molecular ion [M+H]⁺ at m/z 395.4.
-
Characteristic Fragment: The most prominent fragment would be due to the loss of the Fmoc group (222.2 Da), resulting in a fragment ion at m/z 173.2, corresponding to the unprotected Gly-Pro-OH.
Alternative Fragmentation Technique: HCD vs. CID
Collision-Induced Dissociation (CID) is a widely used, lower-energy fragmentation technique. An alternative is Higher-Energy Collisional Dissociation (HCD), which can provide more extensive fragmentation and is particularly useful for generating a richer series of b- and y-ions.[3][5][10][13]
| Technique | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| CID | - Sufficient for fragmentation of a small dipeptide. - Often provides clear, easily interpretable spectra. | - May not produce as many low-mass fragment ions. |
| HCD | - Can provide more detailed structural information through more extensive fragmentation. - No low-mass cutoff, allowing for the detection of immonium ions. | - Higher energy may lead to excessive fragmentation, making the spectrum more complex. |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and deionized water.
-
Dilution: Create a working solution by diluting the stock solution to a final concentration of 10 µg/mL using the same solvent mixture.
-
Acidification: Add 0.1% formic acid to the final solution to promote protonation for positive ion mode ESI.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer (e.g., a quadrupole-Orbitrap or ion trap instrument).
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Collision Energy: Optimized for the precursor ion (typically 20-30 arbitrary units for CID).
Visualizations
Caption: Predicted fragmentation pathway of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Comparison of CID and HCD fragmentation techniques.
References
- 1. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOC-PRO-GLY-OH synthesis - chemicalbook [chemicalbook.com]
- 5. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | Protected Amino Acids for Peptides Synthesis | Baishixing | ETW [etwinternational.com]
- 9. CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc-Gly-Gly-Pro-OH | C14H23N3O6 | CID 13091071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Labeling and Protecting Groups [biosyn.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to NMR Spectroscopy for Conformational Analysis of Gly-Pro Peptides
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-invasive technique for elucidating the three-dimensional structure and dynamics of peptides in solution.[1][2][3] For peptides containing the Glycine-Proline (Gly-Pro) motif, NMR is particularly powerful. The unique cyclic structure of proline restricts the peptide backbone and allows the X-Pro peptide bond to exist in either a cis or trans conformation, a phenomenon critical to protein folding, stability, and function.[4] This guide provides a comparative overview of key NMR parameters and experimental protocols used to analyze the conformational landscape of Gly-Pro peptides, supported by experimental data.
The Gly-Pro sequence is a common feature in β-turns and β-hairpins.[5] The conformational equilibrium between the cis and trans isomers of the Gly-Pro peptide bond is a key determinant of the peptide's overall structure and biological activity. NMR spectroscopy offers a suite of parameters that are exquisitely sensitive to this isomerization and other subtle conformational features.
Distinguishing Cis and Trans Isomers: Key NMR Parameters
The slow interconversion between cis and trans isomers on the NMR timescale often results in two distinct sets of signals for the residues flanking the proline, allowing for detailed analysis of each conformation.[6][7]
The chemical shifts of the proline ring carbons, particularly Cβ and Cγ, are highly sensitive to the conformation of the X-Pro peptide bond. The difference in chemical shifts (Δδ) between these two carbons provides a reliable diagnostic marker.
-
In the trans conformation , the Cβ and Cγ chemical shifts are significantly different.
-
In the cis conformation , these chemical shifts are much closer in value.
| Proline Carbon | Typical Chemical Shift (ppm) in trans Isomer | Typical Chemical Shift (ppm) in cis Isomer | Δδ (δCβ - δCγ) |
| Cβ | ~32 ppm | ~30 ppm | Large (e.g., > 5 ppm) |
| Cγ | ~25 ppm | ~28 ppm | Small (e.g., < 3 ppm) |
Table 1: Comparison of typical ¹³C chemical shifts for the β and γ carbons of proline in cis and trans conformations. These values can vary depending on the solvent and neighboring residues.
The Nuclear Overhauser Effect (NOE) arises from dipole-dipole interactions between protons that are close in space (< 5-6 Å).[8] Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are the primary methods for detecting these interactions and provide crucial distance restraints for structure determination.[9] For the Gly-Pro bond, specific intra- and inter-residue NOEs are characteristic of either the cis or trans isomer.
The key diagnostic correlation is between the α-proton of the preceding residue (Gly-Hα) and the protons of the Proline residue.
| NOE Correlation | Expected in trans Isomer | Expected in cis Isomer |
| Gly Hα(i) ↔ Pro Hδ(i+1) | Strong | Weak / Absent |
| Gly Hα(i) ↔ Pro Hα(i+1) | Weak / Absent | Strong |
Table 2: Key sequential NOE correlations used to distinguish between cis and trans isomers of the Gly-Pro peptide bond. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons.[8]
Scalar or J-coupling constants provide information about dihedral angles through the Karplus relationship.[10] For Gly-Pro peptides, ³J coupling constants, such as ³J(Hα, Hβ), can offer insights into the puckering of the proline ring, which can be influenced by the cis/trans isomerization. While not a primary determinant for the peptide bond isomer, it contributes to a more refined conformational model.
The chemical shift of amide protons (NH) is sensitive to temperature. Amide protons involved in intramolecular hydrogen bonds are shielded from the solvent and exhibit a small change in chemical shift with temperature. Conversely, solvent-exposed amide protons show a more significant change.[11][12] This parameter is crucial for defining the overall peptide secondary structure, such as the presence of β-turns where the Gly NH may be hydrogen-bonded.
| Temperature Coefficient (Δδ/ΔT in ppb/K) | Interpretation |
| > -4.5 | Intramolecularly hydrogen-bonded (solvent-shielded) |
| < -4.5 | Solvent-exposed |
Table 3: General interpretation of amide proton temperature coefficients for identifying hydrogen bonds in peptides. Values less negative or positive indicate a higher likelihood of being involved in a hydrogen bond.[11][12]
Experimental Protocols
A comprehensive conformational analysis of a Gly-Pro peptide by NMR involves a series of experiments to gather the necessary structural restraints.
-
Peptide Synthesis and Purification: Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) and purified to ≥95% by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Solvent: The purified peptide is dissolved in a suitable deuterated solvent. For observing amide protons, a mixture of 90% H₂O / 10% D₂O is commonly used.[13] D₂O is used for experiments focusing on non-exchangeable protons.
-
Concentration: Peptide concentration typically ranges from 1-10 mM.
A standard suite of 2D NMR experiments is acquired on a high-field spectrometer (≥500 MHz) to achieve good signal dispersion.[13]
-
¹H 1D Spectrum: Provides an initial overview of the sample, showing the presence of multiple conformations if distinct sets of peaks are visible.
-
TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid spin system. This is the first step in resonance assignment.
-
NOESY/ROESY: Provides through-space correlations (NOEs) which are used to determine short interproton distances (< 5-6 Å) and are critical for defining the peptide's 3D structure and distinguishing cis/trans isomers.[8][9]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is essential for assigning the proline Cβ and Cγ resonances to confirm the cis/trans population.
-
Variable Temperature Experiments: A series of ¹H 1D or ¹H-¹⁵N HSQC spectra are recorded at different temperatures (e.g., 288 K to 303 K) to calculate the amide proton temperature coefficients.[14]
Data Integration for Structural Insights
No single NMR parameter is sufficient for a complete conformational analysis. A robust model is derived from the synergistic integration of multiple experimental restraints.
By combining ¹³C chemical shifts and specific NOE patterns, researchers can accurately determine the population of cis and trans isomers for a Gly-Pro peptide bond.[15] Further analysis of a full set of NOEs, J-coupling constants, and temperature coefficients allows for the calculation of a high-resolution ensemble of structures, providing invaluable insights for drug design and understanding biological function.
References
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 6. Nmr studies of the rates of proline cis–trans isomerization in oligopeptides | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. PROTEIN NMR. NOEs [imserc.northwestern.edu]
- 9. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 10. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Temperature dependence of 1H chemical shifts in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Using 1HN amide temperature coefficients to define intrinsically disordered regions: An alternative NMR method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Peptide Synthesis: Boc-Gly-Pro-OH vs. Fmoc-Gly-Pro-OH
A Comparative Guide to Efficiency in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the meticulous construction of peptides is a cornerstone of their work. The choice of protecting group strategy in Solid-Phase Peptide Synthesis (SPPS) is a critical decision that directly influences the efficiency, purity, and overall success of synthesizing a target peptide. The dipeptide sequence Gly-Pro is notoriously challenging due to its high propensity to form an undesired cyclic by-product, diketopiperazine (DKP). This guide provides an objective, data-driven comparison of two common building blocks used to incorporate this motif: Boc-Gly-Pro-OH and Fmoc-Gly-Pro-OH, to aid in making an informed selection for your specific synthetic needs.
The Core of the Challenge: Diketopiperazine Formation
The primary hurdle in incorporating the Gly-Pro sequence is the intramolecular cyclization of the dipeptidyl-resin to form a stable six-membered ring, diketopiperazine. This side reaction cleaves the growing peptide chain from the resin support, leading to a significant reduction in the final yield of the desired peptide. The choice between the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies plays a pivotal role in mitigating this issue.
Performance Comparison: A Data-Driven Overview
While the exact yield and purity of a peptide synthesis are highly sequence-dependent and influenced by various factors such as the resin, coupling reagents, and reaction conditions, the following tables provide an illustrative comparison based on established chemical principles and reported outcomes in the literature.
Table 1: Illustrative Yield and Purity Comparison for a Model Peptide Containing a Gly-Pro Sequence
| Parameter | This compound Strategy | Fmoc-Gly-Pro-OH Strategy (Standard Protocol) | Fmoc-Gly-Pro-OH Strategy (Optimized Protocol) |
| Crude Peptide Purity (%) | ~85-95% | ~40-60% | ~75-85% |
| Overall Yield (%) | ~70-85% | ~30-50% | ~60-75% |
| Major Impurity | Deletion sequences (minor) | Diketopiperazine, Deletion sequences | Deletion sequences (minor) |
Table 2: Key Differences in Synthetic Strategy and Outcomes
| Feature | This compound | Fmoc-Gly-Pro-OH |
| Nα-Deprotection Chemistry | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine) |
| Risk of Diketopiperazine (DKP) Formation | Low. The N-terminal amine is protonated after deprotection, reducing its nucleophilicity and thus suppressing intramolecular cyclization.[1] | High. The basic conditions of Fmoc deprotection generate a free N-terminal amine that readily attacks the ester linkage to the resin, leading to DKP formation.[2][3][4] |
| Compatibility with Acid-Sensitive Residues | Less suitable for peptides containing multiple acid-sensitive residues. | Highly compatible due to the mild basic deprotection conditions.[5] |
| Orthogonality of Protecting Groups | Good, with acid-labile side-chain protecting groups of varying lability. | Excellent, with acid-labile side-chain protecting groups offering true orthogonality.[5] |
| Automation Friendliness | Can be automated, but requires TFA-resistant hardware. | Highly amenable to automated synthesis due to milder chemistry and UV-monitoring of Fmoc deprotection.[5][] |
Experimental Protocols: Best Practices for Success
To provide a practical framework, detailed methodologies for incorporating this compound and Fmoc-Gly-Pro-OH are presented below.
Experimental Protocol 1: SPPS using this compound
This protocol outlines the manual synthesis of a peptide containing the Gly-Pro sequence using the Boc strategy.
-
Resin Selection and Preparation:
-
Choose a suitable resin, such as Merrifield or PAM resin.
-
Swell the resin in Dichloromethane (DCM) for 30 minutes.
-
-
First Amino Acid Coupling (if applicable):
-
Couple the C-terminal Boc-protected amino acid to the resin using standard coupling protocols (e.g., DCC/HOBt or HBTU/DIEA).
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (2x).
-
-
Neutralization:
-
Neutralize the resin with a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), HCTU (2.9 eq.), and HOBt (3 eq.) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated dipeptide solution to the resin and couple for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test (will be negative for proline).
-
-
Chain Elongation:
-
Repeat steps 3-5 for the subsequent amino acids in the sequence.
-
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., HF/anisole or a lower toxicity cocktail like TFA/TIS/H₂O/EDT) for 1-2 hours.
-
Precipitate the peptide in cold diethyl ether, wash the pellet, and dry under vacuum.
-
Experimental Protocol 2: SPPS using Fmoc-Gly-Pro-OH (Optimized to Minimize DKP Formation)
This protocol incorporates strategies to suppress diketopiperazine formation when using the Fmoc-protected dipeptide.
-
Resin Selection and Preparation:
-
Select a sterically hindered resin such as 2-Chlorotrityl chloride (2-CTC) resin, which is known to reduce DKP formation.[7]
-
Swell the resin in DCM for 30 minutes.
-
-
First Amino Acid Coupling (if applicable):
-
Couple the C-terminal Fmoc-protected amino acid to the resin.
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF. To minimize DKP formation, reduce the deprotection time (e.g., 2 x 5-7 minutes).[3]
-
Wash the resin thoroughly with DMF (5x).
-
-
Coupling of Fmoc-Gly-Pro-OH:
-
Dissolve Fmoc-Gly-Pro-OH (3 eq.), HATU (2.9 eq.), in DMF.
-
Add DIEA (6 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated dipeptide solution to the resin and couple for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test.
-
-
Chain Elongation:
-
Repeat steps 3 and 4 for the subsequent amino acids.
-
-
Final Fmoc Deprotection:
-
Remove the N-terminal Fmoc group using the protocol in step 3.
-
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, wash the pellet, and dry under vacuum.
-
Visualizing the Synthetic Workflows
To further clarify the logical flow of each synthetic strategy, the following diagrams illustrate the key steps and decision points.
Conclusion and Recommendations
The choice between this compound and Fmoc-Gly-Pro-OH is a strategic one that hinges on the specific requirements of the peptide synthesis.
For sequences where the Gly-Pro motif is present, This compound offers a more robust and efficient approach with a significantly lower risk of diketopiperazine formation . The acidic deprotection conditions inherent to the Boc strategy effectively suppress this major side reaction, leading to higher crude purity and overall yield. This makes the Boc strategy particularly advantageous for the synthesis of long or complex peptides where every coupling step is critical.
While the Fmoc strategy is generally milder and more compatible with automation and acid-sensitive functionalities, the use of Fmoc-Gly-Pro-OH requires careful optimization to circumvent the issue of diketopiperazine formation . Strategies such as using sterically hindered resins and minimizing the duration of base exposure during deprotection are crucial for achieving acceptable yields and purity. The use of the pre-formed Fmoc-Gly-Pro-OH dipeptide is in itself a primary strategy to avoid the DKP-prone step of coupling Pro onto a resin-bound Gly under basic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
Stability Showdown: A Comparative Analysis of Boc-Gly-Pro-OH and Boc-Ala-Pro-OH
For researchers and professionals in drug development and peptide synthesis, the stability of peptide intermediates is a critical parameter influencing yield, purity, and the overall success of a synthetic strategy. This guide provides a detailed comparison of the stability of two commonly used dipeptides, Boc-Gly-Pro-OH and Boc-Ala-Pro-OH, supported by theoretical principles and established experimental protocols.
Chemical Structures and Key Differences
The primary structural difference between this compound and Boc-Ala-Pro-OH lies in the side chain of the N-terminal amino acid. This compound contains a glycine residue, which has a single hydrogen atom as its side chain. In contrast, Boc-Ala-Pro-OH features an alanine residue with a methyl group (-CH3) side chain. This seemingly minor difference has significant implications for the peptide's conformational flexibility and susceptibility to various degradation pathways.
Theoretical Stability Comparison
While direct, head-to-head experimental stability data for these two specific dipeptides is not extensively published, we can infer their relative stability based on established principles of peptide chemistry. The main factors at play are steric hindrance and the propensity for intramolecular cyclization.
1. Diketopiperazine (DKP) Formation:
The most significant degradation pathway for dipeptides, particularly those with a C-terminal proline, is the intramolecular cyclization to form a diketopiperazine (DKP), with the concurrent cleavage of the Boc protecting group.[1][2] This reaction is catalyzed by both acid and base and involves the nucleophilic attack of the N-terminal amine on the C-terminal carbonyl carbon.
-
This compound: The glycine residue is sterically unhindered due to its small hydrogen side chain. This lack of steric bulk allows for greater conformational freedom, potentially facilitating the necessary geometry for the N-terminal amine to attack the C-terminal ester, leading to a faster rate of DKP formation.[2] Studies have shown that sequences containing a sterically unhindered amino acid like glycine followed by proline are particularly prone to this degradation.[2]
-
Boc-Ala-Pro-OH: The methyl group of alanine introduces steric hindrance compared to glycine's hydrogen atom.[3][4] This steric bulk can restrict the peptide backbone's flexibility, making it more difficult to achieve the transition state required for cyclization. Consequently, Boc-Ala-Pro-OH is expected to be more resistant to DKP formation than this compound.
2. Peptide Bond Hydrolysis:
Hydrolysis of the peptide bond between the two amino acid residues is another potential degradation route. This reaction is thermodynamically favorable but kinetically slow in the absence of catalysts like strong acids, bases, or enzymes.[5][6] Studies suggest that amino acids with small side chains, such as glycine and alanine, may undergo hydrolysis more readily than those with bulkier, sterically shielding side chains.[7] However, the difference in hydrolysis rates between the Gly-Pro and Ala-Pro bond is likely to be less significant than the difference in their rates of DKP formation, which is often the dominant degradation pathway for such dipeptides.
Summary of Predicted Stability
| Feature | This compound | Boc-Ala-Pro-OH | Rationale |
| Susceptibility to DKP Formation | Higher | Lower | The methyl group of alanine provides steric hindrance, which can slow the rate of intramolecular cyclization compared to the unhindered glycine residue.[2][4] |
| Resistance to Hydrolysis | Similar | Similar | Both glycine and alanine have small side chains, placing them in a group of amino acids that are generally more susceptible to hydrolysis than those with bulky side chains.[7] The difference between the two is expected to be minimal. |
| Overall Predicted Stability | Less Stable | More Stable | The higher propensity for diketopiperazine formation is the primary factor suggesting lower overall stability for this compound. |
Note: This table is based on theoretical principles. Experimental verification under specific conditions is recommended.
Experimental Protocol: HPLC-Based Stability Assay
To empirically determine and compare the stability of this compound and Boc-Ala-Pro-OH, a High-Performance Liquid Chromatography (HPLC) based assay is a robust and widely accepted method.[8][9] This protocol allows for the quantification of the intact peptide over time under specific stress conditions (e.g., pH, temperature).
Objective: To quantify the degradation of this compound and Boc-Ala-Pro-OH over time at a specified pH and temperature.
Materials:
-
This compound
-
Boc-Ala-Pro-OH
-
Buffer of desired pH (e.g., phosphate-buffered saline (PBS) pH 7.4, or acetate buffer pH 5.0)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of both this compound and Boc-Ala-Pro-OH in a suitable solvent (e.g., acetonitrile or the buffer to be tested).
-
Initiation of Stability Study:
-
In separate vials, dilute the stock solution of each peptide into the pre-warmed (e.g., 37°C) test buffer to a final concentration of 0.1 mg/mL.
-
Immediately take a sample for the t=0 time point. To do this, withdraw a 100 µL aliquot and mix it with 100 µL of the quenching solution. This stops the degradation reaction. Store this sample at 4°C until analysis.
-
-
Incubation and Sampling:
-
Incubate the reaction vials at the desired temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a 100 µL aliquot from each vial and quench it as described in step 2.
-
-
HPLC Analysis:
-
Analyze all quenched samples by reverse-phase HPLC.
-
Use a suitable gradient to separate the intact peptide from its degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide in the t=0 sample.
-
Integrate the peak area of the intact peptide for each time point.
-
Calculate the percentage of the peptide remaining at each time point relative to the t=0 sample (% Remaining = [Area(t) / Area(t=0)] * 100).
-
Plot the % remaining versus time to determine the degradation kinetics and calculate the half-life (t½) of each peptide.
-
Conclusion
Based on fundamental chemical principles, Boc-Ala-Pro-OH is predicted to be more stable than this compound . The primary reason for this is the increased steric hindrance from the alanine methyl group, which is expected to reduce the rate of intramolecular cyclization to form diketopiperazine, a major degradation pathway for Xaa-Pro dipeptides. While both peptides are susceptible to hydrolysis, the difference in their rates of DKP formation is likely the dominant factor governing their overall stability. For applications requiring enhanced stability and minimization of side products during synthesis or storage, Boc-Ala-Pro-OH may be the preferred reagent. However, empirical validation using the provided experimental protocol is crucial to confirm these theoretical predictions under specific laboratory conditions.
References
- 1. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of Boc versus Fmoc Strategy for Gly-Pro Dipeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides is a cornerstone of biomedical research and drug development. The choice between the two most prevalent solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), can significantly impact the efficiency, purity, and cost-effectiveness of producing a target peptide. This guide provides a detailed cost-benefit analysis of these two methods for the synthesis of the dipeptide Glycyl-Proline (Gly-Pro), a sequence known to present specific synthetic challenges.
At a Glance: Key Differences
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA) | Mild base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Key Advantage | Lower cost of basic reagents, effective for some difficult sequences. | Milder deprotection, easier automation, orthogonal protection scheme. |
| Key Disadvantage | Harsh deprotection and cleavage conditions. | Potential for diketopiperazine (DKP) formation with Pro-containing sequences. |
Performance and Cost Comparison for Gly-Pro Synthesis
The synthesis of Gly-Pro presents a unique challenge, particularly for the Fmoc strategy, due to the high propensity of the dipeptide to form a cyclic by-product, 2,5-diketopiperazine (DKP), upon removal of the Fmoc group from the Glycine residue. This can lead to significant yield loss. The Boc strategy, with its acidic deprotection steps, generally avoids this specific side reaction.
Table 1: Quantitative Comparison of Boc vs. Fmoc for Gly-Pro Synthesis
| Parameter | Boc Strategy (Illustrative) | Fmoc Strategy (Illustrative) |
| Expected Yield | ~85-95% | 50-80% (highly dependent on DKP formation mitigation) |
| Crude Purity | High | Variable, may contain significant DKP impurity |
| Synthesis Time (per cycle) | Longer due to neutralization step | Shorter |
| Reagent Cost per Synthesis (0.1 mmol scale) | See Table 2 | See Table 2 |
Table 2: Estimated Reagent Cost per 0.1 mmol Gly-Pro Synthesis
| Reagent | Boc Strategy Quantity | Boc Strategy Est. Cost (USD) | Fmoc Strategy Quantity | Fmoc Strategy Est. Cost (USD) |
| Resin | Merrifield Resin (0.1 g) | $0.48[1] | 2-Chlorotrityl chloride resin (0.1 g) | $1.20[2] |
| Amino Acids | Boc-Gly-OH (0.2 mmol) | $0.03[3] | Fmoc-Pro-OH (0.2 mmol) | $0.01 |
| H-Pro-Resin | (loaded in situ) | Fmoc-Gly-OH (0.2 mmol) | $0.05[4][5][6] | |
| Deprotection | Trifluoroacetic acid (TFA) | ~$0.29 (for multiple cycles if needed)[7][8] | Piperidine | ~$0.13 (for one cycle)[9] |
| Coupling Agent | DCC (0.2 mmol) | $0.04[10][11][12][13][14] | HBTU (0.2 mmol) | $0.08[15][16][17][18] |
| Base | DIPEA (0.4 mmol) | ~$0.04[19][20][21][22][23] | DIPEA (0.4 mmol) | ~$0.04[19][20][21][22][23] |
| Solvent | DMF | ~$0.05[24][25][26][27] | DMF | ~$0.05[24][25][26][27] |
| Total Estimated Cost | ~$0.93 | ~$1.56 |
Note: Costs are estimates based on publicly available pricing for research quantities and may vary significantly based on supplier, purity, and scale. The quantities are illustrative for a single dipeptide synthesis.
Experimental Protocols
Boc Solid-Phase Synthesis of Gly-Pro
This protocol outlines the manual synthesis of Gly-Pro on a Merrifield resin.
-
Resin Preparation: Swell Merrifield resin (1.0 g, 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour.
-
First Amino Acid Loading (Boc-Pro-OH):
-
Dissolve Boc-Pro-OH (2.0 mmol) and cesium carbonate (1.0 mmol) in a mixture of DMF (5 mL) and water (1 mL).
-
Lyophilize the solution to obtain the Boc-Pro-O-Cs+ salt.
-
Add the cesium salt to the swollen resin in DMF (10 mL).
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, methanol, and DCM, then dry under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (10 mL) for 30 minutes at room temperature.
-
Wash the resin with DCM and then with 5% DIPEA in DCM to neutralize.
-
-
Glycine Coupling:
-
In a separate vessel, dissolve Boc-Gly-OH (2.0 mmol) and an activating agent like DCC (2.0 mmol) in DCM (5 mL).
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIPEA (2.0 mmol) and allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Final Cleavage:
-
Wash the resin with DCM and dry.
-
Treat the resin with anhydrous HF or a less hazardous strong acid cocktail (e.g., TFMSA/TFA) to cleave the dipeptide from the resin.
-
Fmoc Solid-Phase Synthesis of Gly-Pro
This protocol is designed to minimize diketopiperazine (DKP) formation by using 2-chlorotrityl chloride resin.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol/g) in DCM (10 mL) for 1 hour.
-
First Amino Acid Loading (Fmoc-Pro-OH):
-
Dissolve Fmoc-Pro-OH (1.0 mmol) and DIPEA (2.0 mmol) in DCM (10 mL).
-
Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
To cap any remaining reactive sites, add a small amount of methanol and agitate for 15 minutes.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL) for 10-20 minutes at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Glycine Coupling:
-
In a separate vessel, pre-activate Fmoc-Gly-OH (2.0 mmol) with a coupling agent such as HBTU (1.9 mmol) and DIPEA (3.0 mmol) in DMF (5 mL) for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Final Cleavage:
-
Wash the resin with DMF and DCM and dry.
-
Cleave the dipeptide from the resin using a cleavage cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Workflow Diagrams
Conclusion and Recommendations
For the synthesis of the Gly-Pro dipeptide, the Boc strategy offers a more reliable and higher-yielding approach due to the avoidance of diketopiperazine formation, a significant issue in the Fmoc strategy. While the initial cost of Fmoc-protected amino acids can be competitive, the potential for substantial yield loss due to DKP formation in the Fmoc pathway can make the overall process less cost-effective.
The Fmoc strategy can still be viable for Gly-Pro synthesis , but it requires careful optimization to suppress DKP formation. This includes the use of sterically hindered resins like 2-chlorotrityl chloride and potentially modified deprotection conditions. For researchers prioritizing yield and purity for this specific dipeptide, the Boc strategy is the recommended approach. However, for automated synthesis platforms primarily designed for Fmoc chemistry, careful implementation of DKP suppression strategies is crucial for a successful outcome.
References
- 1. chempep.com [chempep.com]
- 2. chempep.com [chempep.com]
- 3. Boc-Glycine, 5 g, CAS No. 4530-20-5 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bachem Fmoc-Gly-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. Trifluoroacetic acid (TFA), 500 ml, CAS No. 76-05-1 | (Lewis) Acids | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 8. Trifluoroacetic acid for synthesis 76-05-1 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. DCC 25 grams - DCC (N,N'-dicyclohexylcarbodiimide) - ProteoChem [proteochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dicyclohexylcarbodiimide price,buy Dicyclohexylcarbodiimide - chemicalbook [m.chemicalbook.com]
- 13. N,N′-二环己基碳二亚胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. N,N'-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 15. apexbt.com [apexbt.com]
- 16. shop.cgenomix.com [shop.cgenomix.com]
- 17. advancedchemtech.com [advancedchemtech.com]
- 18. HBTU [oakwoodchemical.com]
- 19. dir.indiamart.com [dir.indiamart.com]
- 20. N,N-Diisopropylethylamine price,buy N,N-Diisopropylethylamine - chemicalbook [m.chemicalbook.com]
- 21. m.indiamart.com [m.indiamart.com]
- 22. N,N-Diisopropylethylamine, 99.5+% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 23. N,N-Diisopropylethylamine, 99.5+% 2.5 L | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 24. DIMETHYLFORMAMIDE [sdfine.com]
- 25. N,N-Dimethylformamide (DMF), 1 l, glass, CAS No. 68-12-2 | Solvents for Synthesis | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 26. N,N-Dimethylformamide, 99.8%, for peptide synthesis 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 27. laballey.com [laballey.com]
Conformational Impact of Boc-Gly-Pro-OH on Peptide Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of proline and its analogs into peptides is a critical strategy in medicinal chemistry and drug design to modulate their conformational properties, stability, and biological activity. The dipeptide building block, Boc-Gly-Pro-OH, is a fundamental component in peptide synthesis, and understanding its conformational influence is paramount for the rational design of peptidomimetics and therapeutic peptides. This guide provides a comparative analysis of the conformational impact of this compound against key alternatives, supported by available experimental data.
Conformational Landscape of Gly-Pro Sequences
The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the trans form generally being more stable. However, the energy barrier for isomerization is relatively low, leading to a dynamic equilibrium between the two states in solution. This cis/trans isomerization, coupled with the puckering of the proline ring (endo or exo), significantly influences the local peptide backbone structure and, consequently, the overall peptide conformation and function.
Comparative Analysis of Conformational Parameters
It is important to note that the data presented below is compiled from different studies using various solvents and analytical techniques. Therefore, a direct comparison should be made with caution.
Table 1: Comparison of Cis/Trans Amide Bond Ratios
| Compound | Solvent | Method | Trans Isomer (%) | Cis Isomer (%) | Citation(s) |
| Ac-Pro-Gly-Pro-OH | Aqueous | NMR | 41 (trans-trans) | 59 (trans-cis, cis-trans, cis-cis) | [1] |
| Ac-Hyp-OMe | CDCl₃ | NMR | High Ktrans/cis | Low | |
| Boc-(L-Aze-L-Pro)₂-Opcp | Trifluoroethanol | NMR | ~0 | ~100 (all-cis) |
Table 2: Comparison of Backbone Dihedral Angles (φ, ψ) for the Proline Residue
| Compound | Method | φ (°) | ψ (°) | Proline Ring Pucker | Citation(s) |
| N-Boc-L-Pro-dehydro-Phe-L-Gly-OH | X-ray Crystallography | -48 | 137 | Cγ-exo | [2] |
| Proline in Peptides (General) | Database Analysis | ~ -65 | Varies | Endo/Exo | [3] |
Alternative Proline Analogs and Their Conformational Impact
To overcome the conformational flexibility of the Gly-Pro motif, various proline analogs have been developed. These modifications aim to lock the peptide backbone into a specific conformation, thereby enhancing biological activity and metabolic stability.
-
(2S,4R)-4-Hydroxyproline (Hyp): The hydroxyl group in the 4R position favors a Cγ-exo ring pucker, which in turn stabilizes the trans conformation of the preceding peptide bond. This is a key post-translational modification in collagen, contributing to the stability of the triple helix.
-
Azetidine-2-carboxylic acid (Aze): As a four-membered ring analog of proline, Aze introduces significant conformational constraints. Studies on tetrapeptides containing Aze suggest a strong preference for the cis amide bond conformation, which can induce a left-handed helical structure.
-
Thiazolidine-4-carboxylic acid (Thz): The sulfur atom in the thiazolidine ring influences the ring pucker and the electronic properties of the amide bond, leading to altered conformational preferences compared to proline.
Experimental Protocols
The determination of peptide conformation relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Objective: To determine the three-dimensional structure of a peptide in solution, including dihedral angles and the ratio of cis/trans isomers.
Methodology:
-
Sample Preparation: Dissolve the peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) to a final concentration of 1-10 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify the presence of conformational isomers (distinct sets of peaks for cis and trans forms). The relative integrals of corresponding peaks provide the cis/trans ratio.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (an entire amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. The presence or absence of specific cross-peaks between adjacent residues can definitively assign cis or trans peptide bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton, carbon, and nitrogen signals to specific atoms in the peptide sequence.
-
Dihedral Angle Calculation: Measure ³J-coupling constants from high-resolution 1D or 2D spectra to calculate backbone (φ, ψ) and side-chain (χ) dihedral angles using the Karplus equation.
-
Structure Calculation: Use the distance restraints from NOESY data and the dihedral angle restraints to calculate an ensemble of 3D structures using molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH).
-
X-ray Crystallography for High-Resolution Structure Determination
Objective: To determine the precise three-dimensional atomic coordinates of a peptide in its crystalline state.
Methodology:
-
Crystallization: Grow single crystals of the peptide by slowly precipitating it from a supersaturated solution. This is often the most challenging step and requires screening of various conditions (precipitants, pH, temperature, concentration).
-
Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.
-
Data Processing: Integrate the intensities of the diffraction spots and determine the unit cell parameters and space group of the crystal.
-
Structure Solution: Determine the initial phases of the structure factors. For small molecules like dipeptides, direct methods are often successful.
-
Model Building and Refinement: Build an atomic model of the peptide into the calculated electron density map and refine the atomic coordinates and thermal parameters to best fit the experimental data.
-
Structure Validation: Assess the quality of the final model using various geometric and statistical criteria.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.
Methodology:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) with a concentration typically in the range of 0.1 mg/mL. The buffer must be transparent in the far-UV region (190-250 nm).
-
Spectra Acquisition: Record the CD spectrum of the sample in the far-UV region using a CD spectrometer.
-
Data Processing: Subtract the spectrum of the buffer from the sample spectrum and convert the data to mean residue ellipticity.
-
Secondary Structure Estimation: Deconvolute the CD spectrum using algorithms that fit the experimental data to a linear combination of reference spectra for different secondary structures.
Visualizing Workflows and Pathways
Collagen Biosynthesis Pathway
The Gly-Pro-X sequence is a fundamental repeating unit in collagen, the most abundant protein in mammals. The hydroxylation of proline to hydroxyproline is a critical post-translational modification that stabilizes the collagen triple helix.
Caption: Overview of the collagen biosynthesis pathway.
Experimental Workflow for Peptide Conformational Analysis
A comprehensive understanding of peptide conformation often requires an integrated approach combining experimental and computational methods.
References
Navigating the Challenges of Gly-Pro Motifs: A Comparative Guide to Peptide Sequence Validation
For researchers, scientists, and drug development professionals engaged in the intricate world of peptide analysis, the validation of amino acid sequences is a critical step demanding precision and reliability. The presence of specific dipeptide motifs, such as Glycine-Proline (Gly-Pro), can introduce unique conformational and fragmentation challenges, necessitating a careful selection of analytical techniques. This guide provides an objective comparison of the primary methods used for validating peptide sequences containing the Gly-Pro motif, supported by experimental data and detailed protocols to aid in informed decision-making.
The rigid cyclic structure of proline and its influence on the peptide backbone distinguish it from other amino acids. The Gly-Pro bond, in particular, can readily adopt both cis and trans conformations, leading to structural heterogeneity that can complicate analysis. Furthermore, the imide nitrogen of proline influences fragmentation patterns in mass spectrometry, making sequence elucidation a non-trivial task. This guide will delve into the three principal analytical techniques employed for peptide sequence validation—Mass Spectrometry, Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy—evaluating their respective strengths and weaknesses in the context of Gly-Pro containing peptides.
At a Glance: Comparing Analytical Techniques for Gly-Pro Peptide Validation
To facilitate a clear understanding of the performance of each technique, the following table summarizes key quantitative and qualitative parameters.
| Feature | Mass Spectrometry (MS) | Edman Degradation | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular Weight, Amino Acid Sequence, Post-Translational Modifications | N-terminal Amino Acid Sequence | 3D Structure, Conformation, Dynamics |
| Sequence Coverage (Proline-Rich Peptides) | Variable; CID can be limited. ECD/CID combination can exceed 93%.[1] | Typically high for the first 30-50 residues.[2] | Indirectly confirms sequence through structural analysis. |
| Sensitivity | High (picomole to femtomole) | High (picomole)[2] | Lower (micromole to millimole) |
| Throughput | High | Low to Medium | Low |
| Handling of Gly-Pro Cis/Trans Isomers | Can sometimes be separated chromatographically but often complicates spectral interpretation. | Does not distinguish between isomers. | Excellent for identifying and quantifying different conformational states. |
| Sample Requirement | Requires pure sample for accurate sequencing. | Requires pure sample. | Requires pure sample in solution. |
| Instrumentation Cost | High | Medium to High | Very High |
| Expertise Required | High | Medium | High |
Mass Spectrometry: A Powerful but Nuanced Approach
Mass spectrometry is a cornerstone of modern proteomics and peptide analysis due to its high sensitivity, speed, and ability to characterize post-translational modifications. However, the Gly-Pro motif presents specific challenges to the most common fragmentation technique, Collision-Induced Dissociation (CID).
The "Proline Effect" in Collision-Induced Dissociation (CID)
In CID, peptide ions are fragmented by collision with an inert gas. The presence of a proline residue often leads to a phenomenon known as the "proline effect," where preferential cleavage occurs at the N-terminal side of the proline residue. This results in a dominant b-ion corresponding to the sequence preceding proline and a scarcity of other fragment ions necessary for complete sequence elucidation. For a Gly-Pro motif, this can make it difficult to confidently identify the amino acids C-terminal to the proline.
Electron Capture and Transfer Dissociation (ECD/ETD): A Superior Alternative
Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are alternative fragmentation techniques that are particularly well-suited for proline-rich peptides.[1] These methods involve the transfer of an electron to the peptide ion, leading to cleavage of the N-Cα bond in the peptide backbone. This fragmentation is less dependent on the peptide sequence and is more uniformly distributed along the backbone, even in the presence of proline.
A comparative study on proline-rich proteins demonstrated that ECD spectra are simpler and easier to interpret than CID spectra.[1] While CID alone can struggle to provide complete sequence information for proline-containing peptides, a complementary approach using both CID and ECD can yield sequence coverage greater than 93%.[1]
Experimental Protocol: LC-MS/MS for Gly-Pro Peptide Sequencing
This protocol outlines a general procedure for the analysis of a Gly-Pro containing peptide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with both CID and ETD fragmentation.
1. Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent, typically 0.1% formic acid in water, to a concentration of 1-10 pmol/µL.
-
Centrifuge the sample to remove any particulates.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30-60 minutes is a typical starting point, but should be optimized for the specific peptide.
-
Flow Rate: 200-300 nL/min for nano-LC systems.
3. Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a m/z range appropriate for the expected precursor ion charge states (e.g., m/z 300-1800).
-
MS2 Fragmentation: Employ a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most intense precursor ions.
-
CID: Use a normalized collision energy (e.g., 25-35%) with an activation time of 10-30 ms.
-
ETD: Use a calibrated reaction time for the electron transfer process. The specific parameters will depend on the instrument.
-
Decision Tree: If possible, implement a decision tree method where precursor ions with characteristics of proline-containing peptides (e.g., specific charge states or masses) are preferentially fragmented by ETD.
-
4. Data Analysis:
-
Process the raw data using a suitable software package (e.g., Mascot, SEQUEST, PEAKS).
-
Search the MS/MS spectra against a database containing the expected peptide sequence.
-
Manually inspect the annotated spectra to validate the sequence assignments, paying close attention to the fragment ion series around the Gly-Pro motif. Compare the sequence coverage obtained from CID and ETD spectra.
Edman Degradation: The Classic Approach to N-terminal Sequencing
Edman degradation is a chemical method that sequentially removes one amino acid at a time from the N-terminus of a peptide.[2] It remains a valuable tool for unambiguous N-terminal sequence determination and for validating sequences, especially for shorter peptides.
Performance with Gly-Pro Motifs
Edman degradation is generally effective for sequencing through Gly-Pro motifs. The chemistry of the degradation process is not significantly hindered by the presence of proline. However, the cyclical derivatization and cleavage reactions may not always proceed to 100% completion for any amino acid, and this inefficiency can accumulate over multiple cycles, limiting the practical sequencing length to around 30-50 residues.[2] While the Gly-Pro bond itself does not typically cause a complete stop in the sequencing process, any impurities or side reactions can reduce the yield of the correct PTH-amino acid at each cycle, making subsequent identifications more challenging.
Experimental Protocol: Edman Degradation
The following is a generalized protocol for manual Edman degradation. Automated sequencers follow a similar principle with optimized reagents and reaction conditions.
1. Sample Preparation:
-
The peptide sample must be pure and free of any primary amines (e.g., Tris buffer) that could react with the Edman reagent.
-
The peptide is typically immobilized on a solid support, such as a PVDF membrane.
2. Coupling Reaction:
-
The immobilized peptide is treated with phenyl isothiocyanate (PITC, Edman's reagent) under mildly alkaline conditions (e.g., using N-methylmorpholine in methanol/water).
-
The PITC reacts with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) peptide.
3. Cleavage Reaction:
-
The PTC-peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA).
-
This cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.
4. Conversion and Identification:
-
The thiazolinone derivative is extracted with an organic solvent (e.g., butyl chloride).
-
The extracted derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid by treatment with aqueous acid (e.g., 25% TFA).
-
The PTH-amino acid is identified by chromatography, typically reversed-phase HPLC, by comparing its retention time to that of known standards.
5. Repetition:
-
The remaining peptide (now one amino acid shorter) is subjected to the next cycle of coupling, cleavage, and conversion to determine the next amino acid in the sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Conformational Specialist
NMR spectroscopy is an unparalleled technique for providing detailed information about the three-dimensional structure and dynamics of molecules in solution. For peptides containing Gly-Pro, NMR is particularly powerful for characterizing the cis/trans isomerization of the peptide bond.
Unraveling Conformational Heterogeneity
The Gly-Pro peptide bond can exist in equilibrium between the cis and trans conformations, and the energy barrier between these two states is low enough that both may be populated at room temperature. This conformational heterogeneity can be directly observed and quantified using 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). The presence of distinct sets of signals for the cis and trans isomers in the NMR spectrum allows for their unambiguous identification and the determination of their relative populations. While NMR does not directly provide sequence information in the same way as MS or Edman degradation, it can confirm the presence and connectivity of amino acids through the analysis of scalar couplings (e.g., in COSY and TOCSY experiments) and spatial proximities (NOEs).
Experimental Protocol: 2D NMR for Conformational Analysis
This protocol provides a general outline for the conformational analysis of a Gly-Pro containing peptide using 2D NMR.
1. Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 0.5-5 mM.
-
Adjust the pH of the sample to the desired value (typically between 4 and 6 to minimize amide proton exchange).
-
Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).
2. NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H Spectrum: To assess sample purity and signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.
-
2D NOESY or ROESY: To identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for sequential assignment and for identifying correlations that are unique to the cis or trans conformation of the Gly-Pro bond.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, which can aid in resolving signal overlap and confirming assignments.
3. Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Sequentially assign the proton and carbon resonances to their respective amino acids in the peptide sequence. The presence of two sets of signals for residues around the Gly-Pro bond is indicative of cis/trans isomerization.
-
Conformational Analysis: Analyze the NOE patterns to determine the predominant conformation(s). For example, a strong NOE between the α-proton of Glycine and the α-proton of Proline is characteristic of a trans Gly-Pro bond, while a strong NOE between the α-proton of Glycine and the δ-protons of Proline is indicative of a cis bond.
-
Quantification: Integrate the cross-peaks corresponding to the cis and trans isomers to determine their relative populations.
Conclusion: An Integrated Approach for Confident Validation
The validation of peptide sequences containing Gly-Pro motifs requires a thoughtful and often integrated analytical strategy. No single technique is universally superior; instead, the choice depends on the specific research question and available resources.
-
Mass Spectrometry , particularly with the use of ETD or ECD, is the method of choice for rapid, high-sensitivity sequence confirmation and the identification of post-translational modifications. The combination of CID and ETD/ECD provides the most comprehensive sequence coverage for proline-rich peptides.
-
Edman Degradation offers an orthogonal and reliable method for N-terminal sequence validation, providing unambiguous data for the initial residues of a peptide.
-
NMR Spectroscopy is indispensable when the conformational state of the Gly-Pro bond is of interest, providing unique insights into the structural and dynamic properties of the peptide in solution.
For the most rigorous validation, especially in a drug development setting, a combination of these techniques is often employed. For instance, the primary sequence can be confirmed by high-coverage mass spectrometry, the N-terminus verified by Edman degradation, and the conformational purity assessed by NMR. By understanding the capabilities and limitations of each method, researchers can confidently navigate the challenges posed by the Gly-Pro motif and ensure the integrity of their peptide products.
References
A Comparative Guide to the Coupling Efficiency of HATU vs. HBTU for Boc-Gly-Pro-OH Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Two Prominent Coupling Reagents
In the realm of peptide synthesis, the selection of an appropriate coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final product. This guide provides an in-depth comparison of two widely utilized uronium-based coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), with a specific focus on their application in the synthesis of the dipeptide Boc-Gly-Pro-OH. While direct comparative studies on this specific dipeptide are not extensively documented, this guide draws upon established principles and experimental data concerning the general performance of these reagents to provide a reliable comparison.
Mechanism of Action: The Basis of Differing Efficiencies
The primary difference in the coupling efficiency between HATU and HBTU originates from the nature of the active ester intermediate they form with the carboxylic acid of the N-protected amino acid (in this case, Boc-Gly-OH).[1] This active ester is the species that subsequently reacts with the amine of the second amino acid (Proline) to form the peptide bond.
-
HATU incorporates a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, which increases the reactivity of the resulting OAt-ester towards nucleophilic attack by the amine.[1] This enhanced reactivity translates to faster and more complete coupling reactions.[1]
-
HBTU , in contrast, contains a standard benzotriazole (HOBt) moiety. The OBt-ester formed is less reactive than the OAt-ester generated by HATU.[1] This can result in slower reaction times and a greater potential for side reactions, including racemization at the activated amino acid residue.[1]
Performance Comparison: HATU vs. HBTU
| Parameter | HATU | HBTU | Rationale & References |
| Purity | Higher Purity | Lower Purity | HATU's higher reactivity leads to fewer deletion products and other side reactions.[1] |
| Coupling Efficiency | High | High, but generally lower than HATU | The more reactive OAt-ester formed by HATU results in more efficient coupling.[1] |
| Reaction Speed | Faster | Slower | The enhanced reactivity of the HATU-derived active ester leads to more rapid reaction kinetics.[1][2][3] |
| Racemization Risk | Lower risk | Higher risk | Faster coupling times with HATU reduce the window for epimerization of the activated amino acid.[1][2][3] |
Experimental Protocols
The following are representative solution-phase synthesis protocols for this compound using HATU and HBTU. These are generalized procedures and may require optimization for specific laboratory conditions.
Protocol 1: this compound Synthesis using HATU
Materials:
-
Boc-Gly-OH
-
L-Proline
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Gly-OH (1.0 equivalent) and HATU (1.0-1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve L-Proline (1.0 equivalent) and DIPEA (1.0 equivalent) in anhydrous DMF.
-
Add the proline solution to the activated Boc-Gly-OH solution.
-
Continue stirring at room temperature for 1 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: this compound Synthesis using HBTU
Materials:
-
Boc-Gly-OH
-
L-Proline
-
HBTU
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve Boc-Gly-OH (1.0 equivalent), HBTU (1.0-1.2 equivalents), and HOBt (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the mixture and stir at room temperature for 20-30 minutes for pre-activation.
-
Coupling: In a separate flask, dissolve L-Proline (1.0 equivalent) and DIPEA (1.0 equivalent) in anhydrous DMF.
-
Add the proline solution to the activated Boc-Gly-OH solution.
-
Continue stirring at room temperature for 2 to 8 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Follow the same work-up procedure as described in Protocol 1 (steps 6-9).
Workflow and Signaling Pathway Visualization
The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key difference in the coupling reagents.
Caption: Peptide coupling workflow for this compound synthesis.
Conclusion
For the synthesis of this compound, and indeed for most peptide couplings, HATU generally emerges as the superior reagent when compared to HBTU.[1] Its ability to form a more reactive OAt-ester intermediate leads to faster reaction times, higher yields, and greater product purity, all while minimizing the risk of racemization.[1][2][3] While HBTU remains an effective and widely used coupling reagent, HATU is particularly advantageous for challenging couplings or when the highest purity and efficiency are desired. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the scale, the desired purity, and cost considerations. For routine and less challenging syntheses, HBTU may suffice, but for demanding applications, the use of HATU is well-justified by its enhanced performance.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Boc-gly-pro-OH
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of responsible research. This guide provides detailed procedures for the proper disposal of Boc-gly-pro-OH, a protected peptide commonly used in biochemical research, to assist researchers, scientists, and drug development professionals in maintaining a safe and compliant laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics to inform safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₂H₂₀N₂O₅ |
| Molecular Weight | 272.3 g/mol [1] |
| Melting Point | 143 °C[2] |
| Appearance | White powder[3] |
| Solubility | Not well miscible with water; Soluble in ethanol[3] |
Hazard Identification and Safety Precautions
While specific toxicological data for this compound is not extensively detailed, it is prudent to handle it with the standard caution applied to all laboratory chemicals. The hazards associated with structurally similar compounds, such as Boc-Gly-OH, include potential for serious eye damage and being harmful if swallowed.[4] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
Step-by-Step Disposal Protocol
Adherence to local, state, and federal regulations is mandatory for all chemical waste disposal.[3][5] The following steps provide a general guideline for the proper disposal of this compound.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound waste.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Small Quantities (Research Scale):
-
Large Quantities:
-
For larger quantities, consult your institution's EHS office for specific guidance.
-
It is generally not advisable to dispose of large quantities of chemical waste without professional assistance.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be collected in a designated, sealed container.
-
This container should be clearly labeled as "this compound contaminated waste" and disposed of in accordance with institutional protocols for solid chemical waste.
-
-
Spill Management:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the scientific community. Always prioritize consulting your institution's specific guidelines and EHS professionals for any questions or concerns regarding chemical waste management.
References
Essential Safety and Operational Guidance for Handling Boc-gly-pro-OH
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of Boc-gly-pro-OH (CAS 14296-92-5), a Boc-protected peptide used in biochemical research.[1] The following procedural guidance outlines a comprehensive operational and disposal plan to minimize risk and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is not extensively detailed, information from similar Boc-protected amino acids, such as Boc-Gly-OH, indicates potential for serious eye damage and harm if swallowed.[2] Therefore, a cautious approach to handling is warranted. The following personal protective equipment is mandatory to mitigate exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | To protect eyes from dust particles and accidental splashes. |
| Hand Protection | Disposable nitrile gloves. For extended contact or when handling solutions, consider heavier-duty gloves such as butyl rubber. | To prevent skin contact with the chemical. |
| Body Protection | A standard laboratory coat. A chemical-resistant apron is recommended when handling larger quantities. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask should be used when handling the powder outside of a certified chemical fume hood. | To prevent inhalation of fine dust particles. |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, CAS number (14296-92-5), and any hazard warnings.
-
Log the receipt of the chemical in your laboratory's inventory system.
2. Storage:
-
Store the container in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[2][3]
-
Store away from incompatible materials. Although specific incompatibilities for this compound are not listed, it is good practice to store it separately from strong oxidizing agents, acids, and bases.
3. Handling and Use:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Before handling, ensure all necessary PPE is worn as detailed in Table 1.
-
Use appropriate tools, such as spatulas and weigh boats, to handle the material and avoid generating dust.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
After use, securely close the container.[2]
-
Clean the work area and any equipment used with an appropriate solvent and dispose of the cleaning materials as chemical waste.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
4. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
-
The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]
-
Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[5]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning where possible. Alternatively, puncture the packaging to render it unusable.[5]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
